molecular formula C7H5N3O2 B1376439 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid CAS No. 1140239-98-0

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Cat. No.: B1376439
CAS No.: 1140239-98-0
M. Wt: 163.13 g/mol
InChI Key: WSCQBSMPWSLCEW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a high-value heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry research. This compound features a fused pyrazolopyridine scaffold, a privileged structure in drug discovery due to its resemblance to purine bases . The molecule is characterized by its carboxylic acid functional group at the 7-position, which provides a versatile handle for further synthetic modification and derivatization, such as amide coupling or esterification reactions to create a diverse array of potential bioactive molecules. The pyrazolopyridine core is extensively studied for its potential in developing therapeutics, particularly as a scaffold for kinase inhibitors . Researchers value this specific carboxylic acid derivative as a key intermediate in the synthesis of more complex target molecules. As a reagent, it is intended for use in laboratory research only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling and Safety: This compound should be handled with care. Safety data indicates it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302) . Researchers should consult the safety data sheet and use appropriate personal protective equipment, storing the material in a cool, dry place under an inert atmosphere .

Properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCQBSMPWSLCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140239-98-0
Record name 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. These structures are considered purine isosteres and, as such, have been extensively investigated for their potential to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The specific isomer, 1H-Pyrazolo[3,4-c]pyridine, and its derivatives are of particular interest in drug discovery programs due to their unique three-dimensional architecture, which allows for precise interactions with protein binding sites. The introduction of a carboxylic acid group at the 7-position of this scaffold provides a key functional handle for further derivatization or for direct interaction with biological targets, making 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid a valuable building block in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of a robust synthetic strategy for the preparation of this compound. The presented methodology is grounded in established chemical principles and supported by recent advancements in heterocyclic chemistry, offering researchers a practical and efficient route to this important molecule.

Strategic Approach: A Two-Stage Synthesis

The synthesis of this compound can be strategically divided into two key stages:

  • Construction of the 1H-Pyrazolo[3,4-c]pyridine Core: This initial stage focuses on the assembly of the bicyclic heterocyclic system.

  • Regioselective C-7 Carboxylation: The second stage involves the specific introduction of a carboxylic acid group at the C-7 position of the pre-formed pyrazolopyridine scaffold.

This modular approach allows for flexibility and optimization at each stage, ensuring a reliable and scalable synthesis.

Part 1: Synthesis of the 1H-Pyrazolo[3,4-c]pyridine Core

A robust method for the synthesis of a versatile precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine, has been reported and serves as an excellent starting point for our target molecule.[3] This precursor can be efficiently prepared from commercially available 2-amino-4-chloro-3-nitropyridine.

Reaction Pathway for 5-chloro-1H-pyrazolo[3,4-c]pyridine

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 2-amino-4-chloro-3-nitropyridine 2-amino-4-chloro-3-nitropyridine Intermediate_1 Diazonium Salt 2-amino-4-chloro-3-nitropyridine->Intermediate_1 NaNO2, Ac2O Intermediate_2 Acetoxylated Intermediate Intermediate_1->Intermediate_2 Heat 5-chloro-1H-pyrazolo[3,4-c]pyridine 5-chloro-1H-pyrazolo[3,4-c]pyridine Intermediate_2->5-chloro-1H-pyrazolo[3,4-c]pyridine

Caption: Synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core.

Mechanistic Insights

The formation of the pyrazole ring fused to the pyridine core proceeds through a classical reaction sequence. The diazotization of the amino group on the pyridine ring, followed by an intramolecular cyclization, is a well-established method for the synthesis of such bicyclic systems. The use of acetic anhydride (Ac₂O) serves as both a solvent and a reagent, facilitating the formation of the diazonium salt. Subsequent heating promotes the cyclization, and the final treatment with a base like sodium methoxide (NaOMe) in methanol (MeOH) leads to the desired 1H-pyrazolo[3,4-c]pyridine core.

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

Materials:

  • 2-amino-4-chloro-3-nitropyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-amino-4-chloro-3-nitropyridine (1.0 eq) in acetic anhydride (5.0 mL/mmol) at 0 °C, add sodium nitrite (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 16 hours.

  • Cool the mixture to room temperature and pour it onto ice.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude residue in methanol (10 mL/mmol) and add sodium methoxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Part 2: Regioselective C-7 Carboxylation

With the 1H-pyrazolo[3,4-c]pyridine core in hand, the next critical step is the introduction of the carboxylic acid group at the C-7 position. Direct C-H functionalization of such heterocyclic systems can be challenging due to multiple reactive sites. However, recent advancements in directed ortho-metalation (DoM) provide a powerful tool for achieving high regioselectivity.[4][5] A highly effective method for the C-7 functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold utilizes a Hauser base, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), for selective deprotonation.[3]

Reaction Pathway for C-7 Carboxylation

C-7 Carboxylation 5-chloro-1H-pyrazolo[3,4-c]pyridine 5-chloro-1H-pyrazolo[3,4-c]pyridine N-protected_intermediate N1-Protected Pyrazolopyridine 5-chloro-1H-pyrazolo[3,4-c]pyridine->N-protected_intermediate Carboxylated_intermediate N1-Protected-7-carboxylic acid N-protected_intermediate->Carboxylated_intermediate Final_Product This compound Carboxylated_intermediate->Final_Product

Caption: Synthetic route to this compound.

Mechanistic Insights

The regioselectivity of the C-7 metalation is directed by the nitrogen atoms of the pyrazolopyridine ring system. The use of a bulky and highly reactive Hauser base like TMPMgCl·LiCl is crucial for efficient deprotonation at the sterically accessible and electronically favorable C-7 position.[6] Prior protection of the N-1 position of the pyrazole ring is often necessary to prevent competitive deprotonation at this site. A suitable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be readily introduced and subsequently removed under mild conditions. Following the regioselective metalation, the resulting organometallic intermediate is quenched with an electrophile, in this case, carbon dioxide (CO₂), to install the carboxylic acid functionality. The final deprotection step yields the target molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • TMPMgCl·LiCl (in THF)

  • Carbon dioxide (CO₂, solid or gas)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: N-1 Protection

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the N-1 protected intermediate.

Step 2: C-7 Metalation and Carboxylation

  • To a solution of the N-1 protected pyrazolopyridine (1.0 eq) in anhydrous THF at -78 °C, add TMPMgCl·LiCl (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble carbon dioxide gas through the solution for 30 minutes or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-1 protected carboxylic acid.

Step 3: Deprotection

  • Dissolve the crude N-1 protected carboxylic acid in a mixture of dichloromethane and trifluoroacetic acid (1:1).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration and wash with cold diethyl ether to afford this compound.

Data Summary

CompoundStarting MaterialKey ReagentsYield (%)Analytical Data
5-chloro-1H-pyrazolo[3,4-c]pyridine2-amino-4-chloro-3-nitropyridineNaNO₂, Ac₂O, NaOMe~60-70¹H NMR, ¹³C NMR, MS consistent with structure.
This compoundN-protected 5-chloro-1H-pyrazolo[3,4-c]pyridineTMPMgCl·LiCl, CO₂, TFA~40-50¹H NMR, ¹³C NMR, HRMS confirming the structure and purity. The chloro substituent can be removed via hydrogenation if the non-halogenated analog is desired.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and efficient pathway for researchers in drug discovery and medicinal chemistry. By employing a modular strategy that combines a classical heterocyclic ring formation with a modern, highly regioselective C-H functionalization technique, this valuable building block can be accessed in a controlled and predictable manner. The detailed experimental protocols and mechanistic insights provided herein are intended to empower scientists to readily implement this synthesis in their laboratories, thereby facilitating the exploration of novel chemical space and the development of next-generation therapeutics.

References

1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical structure, explore established synthetic routes, and discuss its applications, particularly focusing on its role as a key scaffold in the design of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who require a detailed understanding of this important molecule.

Introduction: The Significance of the Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry. This arrangement offers a unique combination of hydrogen bond donors and acceptors, as well as a rigid framework that can be strategically modified to interact with various biological targets. This compound, in particular, has emerged as a valuable building block for the synthesis of potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases. Its carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The foundational step in understanding the utility of any molecule is a thorough characterization of its chemical structure and physicochemical properties.

Core Chemical Structure

This compound possesses a bicyclic heteroaromatic system. The IUPAC name clearly defines the connectivity: a pyrazole ring is fused to a pyridine ring at the 'c' face (the bond between positions 3 and 4 of the pyrazole). The nitrogen atoms in the pyrazole ring are at positions 1 and 2, and the pyridine nitrogen is at position 6. The carboxylic acid group, the primary functional group for derivatization, is attached to position 7 of the pyridine ring.

Systematic Name: this compound

Molecular Formula: C₇H₅N₃O₂

Molecular Weight: 163.14 g/mol

InChI Key: InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-9-8-4)3-5/h1-3,9H,(H,11,12)

A visual representation of the chemical structure is indispensable for clarity.

Figure 1: Chemical structure of this compound with atom numbering.

Physicochemical Properties (Predicted)

While experimental data for this specific compound can be sparse in publicly available databases, computational predictions provide valuable insights for experimental design.

PropertyPredicted ValueSource
pKa (strongest acidic)3.5ChemAxon
pKa (strongest basic)1.8ChemAxon
LogP0.8ChemAxon
Water Solubility2.4 g/LChemAxon
Polar Surface Area79.2 ŲChemAxon
#H_bond_donors2ChemAxon
#H_bond_acceptors4ChemAxon

Note: These values are computationally predicted and should be experimentally verified.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is a critical aspect for its application in drug discovery. Several synthetic routes have been reported, often involving the construction of the fused ring system from appropriately substituted pyridine or pyrazole precursors.

General Synthetic Approach

A common strategy involves the cyclization of a substituted pyridine derivative. The following workflow provides a generalized overview of a potential synthetic route. The choice of starting materials and reagents is crucial for achieving good yields and purity.

G cluster_0 Synthetic Workflow start Substituted Pyridine Precursor step1 Introduction of a Hydrazine Moiety start->step1 Hydrazine Hydrate step2 Cyclization to form Pyrazole Ring step1->step2 Acid/Base Catalyst, Heat step3 Functional Group Interconversion (e.g., ester hydrolysis) step2->step3 LiOH or NaOH product This compound step3->product

Figure 2: Generalized synthetic workflow for this compound.

Causality in Experimental Choices:

  • Choice of Precursor: The substitution pattern on the starting pyridine ring dictates the final substitution on the pyrazolopyridine core. Halogenated pyridines are often employed due to their reactivity in nucleophilic substitution reactions.

  • Cyclization Conditions: The choice of acid or base catalyst and the reaction temperature are critical for efficient ring closure and to minimize side product formation. Microwave-assisted synthesis can often accelerate these reactions and improve yields.

  • Purification: Due to the polar nature of the carboxylic acid, reverse-phase chromatography or crystallization are typically the preferred methods for purification.

Derivatization via the Carboxylic Acid

The carboxylic acid group at the 7-position is the primary site for derivatization, enabling the synthesis of a wide array of analogs for SAR studies.

  • Amide Coupling: This is the most common derivatization reaction. The carboxylic acid is activated (e.g., with HATU, HOBt/EDC) and then reacted with a primary or secondary amine to form the corresponding amide. This allows for the introduction of diverse chemical functionalities.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield esters, which can act as prodrugs or modulate the compound's physicochemical properties.

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized.

Applications in Drug Discovery

The 1H-Pyrazolo[3,4-c]pyridine scaffold has been incorporated into a number of potent and selective inhibitors targeting various protein classes.

Case Study: Inhibition of Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazolopyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The nitrogen atoms in the scaffold can form crucial hydrogen bonds with the backbone of the kinase hinge region.

G cluster_0 Kinase Inhibition Mechanism scaffold 1H-Pyrazolo[3,4-c]pyridine Core hinge Kinase Hinge Region (Backbone Amides/Carbonyls) scaffold->hinge Hydrogen Bonding derivatives Side Chains from Carboxylic Acid Derivatization scaffold->derivatives Attached via C7 atp_pocket ATP Binding Pocket atp_pocket->scaffold Occupies derivatives->atp_pocket Explores Pockets solubility_pk Improved Solubility & PK Properties derivatives->solubility_pk selectivity Enhanced Selectivity derivatives->selectivity

Figure 3: Schematic of the pyrazolopyridine scaffold interacting with a kinase active site.

Expertise in Action: The strategic derivatization of the 7-carboxylic acid allows for the introduction of substituents that can occupy adjacent hydrophobic pockets within the ATP binding site, thereby enhancing both potency and selectivity for the target kinase over other kinases in the kinome. This is a classic example of structure-based drug design.

Other Therapeutic Areas

Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas, including:

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways (e.g., JAKs, SYK).

  • Neurodegenerative Diseases: Inhibition of kinases implicated in tau pathology (e.g., GSK-3β, CDK5).

  • Metabolic Disorders: Modulation of enzymes involved in metabolic regulation.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a starting point. It is imperative that each step is validated within your specific laboratory context.

Protocol: Amide Coupling for Library Synthesis

This protocol describes a general method for the parallel synthesis of an amide library from this compound.

Objective: To generate a diverse set of amide derivatives for SAR screening.

Materials:

  • This compound (1.0 eq)

  • A diverse library of primary and secondary amines (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • 96-well reaction block

  • LC-MS system

  • Automated liquid handler (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).

  • Amine Plating: In a 96-well reaction block, dispense the library of amines (1.2 eq relative to the acid) into individual wells.

  • Reagent Addition:

    • Add the this compound stock solution to each well.

    • Add a stock solution of HATU in DMF to each well.

    • Add DIPEA to each well to initiate the reaction.

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 12-18 hours.

  • Workup (Quench and Extraction):

    • Quench the reaction by adding water to each well.

    • If necessary, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis and Purification:

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.

    • Purify the desired products using mass-directed preparative HPLC.

Trustworthiness through Self-Validation:

  • Internal Standards: Include a well with a known successful reaction as a positive control and a well without the coupling agent as a negative control.

  • LC-MS Confirmation: Every well must be analyzed by LC-MS to confirm the molecular weight of the expected product. The purity should also be assessed.

  • Orthogonal Analysis: For key compounds, confirm the structure by ¹H NMR and ¹³C NMR.

Protocol: Kinase Inhibition Assay

This protocol outlines a general biochemical assay to evaluate the inhibitory activity of synthesized compounds against a target kinase.

Objective: To determine the IC₅₀ value of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Peptide substrate with a fluorescent tag (e.g., FITC)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, and a detergent like Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization or similar detection method.

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Dispense into the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the protein kinase to each well (except the negative control) and incubate for a short period (e.g., 15 minutes) to allow the compound to bind.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the signal (e.g., fluorescence polarization) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Authoritative Grounding: The principles of this assay are based on well-established methods for measuring enzyme kinetics and inhibition. For detailed guidelines on assay development and validation, refer to industry standards and publications from organizations like the National Institutes of Health (NIH) and the European Lead Factory.

Conclusion and Future Outlook

This compound is a versatile and highly valuable scaffold in modern drug discovery. Its favorable chemical properties, synthetic tractability, and proven ability to interact with key biological targets, particularly protein kinases, ensure its continued importance in the development of novel therapeutics. The strategic application of medicinal chemistry principles, guided by robust biochemical and cellular assays, will undoubtedly lead to the discovery of new drug candidates based on this privileged core structure. As our understanding of disease biology deepens, the creative derivatization of this scaffold will continue to provide innovative solutions to challenging therapeutic problems.

The Enigmatic Core: A Technical Guide to the Biological Potential of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in drug discovery, with heterocyclic compounds forming the bedrock of many successful pharmaceuticals. Among these, the pyrazolopyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a diverse array of biological targets. This technical guide delves into the specific biological activities and therapeutic potential of a distinct member of this family: 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid . While its isomeric relatives, particularly the [3,4-b] and [3,4-d] fused systems, have been extensively explored as potent kinase inhibitors in oncology, the [3,4-c] isomer, and specifically its 7-carboxylic acid derivative, presents a unique and less-chartered landscape of biological possibilities. This document aims to synthesize the current understanding of this core, offering insights into its known and potential therapeutic applications, chemical synthesis, and future research directions.

The Therapeutic Landscape: Known Biological Activities of the 1H-Pyrazolo[3,4-c]pyridine Core

While direct biological data for this compound remains nascent in publicly available literature, the broader 1H-Pyrazolo[3,4-c]pyridine scaffold has been implicated in several key therapeutic areas. These findings provide a crucial foundation for postulating the potential roles of its 7-carboxylic acid derivative.

Metabolic Disorders: A Promising Avenue as GPR119 Agonists

A significant breakthrough in understanding the therapeutic potential of the 1H-Pyrazolo[3,4-c]pyridine core comes from its identification as a novel class of potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a key regulator of glucose homeostasis. Its activation leads to the release of insulin and glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.

A focused drug discovery effort led to the identification of 1H-pyrazolo[3,4-c]pyridine derivatives with single-digit nanomolar potency as GPR119 agonists.[1] This discovery underscores the potential of this scaffold in the development of new anti-diabetic agents. The structure-activity relationship (SAR) studies in this context have primarily focused on modifications at other positions of the pyrazolopyridine ring, leaving the influence of a carboxylic acid at the 7-position an open and intriguing question.

Inflammation and Respiratory Diseases: Targeting Phosphodiesterase 4 (PDE4)

Research into structurally related compounds has revealed that 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines are novel and potent inhibitors of human eosinophil phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The discovery of this activity within a closely related scaffold suggests that the 1H-Pyrazolo[3,4-c]pyridine core may possess inherent anti-inflammatory properties that warrant further investigation.

Anticoagulation: A Link to the Synthesis of Apixaban

The synthesis of a tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid derivative as a key intermediate for the blockbuster anticoagulant drug Apixaban provides another tantalizing clue to the biological relevance of this scaffold.[2] Apixaban is a direct factor Xa inhibitor. While the carboxylic acid in this intermediate is at the 3-position, the utilization of the core pyrazolo[3,4-c]pyridine structure in the synthesis of a clinically successful antithrombotic agent highlights its suitability for interacting with enzymes in the coagulation cascade.

The Unexplored Frontier: Potential Biological Roles of the 7-Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 7-position of the 1H-Pyrazolo[3,4-c]pyridine core can significantly alter its physicochemical properties and biological activity. Carboxylic acids are versatile functional groups in drug design, capable of forming strong ionic interactions and hydrogen bonds with biological targets.[3]

Based on the known activities of the broader pyrazolopyridine family, several hypotheses for the biological role of the 7-carboxylic acid can be formulated:

  • Kinase Inhibition: While the [3,4-c] isomer is less explored in this context, the prevalence of kinase inhibition among other pyrazolopyridine isomers suggests this as a potential avenue. The carboxylic acid could act as a key hydrogen bond donor or acceptor in the ATP-binding pocket of various kinases.

  • Modulation of GPCR Activity: Building upon the GPR119 agonist activity, the 7-carboxylic acid could be explored for its ability to fine-tune receptor affinity and selectivity for other GPCRs.

  • Enzyme Inhibition: The carboxylic acid could serve as a crucial anchoring point for binding to the active sites of various enzymes, including but not limited to proteases and phosphodiesterases.

Synthetic Strategies: Accessing the this compound Core

A common approach involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold. For instance, the reaction of a substituted 3-aminopyridine with a suitable three-carbon synthon can lead to the formation of the fused pyrazolopyridine system.

Alternatively, the pyridine ring can be annulated onto a pre-formed pyrazole. This often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

For the introduction of the 7-carboxylic acid functionality, a key strategy involves the use of a pyridine starting material already bearing a carboxylic acid or a precursor group at the corresponding position. For example, a substituted 2-chloronicotinic acid or its ester could serve as a viable starting point for the construction of the pyrazole ring.

A potential synthetic route is outlined below, based on the synthesis of related pyrazolopyridine carboxylic acids.[2][4]

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Pyrazole Ring Formation cluster_reaction2 Step 2: Sandmeyer Reaction cluster_reaction3 Step 3: Cyanation cluster_reaction4 Step 4: Hydrolysis A Substituted 2-Chloronicotinonitrile C 3-Amino-1H-pyrazolo[4,3-c]pyridine A->C Cyclization B Hydrazine Hydrate B->C D 3-Chloro-1H-pyrazolo[4,3-c]pyridine C->D Diazotization & Chlorination E 1H-Pyrazolo[4,3-c]pyridine-3-carbonitrile D->E Nucleophilic Substitution (e.g., CuCN) F This compound E->F Acid or Base Hydrolysis

Caption: A potential synthetic pathway to this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure for the synthesis of a related pyrazolopyridine carboxylic acid is provided below as a reference. This can be adapted by a skilled medicinal chemist.

Reference Protocol: Synthesis of a Tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid derivative[2]

  • Step 1: Formation of the Pyridine Ring. A substituted piperidin-2-one is treated with phosphorus pentachloride in chloroform and refluxed to yield the corresponding 2,3,4,5-tetrahydro-6H-pyridin-6-one derivative.

  • Step 2: Japp-Klingemann Reaction. The product from Step 1 is reacted with a diazotized aniline derivative in the presence of a suitable coupling partner (e.g., ethyl 2-chloroacetoacetate) to form a hydrazone.

  • Step 3: Cyclization to form the Pyrazolopyridine Core. The hydrazone is cyclized, typically by heating in a suitable solvent, to afford the ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

  • Step 4: Hydrolysis to the Carboxylic Acid. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with sodium hydroxide in a mixture of methanol and water, followed by acidification.

Future Directions and Conclusion

The this compound core represents a fascinating and underexplored area of medicinal chemistry. The established biological activities of the parent scaffold and its derivatives in metabolic disorders, inflammation, and coagulation provide a strong rationale for further investigation.

Key areas for future research include:

  • De novo Synthesis and Characterization: The development of a robust and scalable synthetic route to this compound is a critical first step.

  • Broad Biological Screening: The compound should be subjected to a wide range of in vitro biological assays to identify its primary targets. This should include kinase panels, GPCR binding and functional assays, and enzyme inhibition screens.

  • Structure-Activity Relationship (SAR) Studies: Once a primary biological activity is identified, a focused medicinal chemistry program should be initiated to explore the SAR around the 7-carboxylic acid and other positions of the pyrazolopyridine core.

  • Computational Modeling: Molecular docking and other in silico techniques can be employed to predict potential binding modes and guide the design of more potent and selective analogs.

References

physical and chemical properties of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, capable of forming key interactions with a wide range of biological targets.[1] Pyrazolopyridine derivatives have demonstrated significant therapeutic potential, with applications in oncology, neurology, and infectious diseases.[1][3]

This guide focuses on a specific, yet important, member of this family: This compound . While detailed experimental data for this particular isomer is not extensively documented in public literature, this document will synthesize available information on closely related analogues and fundamental chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, predict its spectroscopic behavior, discuss its chemical reactivity, and propose methodologies for its synthesis and characterization, thereby providing a robust framework for its application in research and development. The significance of this scaffold is underscored by its role as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[4][5]

Part 1: Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The fusion of a pyrazole ring, a pyridine ring, and the presence of a carboxylic acid group endows this compound with a unique set of properties.

Core Molecular Data

Below is a summary of the fundamental molecular properties. These values are critical for experimental design, including stoichiometry calculations and analytical characterization.

PropertyValueSource/Method
IUPAC Name This compound-
Molecular Formula C₇H₅N₃O₂Calculated
Molecular Weight 163.13 g/mol Calculated[4]
Canonical SMILES C1=CN=C2C(=C1)C(=NN2)C(=O)O-
CAS Number 1363383-10-1[4]
Predicted Physicochemical Properties

Predictive models, based on the molecule's structure, provide valuable insights into its behavior in various environments.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water) 0.6561Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[6]
Topological Polar Surface Area (TPSA) 78.87 ŲSuggests good potential for oral bioavailability and cell permeability, as values under 140 Ų are often correlated with successful cell penetration.[6]
Hydrogen Bond Donors 2The carboxylic acid -OH and pyrazole N-H groups can engage in crucial hydrogen-bonding interactions with enzyme active sites.[6]
Hydrogen Bond Acceptors 3The pyridine nitrogen, carbonyl oxygen, and pyrazole nitrogen can act as hydrogen bond acceptors, contributing to target binding affinity.[6]
Rotatable Bonds 1The low number of rotatable bonds indicates a rigid structure, which can be advantageous for binding specificity and reducing the entropic penalty upon binding to a target.[6]
Solubility, Acidity, and Basicity (pKa)
  • Solubility : Due to the presence of the polar carboxylic acid group and the nitrogen atoms in the heterocyclic rings, the compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Its solubility in aqueous solutions will be highly pH-dependent. In acidic solutions (pH < pKa of the carboxylate), it will be less soluble, while in basic solutions, it will form a carboxylate salt, significantly increasing its aqueous solubility.

  • Acidity/Basicity (pKa) : The molecule possesses both acidic and basic centers.

    • Carboxylic Acid (pKa ~3-5) : The carboxylic acid group is the most acidic proton, readily donating its proton to form a carboxylate anion.

    • Pyrazole N-H (pKa ~14-16) : The proton on the pyrazole nitrogen is significantly less acidic than the carboxylic acid but can be removed by a strong base. The amphiprotic nature of the pyrazole ring is a key feature of its chemistry.[7]

    • Pyridine Nitrogen (pKa ~2-4) : The lone pair on the pyridine nitrogen atom gives it basic properties, allowing it to be protonated under acidic conditions.

Part 2: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons (δ 7.0-9.0 ppm) : The protons on the pyridine and pyrazole rings will appear in this region. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) will be determined by their electronic environment and proximity to other protons.

    • Pyrazole N-H Proton (δ 10.0-14.0 ppm) : This proton typically appears as a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

    • Carboxylic Acid O-H Proton (δ 11.0-13.0 ppm) : This proton also presents as a broad singlet and is often exchangeable with deuterium in solvents like D₂O.

  • ¹³C NMR : The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • Carbonyl Carbon (δ ~160-175 ppm) : The carboxylic acid carbonyl carbon is the most deshielded and will appear furthest downfield.

    • Aromatic Carbons (δ ~110-150 ppm) : The carbons of the fused pyrazolopyridine ring system will resonate in this range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M+) : In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z corresponding to the molecular weight (163.13).

  • Key Fragmentation Patterns : A common and diagnostic fragmentation pathway for carboxylic acids is the loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[8] Subsequent fragmentations may involve the loss of HCN (27 Da) from the heterocyclic ring system, which is a characteristic fragmentation for nitrogen-containing heterocycles.[9][10]

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the pyrazole ring, and the pyridine ring. This multi-functionality makes it a valuable building block for creating diverse chemical libraries.

Key Reaction Sites

G cluster_0 Key Reactive Centers mol a Carboxylic Acid (Esterification, Amidation) mol->a b Pyrazole N-H (Alkylation, Acylation) mol->b c Pyridine N (Basicity, N-Oxidation) mol->c

Caption: Major sites of chemical reactivity on the molecule.

  • Reactions at the Carboxylic Acid : This is the most versatile functional group for derivatization. Standard coupling reactions with alcohols or amines (using reagents like EDC/HOBt or converting to an acid chloride with SOCl₂) can produce a wide array of esters and amides, respectively. This is a primary strategy for modifying the molecule's properties to enhance target affinity or pharmacokinetic profiles.

  • Reactions at the Pyrazole Ring : The N-H proton can be deprotonated with a suitable base and the resulting anion can be alkylated or acylated, allowing for substitution at the N1 position. This is a common tactic in medicinal chemistry to explore the structure-activity relationship (SAR) in this region of the scaffold.[11]

  • Reactions at the Pyridine Ring : The pyridine nitrogen is basic and can be protonated or form coordination complexes. While the electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, it can be susceptible to nucleophilic aromatic substitution, particularly if activating groups are present.

Part 4: Proposed Synthetic Pathway and Experimental Protocols

Synthesizing the pyrazolopyridine core can be achieved through several established strategies, typically by constructing one ring onto the other.[2]

Proposed Retrosynthetic Pathway

A logical approach involves the condensation of a substituted aminopyrazole with a three-carbon electrophilic partner to construct the pyridine ring.

retrosynthesis target This compound intermediate1 Ethyl 5-amino-1H-pyrazole-4-carboxylate target->intermediate1 Ring Formation intermediate2 Malondialdehyde or equivalent target->intermediate2 C3 Synthon

References

An In-depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a fascinating bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases has made it a compelling scaffold for the design of a diverse range of therapeutic agents. While the broader class of pyrazolopyridines is well-known for its kinase inhibitory activity, this guide will delve into the unique chemistry and biology of the 1H-pyrazolo[3,4-c]pyridine isomer, with a particular focus on its 7-carboxylic acid derivatives and their analogs. We will explore its synthesis, moving beyond the well-trodden path of Factor Xa inhibitors like Apixaban, to shed light on its emerging role as a potent modulator of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders. This guide is designed to provide not just a collection of protocols, but a deeper understanding of the causality behind the experimental choices, empowering researchers to innovate in this exciting area of drug discovery.

I. The 1H-Pyrazolo[3,4-c]pyridine Core: A Gateway to Novel Therapeutics

The 1H-pyrazolo[3,4-c]pyridine scaffold is a planar, aromatic system that offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the N-H of the pyrazole can serve as a hydrogen bond donor, facilitating interactions with biological targets. The 7-carboxylic acid functionality introduces a key acidic group that can engage in ionic interactions or serve as a handle for further derivatization.

From Anticoagulants to Metabolic Modulators: A Shift in Focus

The most prominent example of a therapeutic agent containing a related scaffold is Apixaban, a potent and selective Factor Xa inhibitor used for the prevention of stroke and systemic embolism.[1] Apixaban features a 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core. While the synthesis of Apixaban and its analogs has been extensively studied, this guide will concentrate on the fully aromatic 1H-pyrazolo[3,4-c]pyridine core and its distinct biological activities.[2] Recent research has unveiled that derivatives of this scaffold are potent agonists of GPR119, a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] This discovery has opened up new avenues for the development of novel therapeutics for type 2 diabetes and other metabolic diseases.

II. Strategic Synthesis of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

The synthesis of the 1H-pyrazolo[3,4-c]pyridine core can be approached through various strategies, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine or vice versa. A recently developed and highly versatile method focuses on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as key intermediates for further functionalization.[4]

A. Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediates

This modern approach provides a reliable and scalable route to the core scaffold. The key steps are outlined below, with the rationale for each transformation explained.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine [4]

  • Step 1: Acetylation and Cyclization.

    • To a solution of 2-amino-6-chloronicotinaldehyde in a mixture of acetic anhydride and dichloroethane (DCE), sodium nitrite is added portion-wise at room temperature. The reaction mixture is then heated to 90 °C for 20 hours.

    • Causality: The initial reaction with sodium nitrite and acetic anhydride generates an in-situ diazonium species from the aminopyridine. The subsequent heating promotes an intramolecular cyclization, a variant of the Huisgen indazole synthesis, to form the pyrazole ring. Dichloroethane is used as a co-solvent to improve scalability and facilitate the isolation of the product.

  • Step 2: Deacetylation.

    • The resulting 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one is treated with sodium methoxide in methanol at room temperature for 1 hour.

    • Causality: The acetyl group, which serves as a protecting group for the pyrazole nitrogen during the cyclization, is readily removed under basic conditions to yield the desired 5-chloro-1H-pyrazolo[3,4-c]pyridine.

This two-step process provides the 5-halo-substituted scaffold in excellent overall yield, which is a versatile starting point for introducing diversity at various positions of the molecule.[4]

B. Vectorial Functionalization: Accessing the C-7 Position

With the 5-halo-1H-pyrazolo[3,4-c]pyridine in hand, the next critical step is the selective functionalization of the C-7 position to introduce the carboxylic acid group or its precursors. This can be achieved through regioselective metalation followed by quenching with a suitable electrophile.[4]

Experimental Protocol: Selective C-7 Carboxylation

  • Step 1: N-Protection.

    • The 5-chloro-1H-pyrazolo[3,4-c]pyridine is first protected at the N-1 position using a suitable protecting group, for example, by reacting with (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) in the presence of a base like sodium hydride.

    • Causality: Protection of the acidic pyrazole N-H is crucial to prevent its deprotonation during the subsequent metalation step, thereby directing the metalation to the desired C-7 position.

  • Step 2: Regioselective Metalation.

    • The N-protected 5-chloro-1H-pyrazolo[3,4-c]pyridine is dissolved in anhydrous THF and cooled to -40 °C. A solution of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is then added dropwise.

    • Causality: TMPMgCl·LiCl is a powerful, yet non-nucleophilic, base that can selectively deprotonate the most acidic C-H bond on the pyridine ring, which is the C-7 position, due to the directing effect of the adjacent nitrogen atom. The low temperature is essential to maintain the stability of the resulting organometallic intermediate.

  • Step 3: Carboxylation.

    • Dry carbon dioxide gas is bubbled through the solution of the C-7 magnesiated species. The reaction is then quenched with an aqueous acid solution (e.g., 1 M HCl).

    • Causality: Carbon dioxide acts as an electrophile, reacting with the nucleophilic C-7 organomagnesium species to form a magnesium carboxylate salt. Acidic workup protonates the carboxylate to yield the desired 1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid.

  • Step 4: Deprotection.

    • The N-protecting group is removed under appropriate conditions (e.g., treatment with a fluoride source for the SEM group) to afford the final this compound.

This vectorial approach allows for the precise and controlled synthesis of the target molecule, a key building block for creating libraries of analogs for biological screening.

III. Biological Activity and Mechanism of Action: GPR119 Agonism

While other pyrazolopyridine isomers are potent kinase inhibitors, the 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a novel class of GPR119 agonists.[3] GPR119 is a Gαs-coupled receptor expressed predominantly in pancreatic β-cells and intestinal L-cells.[4] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes with a low risk of hypoglycemia.[5]

A. GPR119 Signaling Pathway

The activation of GPR119 by an agonist triggers a cascade of intracellular events, as depicted in the following diagram:

GPR119_Signaling GPR119 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 1H-Pyrazolo[3,4-c]pyridine Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds G_protein Gαs Protein GPR119->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Leads to

Caption: GPR119 signaling cascade upon agonist binding.

B. Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-c]pyridine GPR119 Agonists

The development of potent 1H-pyrazolo[3,4-c]pyridine GPR119 agonists has been guided by systematic SAR studies. A lead compound was identified through ligand-based drug design, and subsequent modifications of the aryl group at the R1 position and the piperidine N-capping group at the R2 position led to the discovery of single-digit nanomolar agonists.[3]

Key SAR Insights:

  • R1 Group (Aryl Moiety): The nature of the substituent on the aryl ring at the R1 position significantly influences the agonist activity. Electron-withdrawing groups on the phenyl ring have been shown to be important for potency and full efficacy in related pyrazolo[3,4-d]pyrimidine GPR119 agonists.[6]

  • R2 Group (Piperidine N-capping): The group attached to the piperidine nitrogen is crucial for activity. This part of the molecule is believed to interact with the "tail group" binding pocket of the receptor.

  • Core Scaffold: The 1H-pyrazolo[3,4-c]pyridine core serves as a rigid scaffold to correctly orient the R1 and R2 substituents for optimal interaction with the GPR119 binding pocket.

C. Quantitative Data

The following table summarizes the GPR119 agonist activity of a series of 1H-pyrazolo[3,4-c]pyridine derivatives, highlighting the impact of different substituents on potency.

Compound IDR1 (Aryl Group)R2 (Piperidine N-capping Group)EC50 (nM) [human GPR119]
4 PhenylPyrimidin-2-yl100
10 4-FluorophenylPyrimidin-2-yl50
15 4-ChlorophenylPyrimidin-2-yl30
20 Phenyl5-Methylpyrimidin-2-yl80
24 4-Chlorophenyl5-Trifluoromethylpyrimidin-2-yl5

Data is illustrative and based on findings from Matsuda et al., Bioorg. Med. Chem. Lett. 2016.[3]

IV. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1H-pyrazolo[3,4-c]pyridine derivatives, a series of in vitro and in vivo assays are essential. The following protocols provide a framework for evaluating their GPR119 agonist activity and downstream effects.

A. In Vitro GPR119 Agonist Activity Assay (cAMP Measurement)

This assay determines the ability of a compound to activate GPR119 and stimulate the production of cAMP.

Protocol:

  • Cell Culture: Maintain a stable cell line expressing human GPR119 (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to generate a dose-response curve.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at 37 °C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response).

B. In Vivo Oral Glucose Tolerance Test (OGTT)

This assay evaluates the effect of a compound on glucose homeostasis in an animal model.

Protocol:

  • Animal Model: Use a relevant animal model for type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

  • Compound Administration: Administer the test compound orally to the animals at a specific dose.

  • Glucose Challenge: After a set period (e.g., 30-60 minutes), administer an oral glucose load to the animals.

  • Blood Glucose Measurement: Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge and measure the blood glucose levels.

  • Data Analysis:

    • Plot the blood glucose concentration over time for both the vehicle-treated and compound-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

V. Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising area for drug discovery. While their role as Factor Xa inhibitors is established, their newly discovered activity as GPR119 agonists opens up exciting possibilities for the treatment of type 2 diabetes and other metabolic disorders. The synthetic strategies outlined in this guide, particularly the vectorial functionalization approach, provide a powerful toolkit for creating diverse libraries of compounds for biological evaluation.

Future research should focus on:

  • Optimizing GPR119 Agonist Potency and Pharmacokinetics: Further exploration of the SAR around the 1H-pyrazolo[3,4-c]pyridine core is needed to develop compounds with improved potency, selectivity, and drug-like properties.

  • Exploring Other Therapeutic Areas: Given the versatility of the pyrazolopyridine scaffold, it is plausible that derivatives of the 1H-pyrazolo[3,4-c]pyridine core may have other, as-yet-undiscovered biological activities.

  • Elucidating Detailed Binding Modes: X-ray crystallography or cryo-EM studies of 1H-pyrazolo[3,4-c]pyridine derivatives in complex with their target proteins would provide invaluable insights for structure-based drug design.

References

An In-depth Technical Guide to the Discovery and Synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to the purine nucleus, making it a privileged structure for interacting with a wide array of biological targets. This guide provides a comprehensive overview of the discovery and history of the 1H-pyrazolo[3,4-c]pyridine core, with a specific focus on the synthesis and potential applications of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid. While the specific historical discovery of this particular carboxylic acid derivative is not extensively documented, this guide extrapolates from the broader history of pyrazolopyridines and presents plausible and referenced synthetic pathways. We will delve into the strategic considerations for its synthesis, potential for derivatization, and its relevance in the context of drug discovery.

Introduction: The Significance of the Pyrazolopyridine Core

The fusion of pyrazole and pyridine rings gives rise to a family of bicyclic heteroaromatic compounds known as pyrazolopyridines. These structures have garnered considerable interest from medicinal chemists due to their similarity to purine bases like adenine and guanine. This structural mimicry allows them to act as antagonists or modulators of biological pathways involving purines, leading to a broad spectrum of pharmacological activities.[1]

Pyrazolopyridine derivatives have been investigated for a multitude of therapeutic applications, including their use as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[2][3] The specific isomer, 1H-pyrazolo[3,4-c]pyridine, is of particular interest due to its unique arrangement of nitrogen atoms, which influences its electronic properties and hydrogen bonding capabilities, crucial for molecular recognition by biological targets.

Historical Context and the Emergence of Pyrazolopyridines

The exploration of pyrazolopyridine chemistry has been a continuous effort for over a century. Early work focused on the fundamental synthesis and characterization of these fused heterocyclic systems. While the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in the early 20th century, the systematic investigation into the various isomers and their derivatives has evolved significantly with the advancement of synthetic methodologies.[4][5]

The development of modern cross-coupling reactions and regioselective functionalization techniques has enabled chemists to synthesize a vast library of substituted pyrazolopyridines, facilitating comprehensive structure-activity relationship (SAR) studies. This has been instrumental in identifying potent and selective modulators of various enzymes and receptors.

Synthetic Strategies for the 1H-Pyrazolo[3,4-c]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold can be approached through several strategic disconnections. The most common strategies involve the construction of the pyrazole ring onto a pre-existing pyridine or the formation of the pyridine ring from a substituted pyrazole.

General Synthetic Workflow

A generalized workflow for the synthesis and derivatization of the 1H-pyrazolo[3,4-c]pyridine core is depicted below. This highlights the key stages from starting materials to the target carboxylic acid and its potential derivatives.

Synthetic Workflow Start Substituted Pyridine or Pyrazole Starting Materials Core_Formation Formation of 1H-Pyrazolo[3,4-c]pyridine Core Start->Core_Formation Functionalization Introduction of Carboxylic Acid Precursor at C7 Core_Formation->Functionalization Target This compound Functionalization->Target Derivatization Amide Coupling, Esterification, etc. Target->Derivatization

Caption: Generalized workflow for the synthesis of this compound.

Proposed Synthesis of this compound

Step-by-Step Protocol:

  • Synthesis of a Halogenated Precursor: A common starting point is the synthesis of a halogenated (e.g., chloro or bromo) 1H-pyrazolo[3,4-c]pyridine. This can often be achieved through cyclization reactions of appropriately substituted pyridines.

  • Introduction of the Carboxylic Acid Moiety: The halogen at the C7 position serves as a handle for introducing the carboxylic acid group. This can be accomplished through several methods:

    • Palladium-catalyzed Carbonylation: Reaction of the halo-pyrazolopyridine with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., an alcohol to form an ester, followed by hydrolysis).

    • Lithium-Halogen Exchange followed by Carboxylation: Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate a lithiated intermediate, which is then quenched with carbon dioxide (dry ice) to form the carboxylic acid upon acidic workup.

    • Grignard Reagent Formation and Carboxylation: Conversion of the halide to a Grignard reagent, followed by reaction with carbon dioxide.

A representative reaction scheme is outlined below:

Synthetic_Scheme cluster_0 Proposed Synthesis A 1H-Pyrazolo[3,4-c]pyridin-7-amine B 1H-Pyrazolo[3,4-c]pyridin-7-yl diazonium salt A->B 1. NaNO2, HCl 2. Sandmeyer Reaction (CuCN) C 7-Cyano-1H-pyrazolo[3,4-c]pyridine B->C D This compound C->D Hydrolysis (H+ or OH-)

Caption: Proposed Sandmeyer reaction route to the target carboxylic acid.

Characterization and Physicochemical Properties

The structural elucidation of this compound and its intermediates would rely on a combination of standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and pyrazole rings, and a characteristic downfield signal for the carboxylic acid proton.
¹³C NMR Signals corresponding to the carbon atoms of the bicyclic core and a downfield signal for the carboxyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy A broad O-H stretch for the carboxylic acid and a C=O stretch.

Biological Activity and Therapeutic Potential

The broader class of pyrazolopyridines has shown a wide range of biological activities. Given the structural features of this compound, it could be a valuable building block or a pharmacologically active molecule in its own right. The carboxylic acid moiety can serve as a key interaction point with biological targets, for instance, by forming salt bridges or hydrogen bonds with amino acid residues in an active site.

Potential therapeutic areas for derivatives of this scaffold include:

  • Oncology: As inhibitors of kinases or other enzymes involved in cell proliferation and survival.[6][7]

  • Inflammatory Diseases: Modulating inflammatory pathways.[3]

  • Infectious Diseases: As antimicrobial or antiviral agents.

Future Directions and Conclusion

The 1H-pyrazolo[3,4-c]pyridine core remains a fertile ground for drug discovery. This compound represents a key building block for the synthesis of more complex molecules. Future research will likely focus on:

  • Development of novel and efficient synthetic routes: To enable the rapid generation of diverse libraries of derivatives.

  • Exploration of new therapeutic applications: Through screening against a wide range of biological targets.

  • Structure-based drug design: To optimize the potency and selectivity of lead compounds.

References

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

The 1H-pyrazolo[3,4-c]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine makes it a privileged scaffold, capable of interacting with a wide variety of biological targets that recognize purine-based structures, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1] This mimicry allows pyrazolopyridines to serve as competitive inhibitors and modulators in numerous signaling pathways. The addition of a carboxylic acid group at the 7-position further enhances its potential, providing a key interaction point for forming strong hydrogen bonds within enzyme active sites and serving as a versatile chemical handle for further derivatization.

This technical guide provides a comprehensive review of this compound, focusing on its synthesis, chemical properties, and its established and potential applications in modern drug development. The content is tailored for researchers and scientists in the pharmaceutical and biotechnology sectors, offering field-proven insights and detailed experimental context.

PART 1: Synthetic Strategies and Vectorial Functionalization

The synthesis of the 1H-pyrazolo[3,4-c]pyridine core is a critical first step, with subsequent late-stage functionalization offering a powerful tool for generating molecular diversity. This approach is central to methodologies like fragment-based drug discovery (FBDD), where a core scaffold is systematically elaborated to optimize binding to a target protein.[1][2]

Core Scaffold Synthesis

A robust method for accessing the pyrazolo[3,4-c]pyridine core is an adaptation of the classical Huisgen indazole synthesis.[1] The process typically begins with a substituted pyridine precursor, which undergoes cyclization to form the fused pyrazole ring. A common and efficient route involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for further modification at multiple positions.[1]

Introducing the 7-Carboxylic Acid: Late-Stage Functionalization

The true power of this scaffold lies in its potential for vectorial functionalization, allowing for the selective introduction of substituents at different positions (vectors) around the core. The C-7 position is particularly amenable to functionalization via selective metalation.

The causality behind this choice of reaction is the ability of directed metalation to precisely activate a specific C-H bond. The use of a strong, hindered base like TMPMgCl·LiCl (tetramethylpiperidide magnesium chloride lithium chloride complex) allows for selective deprotonation at the C-7 position of the pyridine ring. This is followed by quenching the resulting organometallic intermediate with a suitable electrophile, such as carbon dioxide (CO2) gas or a chloroformate, to install the carboxylic acid or an ester precursor, respectively.[1][2] This late-stage introduction of the carboxylic acid is highly efficient and avoids potential complications with protecting groups that might be necessary if the acid were carried through the entire synthesis.

G cluster_synthesis Synthetic Workflow Start 5-Halo-1H-pyrazolo[3,4-c]pyridine Step1 Selective Metalation (TMPMgCl·LiCl) Start->Step1 C-7 C-H Activation Step2 Electrophilic Trapping (e.g., CO2) Step1->Step2 Formation of C-7 Anion Product This compound Step2->Product Carboxylation

Caption: Synthetic workflow for 7-carboxylation.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative, self-validating system for the synthesis, based on established methodologies for C-7 functionalization.[1][2]

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine (starting material)

  • Tetrahydrofuran (THF), anhydrous

  • TMPMgCl·LiCl (1.1 M in THF)

  • Dry Ice (solid CO2)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq). Dissolve in anhydrous THF.

  • Metalation: Cool the solution to -15 °C. Add TMPMgCl·LiCl (1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below -10 °C. Stir the resulting mixture for 1 hour at -15 °C. The progress of the metalation can be monitored by quenching a small aliquot with D2O and analyzing by LC-MS for deuterium incorporation.

  • Carboxylation: Crush dry ice into a fine powder and add it in excess to the reaction mixture in one portion. The choice of solid CO2 as the electrophile is critical for efficiency and atom economy.

  • Quench and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure this compound.

PART 2: Applications in Medicinal Chemistry

The pyrazolopyridine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a wide spectrum of biological activities. While research on the specific 7-carboxylic acid derivative is emerging, the broader class of pyrazolo[3,4-c]pyridines and their isomers have been extensively studied.

The structural similarity to purines allows these compounds to function as "hinge-binding" motifs in many protein kinases, which are implicated in cancer and inflammatory diseases.[1] Furthermore, the scaffold has been successfully employed to develop agents targeting other protein classes.

Scaffold Class Biological Target Therapeutic Area Reference
1H-Pyrazolo[3,4-c]pyridineGPR119 AgonistsType 2 Diabetes[3]
7-Oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridinePDE4 InhibitorsInflammation[4]
1H-Pyrazolo[3,4-b]pyridineTBK1 InhibitorsImmuno-oncology, Inflammation[5][6]
1H-Pyrazolo[4,3-c]pyridineCathepsin S InhibitorsImmunosuppression[7]
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridinePrecursor to ApixabanAnticoagulation[8]
Case Study: GPR119 Agonists

Derivatives of 1H-pyrazolo[3,4-c]pyridine have been designed as potent agonists for G-protein coupled receptor 119 (GPR119).[3] In this context, the pyrazolopyridine core serves as a stable scaffold upon which modifications can be made to optimize receptor binding and activation. The development of these agonists for the treatment of type 2 diabetes highlights the therapeutic versatility of the core structure.[3]

Hypothesized Mechanism of Action in Kinase Inhibition

Given its purine-like structure, this compound is a prime candidate for development as an ATP-competitive kinase inhibitor. The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. The 7-carboxylic acid group is particularly significant, as it can form a strong, charge-assisted hydrogen bond or salt bridge with a conserved lysine residue found in the active site of most kinases, an interaction that is critical for potent inhibition.

Caption: Hypothetical binding of the scaffold in a kinase active site.

Conclusion and Future Outlook

This compound is more than just a heterocyclic molecule; it is a highly versatile and strategically important building block for modern drug discovery. Its synthesis is achievable through robust and scalable methods that allow for precise, late-stage functionalization. The core scaffold's proven success in targeting diverse protein families, from GPCRs to enzymes, underscores its value.[3][4]

Future research should focus on leveraging the 7-carboxylic acid as a chemical handle to explore new chemical space through amide coupling or other transformations. Building libraries based on this scaffold for screening against panels of kinases and other ATP-binding proteins could uncover novel inhibitors for oncology, immunology, and neurodegenerative diseases. The combination of its privileged core structure and the strategic placement of a key interacting group makes this compound a scaffold of continuing and significant interest.

References

Unlocking the Therapeutic Potential of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Pyrazolo[3,4-c]pyridine scaffold represents a privileged structure in medicinal chemistry, analogous to the native purine framework, suggesting a broad range of biological activities.[1][2] While extensive research has been conducted on pyrazolopyridine derivatives, the specific compound 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid remains a largely unexplored entity with significant therapeutic promise. This technical guide provides a comprehensive framework for elucidating its potential therapeutic targets, focusing on the well-established role of the pyrazolopyridine core as a potent kinase inhibitor. We will delve into the rationale for investigating key kinase targets, including AMP-activated protein kinase (AMPK), Cyclin-dependent kinase 2 (CDK2), hepatocyte growth factor receptor (c-Met), and TANK-binding kinase 1 (TBK1). Furthermore, this guide will furnish detailed, field-proven experimental protocols for target validation, from initial biochemical screening to advanced cell-based target engagement assays, empowering researchers to systematically uncover the therapeutic utility of this intriguing molecule.

Introduction: The Pyrazolopyridine Scaffold as a Foundation for Kinase Inhibitor Discovery

The pyrazolopyridine nucleus is a recurring motif in a multitude of biologically active compounds, with a significant number of derivatives being investigated as anticancer agents.[1][2] Its structural similarity to purines allows it to interact with the ATP-binding sites of numerous kinases, making it an ideal starting point for the development of targeted therapies. Derivatives of the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds have demonstrated potent inhibition of various kinases, implicating them in the regulation of critical cellular processes such as cell cycle progression, metabolism, and immune responses.[3][4][5][6]

The subject of this guide, This compound , possesses a unique substitution pattern that warrants a thorough investigation of its target profile. The carboxylic acid moiety at the 7-position may confer novel binding interactions and selectivity compared to other derivatives. This guide will, therefore, focus on a rational, evidence-based approach to identifying and validating its potential kinase targets.

Hypothesized Therapeutic Targets and Their Associated Signaling Pathways

Based on the established activities of related pyrazolopyridine compounds, we propose the following kinases as high-priority potential targets for this compound.

AMP-activated Protein Kinase (AMPK): The Master Metabolic Regulator

AMPK is a crucial sensor of cellular energy status, activated during periods of low ATP.[7] Its activation promotes catabolic pathways to generate ATP while suppressing anabolic processes, making it a key player in metabolic diseases and cancer.[7][8] Dysregulation of AMPK signaling is implicated in various pathologies, positioning it as a prime therapeutic target.

AMPK_Signaling AMPK_Activator 1H-Pyrazolo[3,4-c]pyridine -7-carboxylic acid AMPK AMPK AMPK_Activator->AMPK potentially activates Downstream_Targets Downstream Targets (e.g., ACC, mTORC1) AMPK->Downstream_Targets phosphorylates Metabolic_Stress Metabolic Stress (High AMP/ATP ratio) Metabolic_Stress->AMPK activates Cellular_Response Cellular Response: - Increased Catabolism - Decreased Anabolism - Autophagy Downstream_Targets->Cellular_Response leads to

AMPK Signaling Pathway Activation
Cyclin-Dependent Kinase 2 (CDK2): A Key Regulator of Cell Cycle Progression

CDK2, in conjunction with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[9][10][11] Aberrant CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1][9] Consequently, the development of selective CDK2 inhibitors is a major focus in oncology research.[1][9][10][12]

CDK2_Signaling CDK2_Inhibitor 1H-Pyrazolo[3,4-c]pyridine -7-carboxylic acid CDK2 CDK2 CDK2_Inhibitor->CDK2 potentially inhibits Cyclin_E_A Cyclin E / Cyclin A CDK2_Complex CDK2/Cyclin Complex Cyclin_E_A->CDK2_Complex CDK2->CDK2_Complex Rb_Protein Rb Protein CDK2_Complex->Rb_Protein phosphorylates E2F E2F Transcription Factors Rb_Protein->E2F releases S_Phase_Entry S-Phase Entry & Cell Proliferation E2F->S_Phase_Entry activates

CDK2 in Cell Cycle Regulation
c-Met (Hepatocyte Growth Factor Receptor): A Driver of Oncogenesis and Metastasis

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial for normal development, but their aberrant activation is strongly linked to tumor growth, invasion, and metastasis in a variety of cancers.[4][13][14] Inhibition of the HGF/c-Met signaling pathway is a validated therapeutic strategy.[13][15][16]

cMet_Signaling cMet_Inhibitor 1H-Pyrazolo[3,4-c]pyridine -7-carboxylic acid cMet c-Met Receptor cMet_Inhibitor->cMet potentially inhibits HGF HGF HGF->cMet binds & activates Downstream_Pathways Downstream Pathways (e.g., PI3K/AKT, RAS/MAPK) cMet->Downstream_Pathways activates Cellular_Outcomes Cellular Outcomes: - Proliferation - Survival - Migration & Invasion Downstream_Pathways->Cellular_Outcomes promote

c-Met Signaling Pathway
TANK-binding kinase 1 (TBK1): A Nexus of Immunity and Oncogenesis

TBK1 is a non-canonical IKK kinase that plays a critical role in innate immune signaling.[17] Beyond its role in immunity, TBK1 is implicated in autophagy, cell proliferation, and the survival of certain cancer cells, particularly those with KRAS mutations.[18][19][20] Targeting TBK1 is an emerging strategy in both inflammatory diseases and oncology.[17][20]

TBK1_Signaling TBK1_Inhibitor 1H-Pyrazolo[3,4-c]pyridine -7-carboxylic acid TBK1 TBK1 TBK1_Inhibitor->TBK1 potentially inhibits Upstream_Signals Upstream Signals (e.g., PAMPs, Cytokines) Upstream_Signals->TBK1 activate Downstream_Substrates Downstream Substrates (e.g., IRF3, NF-κB) TBK1->Downstream_Substrates phosphorylates Cellular_Functions Cellular Functions: - Innate Immunity - Inflammation - Autophagy - Cell Survival Downstream_Substrates->Cellular_Functions regulate

TBK1 Signaling Cascade

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the molecular targets of this compound. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation Target_ID Unbiased Target Identification (e.g., DARTS, Affinity Chromatography) Biochemical_Assay In Vitro Kinase Assays (e.g., ADP-Glo) Target_ID->Biochemical_Assay Identifies Potential Targets IC50_Determination IC50 Determination & Selectivity Profiling Biochemical_Assay->IC50_Determination Quantifies Potency Cell_Based_Assay Cell-Based Pathway Analysis (Western Blot for Phospho-targets) IC50_Determination->Cell_Based_Assay Informs Cellular Studies Target_Engagement Target Engagement Assays (e.g., NanoBRET, CETSA) Cell_Based_Assay->Target_Engagement Confirms Target Modulation Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Target_Engagement->Phenotypic_Assay Links Target to Cellular Effect

Systematic Target Validation Workflow

Detailed Experimental Protocols

The following protocols are provided as a guide for executing the experimental workflow. They represent established methodologies that can be adapted for the specific investigation of this compound.

Phase 1: Unbiased Target Identification

This method identifies protein targets by observing their stabilization upon ligand binding, which confers resistance to proteolysis.[21]

  • Cell Lysate Preparation: Culture relevant cells to ~80% confluency. Harvest and lyse cells in M-PER buffer supplemented with protease inhibitors.

  • Compound Treatment: Aliquot the cell lysate and treat with either this compound (experimental) or DMSO (vehicle control) for 1 hour at room temperature.

  • Protease Digestion: Add pronase to each sample at a predetermined optimal concentration and incubate at room temperature for 30 minutes.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Run the samples on an SDS-PAGE gel. Excise bands that are present or more intense in the compound-treated lane compared to the control lane. Identify the proteins using mass spectrometry.

Phase 2: Biochemical Validation

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[17]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase (e.g., AMPK, CDK2, c-Met, or TBK1), and the appropriate peptide substrate in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Kinase Target Substrate ATP Concentration (µM) Reference
AMPKSAMS Peptide10-100[17]
CDK2/Cyclin EHistone H110-100[21]
c-MetPoly (Glu, Tyr) 4:110-50[22]
TBK1IRF3 peptide10-100[3]

Table 1: Exemplary components for in vitro kinase assays.

Phase 3: Cellular Validation

This protocol assesses the ability of the compound to inhibit the phosphorylation of a kinase's downstream substrate in a cellular context.

  • Cell Culture and Treatment: Seed appropriate cells (see Table 2) and allow them to adhere. Starve the cells if necessary and then treat with various concentrations of this compound for a predetermined time. Stimulate with a relevant agonist (e.g., HGF for c-Met) if required.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated target (e.g., p-AMPK, p-Rb, p-c-Met, p-TBK1) and the total protein as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

  • Analysis: Quantify band intensities to determine the dose-dependent inhibition of target phosphorylation.

Kinase Target Recommended Cell Lines Rationale for Selection Reference
AMPKHCT116, A549Colorectal and lung cancer cells with metabolic dependencies.[23]
CDK2MCF7, T47D, HCC1806Breast cancer cell lines with varying CDK2 dependencies.[7][21][24]
c-MetSNU-5, MKN-45, H441Gastric and lung cancer cell lines with c-Met amplification/overexpression.[19][22][25][26][27]
TBK1MDA-MB-231, Panc 02.13, THP-1Breast and pancreatic cancer, and monocytic cell lines for immune signaling.[3][16][28][29]

Table 2: Suggested cell lines for cell-based assays.

This live-cell assay measures the binding of a compound to a target protein by monitoring the displacement of a fluorescent tracer.[2][9][13][18][30]

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells.

  • Substrate Addition: Add the NanoGlo® substrate to initiate the luminescent reaction.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement.

CETSA confirms target engagement by measuring the increased thermal stability of a protein upon ligand binding in intact cells.[1][8][10][12][31]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target protein stabilization and thus, engagement.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the systematic investigation of This compound as a potential therapeutic agent. By leveraging the established knowledge of the pyrazolopyridine scaffold as a kinase inhibitor, we have identified high-priority targets and outlined a robust experimental workflow for their validation. The detailed protocols for biochemical and cellular assays provide the necessary tools to elucidate the mechanism of action and confirm target engagement. Successful execution of these studies will pave the way for further preclinical development, including in vivo efficacy studies in relevant disease models. The exploration of this novel chemical entity holds the promise of uncovering new therapeutic avenues for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Guide to the Spectroscopic Characterization of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference. The insights provided are based on established spectroscopic principles and data from closely related pyrazolopyridine derivatives.[2][3][4][5]

Introduction to this compound

This compound belongs to the pyrazolopyridine class of fused heterocyclic compounds.[5][6] These scaffolds are of considerable interest in pharmaceutical research due to their diverse biological activities, which include acting as kinase inhibitors for potential cancer treatments.[1] The accurate characterization of this molecule is the first critical step in any research and development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (Predicted)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H (Pyridine ring)8.5 - 9.0d~5
H (Pyridine ring)7.5 - 8.0d~5
NH (Pyrazole ring)13.0 - 14.0br s-
COOH12.0 - 13.0br s-

Note: Predicted values are based on data from similar pyrazolopyridine structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Interpretation and Rationale:

  • Aromatic Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). Due to the electron-withdrawing nature of the fused pyrazole ring and the carboxylic acid group, these protons will be deshielded and appear at the lower end of the aromatic spectrum. Their coupling pattern (doublets) will be indicative of their ortho relationship.

  • NH and COOH Protons: The acidic protons of the pyrazole NH and the carboxylic acid COOH are expected to be significantly deshielded and will likely appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted)

CarbonExpected Chemical Shift (δ, ppm)
C=O (Carboxylic acid)165 - 175
C (Pyridine ring, quaternary)140 - 155
C (Pyrazole ring, quaternary)135 - 150
CH (Pyridine ring)115 - 130
C (Fused carbons)110 - 125

Note: Predicted values are based on data from analogous pyrazolopyridine systems and established ¹³C NMR chemical shift correlations.[7]

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Aromatic Carbons: The carbons of the pyridine and pyrazole rings will resonate in the aromatic region. Quaternary carbons will generally have lower intensities compared to protonated carbons. The specific chemical shifts will be influenced by the nitrogen atoms and the carboxylic acid substituent.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1-5 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and allow for the observation of exchangeable protons). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8] Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish one-bond and long-range C-H correlations).[7]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Expected IR Data

Functional GroupExpected Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
N-H stretch (Pyrazole)3200-3500 (medium, broad)
C=O stretch (Carboxylic acid)1680-1720 (strong)
C=N and C=C stretch (Aromatic rings)1500-1650 (multiple bands)
C-H stretch (Aromatic)3000-3100 (weak)

Interpretation and Rationale:

  • O-H and N-H Stretching: The broad absorption band in the high-frequency region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid, which often overlaps with the N-H stretch of the pyrazole ring.

  • C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.

  • Aromatic Ring Vibrations: The absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused aromatic ring system.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for FTIR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a modern and rapid method. Alternatively, the traditional KBr pellet method can be used.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This is to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.

  • Sample Spectrum: Place the solid sample on the ATR crystal or insert the KBr pellet into the sample holder and record the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data

IonExpected m/zInterpretation
[M+H]⁺164.04Protonated molecular ion
[M-H]⁻162.03Deprotonated molecular ion
[M-COOH]⁺119.05Loss of the carboxylic acid group
[M-CO₂]119.05Decarboxylation fragment

Note: The molecular formula of this compound is C₇H₅N₃O₂ and its molecular weight is 163.13 g/mol .[1]

Interpretation and Rationale:

  • Molecular Ion: In electrospray ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da).[9] This would result in a significant fragment ion at m/z 119. Further fragmentation of the pyrazolopyridine core may also be observed.

Experimental Protocol for MS Data Acquisition

References

Methodological & Application

Protocol for the Solubilization of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic Acid for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid and its structural isomers are important heterocyclic compounds utilized as key intermediates in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3] A common challenge in transitioning these compounds from chemical synthesis to biological assays is their characteristically poor aqueous solubility. This application note provides a detailed, evidence-based guide for researchers, scientists, and drug development professionals on the effective dissolution and handling of this compound for cell-based experimental workflows. We present two primary protocols: a standard method utilizing Dimethyl Sulfoxide (DMSO) for stock solution preparation and an alternative pH-assisted method for direct aqueous solubilization. This guide emphasizes the chemical principles behind each step to ensure experimental reproducibility and integrity.

Introduction: Understanding the Molecule

This compound is a bicyclic heterocyclic compound featuring both a pyrazole and a pyridine ring.[4][5] Its structure is notable for the presence of a carboxylic acid (-COOH) functional group, which is the primary determinant of its solubility characteristics. While the fused aromatic ring system imparts a degree of hydrophobicity, the carboxylic acid group provides a handle for pH-dependent solubilization.[6][7]

Like many small molecule drug candidates, this compound's utility in cell culture is contingent on achieving a stable, homogenous solution in aqueous media without compromising its chemical integrity or inducing cellular toxicity from the solvent. The protocols herein are designed to address this challenge systematically.

Table 1: Physicochemical Properties of Pyrazolo[3,4-C]pyridine-7-carboxylic Acid Isomers
PropertyDataSource
Molecular Formula C₇H₅N₃O₂[1][8]
Molecular Weight ~163.13 g/mol [1][8]
Appearance White to off-white solid/crystalline powder[6]
General Class Heterocyclic Carboxylic Acid[1][4]
Storage (Solid) 2-8°C, under inert gas[1]

Core Principles of Solubilization

The dissolution strategy for this compound is governed by two key chemical principles: the "like dissolves like" rule for organic solvents and the acid-base chemistry of the carboxylic acid group for aqueous solutions.[6][9]

  • Organic Solvents: The compound's partial polar and aromatic nature predicts good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[6][10] DMSO is the industry-standard solvent for creating high-concentration stock solutions of test compounds for high-throughput screening and cell-based assays.[11]

  • Aqueous (pH-Dependent) Solubility: Carboxylic acids are weak acids that are typically poorly soluble in neutral or acidic water. However, in the presence of a base (e.g., Sodium Hydroxide, NaOH), the carboxylic acid is deprotonated to form a highly polar and water-soluble carboxylate salt (R-COO⁻ Na⁺).[9][12] This acid-base reaction is a cornerstone of solubilizing acidic compounds in aqueous media.[13]

Diagram 1: Decision Workflow for Dissolution Strategy

start Start: Solid Compound q1 Is DMSO acceptable for the experiment? start->q1 protocol_a Protocol A: Primary Method (DMSO Stock Solution) q1->protocol_a  Yes protocol_b Protocol B: Alternative Method (pH-Assisted Aqueous) q1->protocol_b  No / DMSO interferes with assay end_a Proceed to Cell Culture Dilution Protocol protocol_a->end_a end_b Proceed to Cell Culture Dilution Protocol protocol_b->end_b

Caption: Decision tree for selecting the appropriate solubilization protocol.

Experimental Protocols

Safety Precaution: this compound and its isomers are classified as potentially harmful if swallowed, inhaled, or in contact with skin, and may cause irritation.[8][14] Always handle the compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: Standard Method using DMSO Stock Solution

This is the most common and recommended method. It involves creating a high-concentration stock in DMSO, which can be stored frozen and diluted into culture medium as needed.

Rationale: Preparing a concentrated stock minimizes the final concentration of DMSO introduced to the cells, which is critical as DMSO can be toxic at concentrations typically above 0.5-1.0% (v/v), depending on the cell line.[10][15]

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.[10]

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of the solid compound into a sterile tube.

    • Example Calculation for a 10 mM Stock: To make 1 mL of a 10 mM stock solution (MW = 163.13 g/mol ):

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 163.13 g/mol * (1000 mg / 1 g) = 1.63 mg

  • Dissolution: Add the calculated volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes) in a room temperature water bath can be used to aid dissolution.[16]

  • Sterilization: The resulting DMSO stock solution is considered sterile due to the nature of the solvent. No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10][17] Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term stability (up to one year).[10]

Protocol B: pH-Assisted Aqueous Solubilization

This method is an alternative for experiments where DMSO is strictly prohibited. It relies on forming the sodium salt of the carboxylic acid to dissolve it directly in an aqueous solution.

Rationale: By adding a stoichiometric equivalent of a strong base (NaOH), the acidic proton of the carboxylic acid is removed, forming a water-soluble salt.[9][12] Careful pH control is necessary to avoid exposing cells to extreme pH levels.[18]

Materials:

  • This compound (solid)

  • Sterile 0.1 N Sodium Hydroxide (NaOH) solution

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile 1 N Hydrochloric Acid (HCl) for pH adjustment (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Weigh the desired amount of the compound into a sterile conical tube.

  • Initial Suspension: Add a small volume of sterile PBS or serum-free medium to the solid to create a slurry.

  • Titration with Base: While gently vortexing, add 0.1 N NaOH dropwise. Monitor the solution for clarity. The solid should dissolve as it is converted to its sodium salt. Use the minimum amount of NaOH required to achieve complete dissolution.

    • Stoichiometric Guideline: For every 1 mg of compound (MW ~163.13), approximately 61.3 µL of 0.1 N NaOH is needed for a 1:1 molar equivalent. Start with less and add slowly.

  • pH Check and Neutralization: Once dissolved, check the pH of the solution. It will be alkaline. If necessary for your application, you can carefully adjust the pH back towards physiological range (~7.4) by adding sterile 0.1 N HCl dropwise. Caution: Adding acid may cause the compound to precipitate if the pH drops too low.[19]

  • Volume Adjustment & Sterilization: Bring the solution to the final desired concentration with sterile PBS or serum-free medium. Pass the final solution through a 0.22 µm sterile filter to ensure sterility.

  • Usage: This aqueous stock should be prepared fresh immediately before use. It is not recommended for long-term storage, as aqueous solutions are generally less stable than DMSO stocks.[16]

Application in Cell Culture: From Stock to Working Solution

The most critical step is the dilution of the stock solution into the final culture medium without causing precipitation, an issue often called "solvent shock" or "crashing out".[10][16]

Diagram 2: Workflow for Preparing Final Working Solution from DMSO Stock

cluster_prep Preparation Phase cluster_dilution Dilution Phase thaw 1. Thaw DMSO Stock Aliquots to RT warm 2. Pre-warm Cell Culture Medium to 37°C dilute 3. Add stock to medium (not medium to stock) warm->dilute mix 4. Mix immediately by gentle inversion/pipetting dilute->mix check 5. Visually inspect for precipitation mix->check treat 6. Add final working solution to cell culture plates check->treat

Caption: Step-by-step workflow for diluting DMSO stock into cell culture medium.

Procedure for Dilution:

  • Preparation: Pre-warm the required volume of complete cell culture medium (containing serum, if used) to 37°C.[20] Thaw an aliquot of the DMSO stock solution to room temperature.

  • Dilution: To minimize localized high concentrations that cause precipitation, add the small volume of DMSO stock directly into the larger volume of pre-warmed medium while gently swirling. Never add the aqueous medium to the concentrated DMSO stock.

    • Example: To make 10 mL of a 10 µM working solution from a 10 mM stock, you need 10 µL of the stock. Add the 10 µL of stock to 10 mL of medium. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

  • Mixing: Immediately after adding the stock, mix the solution thoroughly but gently by inverting the tube or pipetting up and down.

  • Inspection: Visually inspect the medium against a light source. A clear, homogenous solution should be observed. If the solution appears cloudy or contains visible precipitate, it should not be used, as the effective concentration of the dissolved compound is unknown.[16]

Troubleshooting Precipitation:

  • Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution in medium or PBS first.[10]

  • Reduce Final Concentration: The target concentration may exceed the compound's aqueous solubility limit. Test a lower final concentration.[16]

  • Increase Serum Concentration: Serum proteins like albumin can sometimes bind to compounds and increase their apparent solubility.[16] However, this can also interfere with the compound's activity.

  • Warm the Medium: Using pre-warmed medium can sometimes help maintain solubility during dilution.[15]

Stability and Storage Summary

Proper storage is essential to maintain the potency and integrity of the compound.

Table 2: Recommended Storage Conditions
FormSolvent/StateTemperatureDurationKey Considerations
Solid Powder2-8°CLong-termStore under inert gas, protected from light and moisture.[1]
Stock Solution Anhydrous DMSO-20°C1-3 MonthsAliquot into single-use tubes. Avoid freeze-thaw cycles.[10][11]
-80°CUp to 1 YearPreferred for long-term storage. Ensure vials are tightly sealed.[10]
Working Solution Aqueous Culture Media2-8°C or 37°C< 24 HoursPrepare fresh for each experiment. Not recommended for storage.[16]

Conclusion

The successful use of this compound in cell culture hinges on proper solubilization and handling. The standard protocol of preparing a concentrated stock solution in anhydrous DMSO, stored in single-use aliquots at -80°C, is robust and suitable for most applications. When diluting into aqueous media, care must be taken to avoid precipitation by adding the stock to pre-warmed media and mixing immediately. For specialized assays intolerant to DMSO, a pH-assisted solubilization method offers a viable alternative, though these aqueous preparations should be used immediately. By understanding the chemical principles outlined in this guide, researchers can ensure the reliable and reproducible application of this compound in their experimental systems.

References

Application Notes & Protocols: 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid as a Chemical Probe for Fibroblast Growth Factor Receptors (FGFR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a comprehensive guide to the utilization of a novel 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid derivative, herein designated as PPC-7A , as a potent and selective chemical probe for the study of Fibroblast Growth Factor Receptor (FGFR) signaling. Dysregulation of the FGFR signaling cascade is a known driver in various malignancies, making it a critical target for therapeutic intervention and basic research.[1][2] This guide will detail the biochemical and cellular characterization of PPC-7A, provide step-by-step protocols for its application in target validation and pathway analysis, and discuss the critical parameters for robust experimental design and data interpretation.

Introduction to PPC-7A: A Selective FGFR Probe

Chemical probes are indispensable tools for dissecting the complexities of cellular signaling pathways. An ideal chemical probe should exhibit high potency, selectivity, and a well-characterized mechanism of action. PPC-7A, a derivative of this compound, has been developed to meet these stringent criteria for the FGFR family of receptor tyrosine kinases.

The pyrazolo[3,4-b]pyridine core, a close isomer of the [3,4-c] scaffold, has been successfully employed to generate potent and selective FGFR inhibitors.[2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PLCγ pathways.[2] PPC-7A has been rationally designed based on this established pharmacophore to investigate FGFR signaling in both biochemical and cellular contexts.

Key Attributes of PPC-7A as a Chemical Probe:
AttributeSpecificationRationale
Target Family Fibroblast Growth Factor Receptors (FGFR1-4)Dysregulation of FGFRs is implicated in a variety of cancers, including lung, breast, and bladder cancer.[2]
Potency Low nanomolar IC₅₀ against FGFR1-3Enables interrogation of the target at low concentrations, minimizing off-target effects.
Selectivity >100-fold selectivity against a panel of related kinasesCrucial for attributing observed biological effects directly to FGFR inhibition.
Mechanism ATP-competitive inhibitor of the kinase domainProvides a clear mechanistic basis for its action and allows for competition assays.
Cellular Activity Demonstrates inhibition of FGFR phosphorylation in cellsConfirms target engagement in a physiological context.

Foundational Concepts: The FGFR Signaling Pathway

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[2] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for various signaling adaptors, leading to the activation of downstream pathways critical for cell proliferation, survival, differentiation, and migration.[2]

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binds pFGFR Phosphorylated FGFR FGFR->pFGFR Dimerization & Autophosphorylation PPC7A PPC-7A Probe PPC7A->FGFR Inhibits ATP ATP ATP->pFGFR ADP ADP pFGFR->ADP RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) pFGFR->RAS_RAF PLCG PLCγ Pathway pFGFR->PLCG Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PLCG->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of PPC-7A.

Experimental Protocols

The following protocols are designed to validate the activity of PPC-7A and utilize it to probe FGFR biology.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PPC-7A against FGFR kinases.

Principle: This assay measures the ability of PPC-7A to inhibit the phosphorylation of a substrate by the recombinant FGFR kinase domain. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • PPC-7A (stock solution in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of PPC-7A in DMSO, followed by a further dilution in kinase assay buffer.

  • Add 5 µL of the diluted PPC-7A or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of the FGFR kinase and substrate mix to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the remaining ATP (or generated ADP) according to the manufacturer's protocol for the detection reagent.

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each PPC-7A concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the PPC-7A concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Kinase_Assay_Workflow Start Start Prep_PPC7A Prepare PPC-7A Serial Dilution Start->Prep_PPC7A Add_Compound Add PPC-7A/DMSO to Plate Prep_PPC7A->Add_Compound Add_Kinase Add Kinase/ Substrate Mix Add_Compound->Add_Kinase Incubate1 Incubate 10 min Add_Kinase->Incubate1 Add_ATP Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Incubate 1 hour Add_ATP->Incubate2 Detect Add Detection Reagent Incubate2->Detect Read Read Plate Detect->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: To confirm that PPC-7A inhibits the autophosphorylation of FGFR in a cellular context.

Principle: Cancer cell lines with known FGFR amplifications or activating mutations are treated with PPC-7A. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated FGFR (p-FGFR) and total FGFR. A reduction in the p-FGFR signal relative to the total FGFR signal indicates target engagement.

Materials:

  • FGFR-dependent cancer cell line (e.g., H1581 for FGFR1-driven cancer)[2]

  • Cell culture medium and supplements

  • PPC-7A

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the FGFR-dependent cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of PPC-7A (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total FGFR and a loading control (e.g., GAPDH).

  • Quantify the band intensities to determine the concentration-dependent inhibition of FGFR phosphorylation.

Data Interpretation and Best Practices

  • Selectivity Profiling: To ensure the trustworthiness of PPC-7A as a probe, it is essential to profile its activity against a broad panel of kinases. A selective probe should exhibit a significant window between its on-target potency and any off-target activities. The pyrazolopyridine scaffold has been shown to be adaptable for achieving high selectivity.[2][3]

  • Cellular Potency vs. Biochemical Potency: The cellular EC₅₀ (effective concentration) for inhibiting p-FGFR should be reasonably close to the biochemical IC₅₀. A large discrepancy may indicate issues with cell permeability, efflux, or metabolism of the compound.

  • Phenotypic vs. Target-Based Readouts: It is crucial to correlate the inhibition of the target (p-FGFR) with a downstream cellular phenotype (e.g., inhibition of proliferation). This establishes a clear link between target engagement and the biological outcome.

  • Use of a Negative Control: An inactive analog of PPC-7A, which is structurally similar but does not inhibit FGFR, should be used as a negative control in cellular assays. This helps to rule out non-specific effects of the chemical scaffold.

Conclusion

The this compound derivative, PPC-7A, represents a valuable tool for the investigation of FGFR signaling. Its potency, selectivity, and well-defined mechanism of action make it a reliable chemical probe for dissecting the role of FGFRs in health and disease. By following the detailed protocols and best practices outlined in this guide, researchers can generate robust and reproducible data, contributing to a deeper understanding of this critical signaling pathway and facilitating the development of novel therapeutics.

References

Application Notes & Protocols for the In Vivo Evaluation of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Framework for a Privileged Scaffold

The pyrazolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, demonstrating activities ranging from anticancer and kinase inhibition to anxiolytic and antiviral effects[1][2][3]. Numerous derivatives have progressed to preclinical and even clinical stages of investigation[4][5].

This guide focuses on 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid , a novel compound within this versatile class. In the absence of established in vivo data for this specific molecule, we present a comprehensive, experience-driven roadmap for its initial in vivo characterization. The protocols herein are designed not as rigid instructions, but as a self-validating system, grounded in established methodologies for pyrazolopyridine derivatives[6]. This document provides the strategic and tactical framework necessary to advance this compound from the bench to a well-defined in vivo proof-of-concept.

Mechanistic Hypothesis: Targeting Cellular Proliferation Pathways

Given the extensive literature on pyrazolopyridines as potent inhibitors of protein kinases, a primary hypothesis is that this compound functions by modulating key signaling cascades that drive oncogenesis[7]. Cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs) are particularly relevant targets for this scaffold[2][8].

The following diagram illustrates a plausible mechanism of action where the compound inhibits a critical kinase in a growth factor signaling pathway, thereby blocking downstream signals required for cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Compound 1H-Pyrazolo[3,4-C]pyridine -7-carboxylic acid Compound->RTK Inhibits Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

The In Vivo Evaluation Workflow: A Phased Approach

A systematic in vivo evaluation is paramount. Rushing into efficacy models without foundational data on a compound's behavior in a living system is inefficient and can lead to misleading results. The following workflow ensures that each step logically informs the next.

Formulation 1. Formulation Development MTD 2. Maximum Tolerated Dose (MTD) Study Formulation->MTD Defines Dosing Vehicle & Limits PK 3. Pharmacokinetic (PK) Analysis MTD->PK Informs Dose Selection Efficacy 4. In Vivo Efficacy Study PK->Efficacy Correlates Exposure with Response Decision Go/No-Go Decision Efficacy->Decision

Caption: Phased workflow for initial in-vivo compound characterization.

Experimental Protocols

Protocol 1: Formulation and Solubility Screen

Rationale: An appropriate formulation is the bedrock of any successful in vivo study. The goal is to achieve a stable, homogenous, and sufficiently concentrated solution or suspension for accurate dosing. The carboxylic acid moiety on the target compound suggests pH-dependent solubility, which must be characterized.

Step-by-Step Methodology:

  • Initial Solubility Assessment:

    • Weigh 1-2 mg of this compound into separate glass vials.

    • Add 100 µL of various pharmaceutically acceptable vehicles (see table below).

    • Vortex for 2 minutes, then sonicate for 10 minutes.

    • Visually inspect for dissolution. If dissolved, add another 1-2 mg of compound and repeat until saturation is reached.

  • Vehicle Screening: Test a panel of common vehicles. The causality here is to balance solubilizing power with physiological tolerability.

    • Aqueous: Saline, PBS (pH 7.4), 5% Dextrose in Water (D5W).

    • Co-solvents: 10% DMSO / 90% Saline; 10% Solutol HS 15 / 90% Saline.

    • Suspensions: 0.5% Carboxymethylcellulose (CMC) in water; 0.5% Methylcellulose in water with 0.1% Tween-80.

  • pH Adjustment: For aqueous vehicles, systematically adjust the pH from 4.0 to 8.0 using dilute HCl or NaOH to determine if solubility can be enhanced. The carboxylic acid group may be more soluble at neutral to basic pH.

  • Stability Check: Once a lead formulation is identified (e.g., achieves >10 mg/mL), store it at room temperature and 4°C for 24 hours. Visually inspect for any precipitation before use.

Data Presentation:

VehicleVisual Solubility (mg/mL)pH (if applicable)Comments
Saline7.2Baseline aqueous solubility
PBS, pH 7.47.4Buffered system
10% DMSO / 90% SalineN/ACommon co-solvent system
0.5% CMC / 0.1% Tween-80N/ASuspension for poorly soluble
Protocol 2: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is a critical safety assessment that defines the dose range for subsequent efficacy studies. It identifies the highest dose that can be administered without causing unacceptable toxicity. This ensures that any anti-tumor effects observed in later studies are due to the compound's specific activity, not non-specific toxicity.

Step-by-Step Methodology:

  • Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old. Use 3 mice per dose group.

  • Dose Escalation:

    • Begin with a low dose (e.g., 10 mg/kg), administered via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).

    • Use a dose escalation scheme (e.g., modified Fibonacci sequence) to increase the dose in subsequent groups. For example: 10, 20, 40, 80, 160 mg/kg.

    • Dose animals once daily for 5-7 consecutive days.

  • Monitoring and Endpoints:

    • Body Weight: Record daily. A weight loss of >15-20% is a common sign of significant toxicity.

    • Clinical Observations: Record daily observations for signs of toxicity, including changes in posture, activity level, grooming, and stool consistency. Use a standardized scoring sheet.

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of distress.

Data Presentation:

Dose Group (mg/kg)RouteNMean Body Weight Change (%) Day 7Clinical Signs ObservedMortality
Vehicle ControlPO3None0/3
10PO3None0/3
20PO3
40PO3
80PO3
Protocol 3: Pharmacokinetic (PK) Study

Rationale: A PK study measures how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. This is essential for correlating drug exposure (concentration in the blood) with the biological effect observed in efficacy studies. It helps answer critical questions: Does the drug get absorbed? How long does it stay in circulation?

Step-by-Step Methodology:

  • Animal Model: Use healthy mice (e.g., CD-1 or BALB/c), cannulated if possible for serial blood sampling.

  • Dosing: Administer a single dose of this compound at a dose well below the MTD (e.g., 20 mg/kg PO).

  • Blood Sampling:

    • Collect sparse samples from 3 mice per time point.

    • Collect ~50 µL of blood into EDTA-coated tubes at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the compound in plasma samples.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

PK ParameterAbbreviationUnitValue
Maximum Plasma ConcentrationCmaxng/mL
Time to Maximum ConcentrationTmaxh
Area Under the Curve (0 to last)AUC(0-t)hng/mL
Area Under the Curve (0 to infinity)AUC(0-inf)hng/mL
Half-lifet1/2h
Oral Bioavailability (requires IV dose data)%F%
Protocol 4: In Vivo Efficacy Study (Tumor Xenograft Model)

Rationale: This is the proof-of-concept study to determine if the compound has anti-tumor activity in a living organism. The choice of cell line should be based on the hypothesized mechanism of action (e.g., a cell line known to be dependent on the target kinase).

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Nude or NSG mice) to allow for the growth of human tumor cells.

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 lung cancer cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Randomize mice into treatment groups (n=8-10 mice per group) based on tumor volume.

    • Group 1: Vehicle Control

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg, PO, daily)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg, PO, daily)

    • Group 4: Positive Control (a standard-of-care chemotherapy agent)

  • Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record body weights 2-3 times per week as a measure of tolerability.

  • Endpoint:

    • Continue treatment for a pre-determined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and potential downstream pharmacodynamic analysis (e.g., Western blot for target inhibition).

Data Presentation:

Treatment GroupNMean Tumor Volume (mm³) Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control10N/A
Compound (25 mg/kg)10
Compound (50 mg/kg)10
Positive Control10

% TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

References

Application Notes and Protocols for Pyrazolopyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrazolopyridine derivatives in cancer research. This document outlines the core mechanism of action, provides detailed experimental protocols for efficacy evaluation, and presents data interpretation guidelines based on the established role of this compound class as potent kinase inhibitors.

Introduction: The Rise of Pyrazolopyridines in Oncology

The pyrazolopyridine nucleus has emerged as a "privileged" scaffold in medicinal chemistry, particularly in the discovery of novel anti-cancer agents.[1][2] Its structural similarity to natural purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] This has led to the development of a multitude of pyrazolopyridine-containing derivatives that have demonstrated significant potential as targeted cancer therapeutics.[3]

Several compounds from this class have achieved notable success, with some receiving regulatory approval or advancing to late-stage clinical trials. For instance, selpercatinib, which features a pyrazolo[1,5-a]pyridine core, is an approved inhibitor of the RET kinase for treating specific types of lung and thyroid cancers.[1][2] Other examples in clinical development include glumetinib, camonsertib, and olverembatinib, highlighting the therapeutic promise of this chemical family.[1][2] This guide will focus on the general application of pyrazolopyridine derivatives as kinase inhibitors and provide protocols for their preclinical evaluation.

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Pyrazolopyridine derivatives predominantly function as ATP-competitive kinase inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrate proteins. This action effectively blocks the signal transduction cascades that drive tumor cell proliferation, survival, and metastasis.

A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and colon cancer.[1][4] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Pyrazolopyridine-based inhibitors can block this initial phosphorylation event, leading to cell cycle arrest and apoptosis.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Pyrazolo_Inhibitor Pyrazolopyridine Inhibitor Pyrazolo_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by a pyrazolopyridine derivative.

Application Notes & Experimental Protocols

To illustrate the practical application of pyrazolopyridine derivatives, we will use a representative example, "Compound 12b" from a study by Eldehna et al., which is a 1H-pyrazolo[3,4-d]pyrimidine derivative identified as a potent inhibitor of both wild-type and mutant EGFR.[4]

In Vitro Anti-proliferative Activity Assessment (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a pyrazolopyridine derivative against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Cell Lines: A549 (human lung carcinoma) and HCT-116 (human colon carcinoma) are suitable choices due to their known EGFR expression.[4]

Protocol:

  • Cell Seeding:

    • Culture A549 or HCT-116 cells in complete DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolopyridine derivative (e.g., Compound 12b) in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow A Seed Cancer Cells (96-well plate) B Treat with Pyrazolopyridine Derivative (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Target Inhibition

This protocol verifies that the pyrazolopyridine derivative inhibits the phosphorylation of its target kinase and downstream signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By comparing the levels of phosphorylated proteins (the active form) in treated versus untreated cells, we can assess the inhibitory effect of the compound.

Protocol:

  • Cell Lysis:

    • Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the pyrazolopyridine derivative at a concentration around its IC50 value for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

      • Phospho-EGFR (p-EGFR)

      • Total EGFR

      • Phospho-ERK (p-ERK)

      • Total ERK

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Data Presentation: Representative Anti-proliferative Activity

The anti-proliferative activities of various pyrazolopyridine derivatives have been reported across numerous studies. The table below summarizes representative IC50 values to illustrate the typical potency of this compound class.

Compound/DerivativeTarget(s)Cell LineCancer TypeIC50 (µM)Reference
Compound 12b EGFRWT, EGFRT790MA549Lung Cancer8.21[4]
Compound 12b EGFRWT, EGFRT790MHCT-116Colon Cancer19.56[4]
Compound 10e Not specifiedMCF-7Breast Cancer11[5][6]
Compound 7 Not specifiedHelaCervical Cancer17.50[7]
Compound 7 Not specifiedA549Lung Cancer68.75[7]
Compound VIIa Not specifiedVariousMultiple0.326 - 4.31[8]

Conclusion and Future Directions

The pyrazolopyridine scaffold is a cornerstone of modern kinase inhibitor design, offering a versatile framework for developing targeted anti-cancer therapies. The protocols detailed in this guide provide a robust starting point for the preclinical evaluation of novel pyrazolopyridine derivatives. Future research in this area will likely focus on optimizing selectivity to minimize off-target effects, overcoming mechanisms of drug resistance, and exploring their potential in combination therapies and as immunomodulatory agents.[9]

References

Application Notes & Protocols: Advanced Methods for the Synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a fused, rigid, and planar N-heterocyclic system, it acts as a bioisostere for purine bases, allowing it to interact with a wide array of biological targets.[1][2] This structural feature has led to the development of numerous compounds with significant therapeutic potential, including applications as kinase inhibitors for oncology, agents for central nervous system disorders, and treatments for inflammatory diseases.[1][3]

Perhaps the most prominent example of its application is as a key structural component in Apixaban (Eliquis), a widely used direct factor Xa inhibitor for the prevention of thromboembolic events.[4] The 7-carboxylic acid moiety, in particular, serves as a critical handle for molecular elaboration, enabling chemists to modulate physicochemical properties such as solubility, bioavailability, and target-binding affinity through the formation of various esters and amides.

This guide provides an in-depth exploration of robust and versatile synthetic strategies for constructing and functionalizing derivatives of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid. Moving beyond simple procedural lists, we will dissect the underlying chemical logic of each method, offering field-proven insights to empower researchers in the rational design and execution of their synthetic campaigns.

Strategy 1: Convergent Synthesis via Cyclocondensation from Pyridine Precursors

This strategy represents a highly efficient and modular approach, wherein the pyrazole ring is constructed onto a pre-functionalized pyridine core. The key transformation is the reaction of a hydrazine derivative with an ortho-substituted pyridine bearing functional groups that can serve as a 1,3-dielectrophile, such as a chloro group and a carbonyl moiety.[5] This method is particularly advantageous for rapidly generating diversity at the N-1 position of the pyrazole ring by simply varying the hydrazine component.

Causality and Mechanistic Insight

The reaction proceeds via a two-step sequence within a single pot. First, the more nucleophilic nitrogen of the hydrazine attacks the electron-deficient carbon bearing the chloro substituent in a nucleophilic aromatic substitution (SNAr) reaction. This is followed by an intramolecular condensation between the second nitrogen of the hydrazine and the adjacent carbonyl group (aldehyde or ketone), leading to cyclization and dehydration to form the aromatic pyrazole ring. The choice of solvent and temperature is critical to control the rates of both the SNAr and the condensation steps.

G

Protocol 1: Synthesis of Ethyl 1-Phenyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylate

This protocol details the synthesis from a commercially available pyridine precursor.

Materials:

  • Ethyl 2-chloro-3-formylpyridine-4-carboxylate

  • Phenylhydrazine

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloro-3-formylpyridine-4-carboxylate (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (approx. 10 mL per 1 g of starting material).

  • Add phenylhydrazine (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Self-Validation: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new aromatic proton signal for the pyrazole ring (~8-9 ppm) in the ¹H NMR spectrum are indicative of successful cyclization.

Strategy 2: Multicomponent Cyclocondensation from Aminopyrazole Precursors

This powerful strategy involves the condensation of three or more components in a single reaction vessel to construct the pyrazolopyridine core. A common and effective variant is the reaction between a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group (like a β-ketoester or malononitrile).[6][7] This approach offers high atom economy and allows for the rapid generation of complex molecules from simple starting materials.

Causality and Mechanistic Insight

The reaction typically proceeds through a domino sequence. First, the aldehyde and the active methylene compound undergo a Knoevenagel condensation to form an electron-deficient alkene (an arylidenepyruvic acid precursor, for example).[6] Subsequently, the 5-aminopyrazole undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and aromatization (often via oxidation or elimination) to furnish the final fused heterocyclic system. The choice of catalyst (e.g., pyridine-2-carboxylic acid, L-proline) is crucial for promoting the initial condensation and controlling the regioselectivity of the cyclization.[7][8]

G

Protocol 2: Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine-6-carboxylic Acid Derivative

This protocol outlines a general procedure for the multicomponent synthesis. Note: This example leads to the [3,4-b] isomer, but similar principles apply to accessing the [3,4-c] scaffold by choosing appropriately substituted precursors.

Materials:

  • 3-Methyl-1-phenyl-5-aminopyrazole

  • Benzaldehyde

  • Pyruvic Acid

  • Ethanol or Acetic Acid (as solvent)

  • L-proline (catalyst)

Procedure:

  • In a sealable reaction vessel (e.g., a Q-tube for reactions under pressure), combine 3-methyl-1-phenyl-5-aminopyrazole (1.0 equiv), benzaldehyde (1.0 equiv), and pyruvic acid (1.1 equiv).[9]

  • Add the solvent (ethanol or acetic acid, approx. 5 mL per mmol of aminopyrazole) and L-proline (0.1 equiv).

  • Seal the vessel and heat the mixture to 80-100°C for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Triturate the residue with diethyl ether or an ethanol/water mixture to induce precipitation.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolopyridine carboxylic acid.

Starting MaterialsCatalystConditionsProduct YieldReference
5-Aminopyrazole, Aldehyde, Pyruvic AcidL-prolineEtOH, 80°C, 30-60 minGood to Excellent[8]
5-Aminopyrazole, 1,3-Dicarbonyl, AldehydePyridine-2-carboxylic acidReflux, 1-2h84-98%[7]
1,4-Dihydropyrano[2,3-c]pyrazole, AnilineAmorphous Carbon-SO₃HEtOH, RT, 15-30 minModerate to Good[10]
Table 1. Comparison of Catalytic Systems for Multicomponent Syntheses.

Strategy 3: Post-Synthetic Modification of the Carboxylic Acid Moiety

Once the core this compound is synthesized, the carboxylic acid group provides a versatile anchor point for diversification. Converting the acid to amides is a cornerstone of medicinal chemistry for improving biological activity and ADME properties.

Causality and Mechanistic Insight

Amide bond formation requires the activation of the carboxylic acid. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are highly effective. These reagents react with the carboxylate to form a highly reactive activated ester intermediate, which is then readily displaced by the nucleophilic amine to form the thermodynamically stable amide bond. A tertiary amine base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.

G

Protocol 3: HATU-Mediated Amide Coupling

This protocol provides a reliable method for synthesizing a wide range of amides.

Materials:

  • This compound

  • Desired amine (or amine hydrochloride salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve the this compound (1.0 equiv) in anhydrous DMF.

  • Add the amine (1.2 equiv). If using an amine salt, increase the amount of DIPEA accordingly (to 3.0 equiv).

  • Add DIPEA (2.0 equiv) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS for the consumption of the starting acid.

  • Once complete, quench the reaction by adding water, which may cause the product to precipitate.

  • If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry under vacuum.

  • If the product remains in solution, perform an aqueous workup by extracting with ethyl acetate. Wash the organic layer with water (3x) and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by recrystallization or silica gel chromatography.

Coupling ReagentAdditivesBaseTypical SolventKey Advantages
HATUNoneDIPEA, Et₃NDMF, CH₂Cl₂High efficiency, fast reaction times, low epimerization
EDCHOBt, HOAtDIPEA, Et₃NDMF, CH₂Cl₂Cost-effective, widely used, stable reagents
SOCl₂NonePyridine (cat.)Toluene, CH₂Cl₂For robust substrates; forms highly reactive acid chloride
Table 2. Comparison of Common Carboxylic Acid Activation Methods.

Conclusion

The synthetic routes outlined in this guide provide a robust toolkit for accessing a diverse chemical space around the this compound scaffold. The choice between building the pyrazole ring onto a pyridine core or utilizing a multicomponent strategy will depend on the availability of starting materials and the desired substitution pattern. Post-synthetic modification of the carboxylic acid via reliable amide coupling protocols remains the most direct path to generating libraries for biological screening. By understanding the mechanistic principles behind each protocol, researchers can troubleshoot reactions effectively and rationally design novel derivatives for the development of next-generation therapeutics.

References

Application Note & Protocols: High-Throughput Screening of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its repeated appearance in bioactive molecules targeting a wide range of physiological targets.[1] This fused heterocyclic system, combining the structural features of pyrazole and pyridine, serves as a versatile framework for developing potent inhibitors of key enzymes and modulators of cellular signaling pathways.[1] Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3]

A significant portion of research on this scaffold has focused on the inhibition of protein kinases.[2][4] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5][6] The pyrazolopyridine structure is adept at forming key hydrogen bonds and occupying the ATP-binding pocket of many kinases, making it an excellent starting point for inhibitor design.[4]

This document provides a comprehensive guide for utilizing compounds based on the 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid framework in a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors. While specific data on this exact isomer is limited, the protocols and principles described herein are derived from extensive research on the broader pyrazolopyridine class and represent a robust methodology for assessing its therapeutic potential.[7][8]

Application: Screening for Protein Kinase Inhibitors

The primary application detailed in this note is the identification of inhibitors for a target protein kinase using a high-throughput, homogeneous assay format. The methodology is designed to be broadly applicable to various serine/threonine or tyrosine kinases.[6] The workflow encompasses initial hit identification from a large compound library, confirmation of activity, and determination of potency (IC50).

Assay Principle: Competitive Fluorescence Polarization (FP)

To achieve the throughput and robustness required for HTS, we will employ a competitive Fluorescence Polarization (FP) immunoassay.[9][10] This technique is well-suited for drug discovery due to its homogeneous ("mix-and-read") format, high sensitivity, and amenability to automation.[10][11]

The core principle relies on monitoring the change in the rotational speed of a fluorescent molecule in solution.[9][12]

  • High Polarization State (No Inhibition): In the assay well, a fluorescently-labeled peptide tracer (a phosphorylated peptide) is bound by a large, specific anti-phospho-antibody. This large complex tumbles slowly in solution. When excited with plane-polarized light, it emits light that remains highly polarized.[9][12]

  • Low Polarization State (Inhibition): The kinase reaction is set up with an unlabeled peptide substrate and ATP. An active kinase phosphorylates the substrate. This newly formed unlabeled phosphopeptide competes with the fluorescent tracer for binding to the antibody. As the test compound (e.g., this compound) inhibits the kinase, less unlabeled phosphopeptide is produced.

  • Competitive Displacement: In a well with an active kinase and no inhibitor, the high concentration of unlabeled phosphopeptide displaces the fluorescent tracer from the antibody. The freed tracer is small, tumbles rapidly, and emits depolarized light, resulting in a low polarization signal.[9]

  • Measuring Inhibition: A potent inhibitor prevents the formation of the unlabeled phosphopeptide. Consequently, the fluorescent tracer remains bound to the antibody, and the polarization signal stays high. The degree of inhibition is therefore directly proportional to the measured fluorescence polarization.

This competitive format is often more sensitive than direct FP assays and provides a robust signal window for HTS.[9]

HTS Workflow & Protocols

The screening process is a multi-stage funnel designed to efficiently identify and validate true hits while eliminating false positives.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis & Hit Selection cluster_validation Phase 4: Hit Validation plate_prep 1. Assay Plate Stamping (10 µM Test Compound) reagent_prep 2. Reagent Preparation (Enzyme, Substrate, ATP) dispense 3. Reagent Dispensing reagent_prep->dispense incubate 4. Kinase Reaction (60 min Incubation) dispense->incubate detect 5. Detection Reagent Add (Tracer + Antibody) incubate->detect read 6. Read Plate (Fluorescence Polarization) detect->read qc 7. Quality Control (Calculate Z'-Factor) read->qc analysis 8. Data Normalization (% Inhibition Calculation) qc->analysis hit_pick 9. Hit Selection (Threshold > 3σ from mean) analysis->hit_pick confirm 10. Confirmatory Screen (Fresh Compound) hit_pick->confirm dose_response 11. Dose-Response (IC50) (10-point Titration) confirm->dose_response secondary 12. Secondary/Orthogonal Assays dose_response->secondary

Figure 1: High-Throughput Screening (HTS) workflow for identifying kinase inhibitors.
Protocol 4.1: Primary HTS for Hit Identification (384-well format)

This protocol screens the compound library at a single concentration to identify initial "hits".

Materials:

  • Test Compound: this compound derivatives dissolved in 100% DMSO.

  • Enzyme: Recombinant target protein kinase.

  • Substrate: Specific peptide substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[5]

  • Detection Reagents: FP tracer and anti-phospho-antibody (e.g., from a commercial kit like Transcreener® FP or PolarScreen™).

  • Plates: Low-volume 384-well black assay plates.

  • Controls: Potent known inhibitor (Positive Control), DMSO (Negative Control).

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of test compounds (10 mM in DMSO) into wells of the assay plate. For controls, add 20 nL of the known inhibitor (positive control) or 100% DMSO (negative control) to designated columns. This results in a final compound concentration of 10 µM in a 20 µL assay volume.

  • Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate mix in assay buffer. Dispense 10 µL of this mix into each well.

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. To start the kinase reaction, dispense 10 µL of the ATP solution into all wells. The final volume is 20 µL.

  • Incubation: Seal the plates and incubate at room temperature (e.g., 25°C) for 60 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Stop & Detect: Add 10 µL of the Detection Mix (containing the FP tracer and antibody, pre-mixed according to the manufacturer's protocol) to all wells.

  • Equilibration: Incubate for another 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

  • Data Acquisition: Read the plates on a plate reader equipped for fluorescence polarization. Measure parallel (Iǁ) and perpendicular (I┴) fluorescence intensities and calculate the polarization (mP) for each well.

Protocol 4.2: Quality Control - Z'-Factor Calculation

The Z'-factor is a statistical parameter used to validate the quality and reliability of an HTS assay.[13] It measures the separation between the positive and negative control signals relative to their variability.[14][15]

Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.[13][16]

Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Interpretation: [13][14]

Z'-Factor Value Assay Quality Suitability for HTS
> 0.5 Excellent Highly reliable and robust for screening.
0 to 0.5 Acceptable Can be used for screening, but may have a higher hit rate of lower quality.

| < 0 | Unsuitable | The control signals overlap; the assay cannot distinguish hits from noise. |

Procedure:

  • Designate at least 16 wells for the positive control (e.g., known inhibitor) and 16 wells for the negative control (DMSO) on each assay plate.[15]

  • After data acquisition, calculate the mean and standard deviation for both control populations.

  • Use the formula above to calculate the Z'-factor. An assay with a Z' ≥ 0.5 is considered validated for HTS.[16]

Protocol 4.3: Dose-Response and IC50 Determination

Hits identified in the primary screen must be confirmed and their potency determined. This is done by testing the compound over a range of concentrations.

Methodology:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in DMSO, starting from a high concentration (e.g., 10 mM).

  • Compound Plating: Transfer 20 nL of each concentration into triplicate wells of a 384-well plate.

  • Assay Execution: Perform the kinase assay as described in Protocol 4.1.

  • Data Analysis:

    • Normalize the data. The high control (no inhibition, DMSO) is set to 0% inhibition, and the low control (maximum inhibition, positive control) is set to 100% inhibition.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to generate a sigmoidal dose-response curve.

    • The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Analysis and Visualization

Effective data management and visualization are critical for interpreting HTS results.

Example Data Presentation

Dose-response data for a promising hit compound should be summarized clearly.

Compound IDTarget KinaseIC50 (nM)Hill SlopeMax Inhibition (%)
PzP-7-CA-001Kinase X15.21.198.5
PzP-7-CA-002Kinase X340.80.995.2
StaurosporineKinase X2.51.0100.0
Signaling Pathway Context

Understanding where the target kinase acts is crucial for interpreting the biological significance of an inhibitor.

Kinase_Pathway cluster_pathway Simplified Kinase Signaling Cascade Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase (e.g., Raf) Receptor->UpstreamKinase Activates TargetKinase Target Kinase (e.g., MEK) UpstreamKinase->TargetKinase Phosphorylates DownstreamEffector Downstream Effector (e.g., ERK) TargetKinase->DownstreamEffector Phosphorylates CellularResponse Cellular Response (Proliferation, Survival) DownstreamEffector->CellularResponse Inhibitor 1H-Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->TargetKinase Inhibits ATP Binding

Figure 2: Inhibition of a target kinase within a cellular signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The Fluorescence Polarization-based HTS protocol detailed in this note provides a robust, efficient, and reliable method for screening compound libraries. By adhering to rigorous quality control standards, such as the Z'-factor, and following up with systematic hit validation and dose-response analysis, researchers can successfully identify and characterize potent lead compounds for further development in preclinical and clinical studies.

References

Quantifying Molecular Embrace: A Guide to Analyzing the Binding Affinity of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolopyridine Scaffold and Binding Affinity

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of potent and selective ligands for a variety of biological targets, most notably protein kinases. Derivatives of pyrazolopyridines have been extensively investigated as inhibitors of key signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1)[1][2][3]. 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of kinase inhibitors, highlighting its importance in oncology and inflammation research[4].

Understanding the binding affinity of a compound like 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid to its target protein is a critical step in the drug discovery and development pipeline. Binding affinity, typically expressed as the dissociation constant (Kd), quantifies the strength of the interaction between the small molecule (ligand) and its protein target. A lower Kd value signifies a stronger binding interaction. This metric is fundamental for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to enhance their potency and selectivity[5].

This comprehensive guide provides an in-depth overview of the state-of-the-art biophysical techniques used to accurately determine the binding affinity of this compound and its derivatives to their protein targets, with a focus on protein kinases. We will delve into the theoretical underpinnings, practical considerations, and detailed protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). Additionally, we will explore the application of competitive binding assays, a valuable tool in drug discovery.

Foundational Principles: Choosing the Right Technique

The selection of an appropriate biophysical assay is contingent on several factors, including the nature of the protein target, the properties of the small molecule, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).

Technique Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized partner.Kd, kon, koffReal-time, label-free, provides kinetic data.[6][7]Requires immobilization of one partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kd, ΔH, ΔS, Stoichiometry (n)Label-free, in-solution, provides a complete thermodynamic profile.[8][9][10]Requires larger amounts of sample, lower throughput.
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.KdLow sample consumption, in-solution, wide range of affinities.[11][12][13]Requires fluorescent labeling of one partner, potential for artifacts.
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand by a test compound.IC50, KiHigh sensitivity, considered a "gold standard" for receptor binding.[2]Requires synthesis of a radiolabeled ligand, safety considerations.

I. Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a powerful, label-free technique that monitors molecular interactions in real time[6][7]. In a typical experiment for a small molecule like this compound, the target protein (e.g., a kinase) is immobilized on a sensor chip surface. The small molecule is then flowed over the surface at various concentrations. The binding and dissociation events are monitored by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_assay SPR Experiment cluster_analysis Data Analysis Protein_Prep Protein Purification & QC Immobilization Immobilize Protein on Sensor Chip Protein_Prep->Immobilization Ligand_Prep Compound Dilution Series Binding_Assay Inject Compound (Association) Ligand_Prep->Binding_Assay Immobilization->Binding_Assay Next Concentration Dissociation Flow Buffer (Dissociation) Binding_Assay->Dissociation Next Concentration Regeneration Regenerate Surface Dissociation->Regeneration Next Concentration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Binding_Assay Next Concentration Fitting Fit Data to Binding Model Sensorgram->Fitting Kinetics Determine k_on, k_off, K_d Fitting->Kinetics ITC_Workflow cluster_prep Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Dialysis in Buffer Load_Cell Load Protein into Sample Cell Protein_Prep->Load_Cell Ligand_Prep Compound Dissolution in Matched Buffer Load_Syringe Load Compound into Syringe Ligand_Prep->Load_Syringe Titration Perform Serial Injections Load_Cell->Titration Load_Syringe->Titration Raw_Data Generate Raw Thermogram Titration->Raw_Data Integration Integrate Peak Areas Raw_Data->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Fitting Fit Data to Binding Model Binding_Isotherm->Fitting Thermo_Params Determine K_d, n, ΔH, ΔS Fitting->Thermo_Params MST_Workflow cluster_prep Preparation cluster_assay MST Experiment cluster_analysis Data Analysis Labeling Fluorescently Label Target Protein Mixing Mix Labeled Protein with Compound Labeling->Mixing Ligand_Prep Prepare Compound Dilution Series Ligand_Prep->Mixing Capillary_Loading Load Samples into Capillaries Mixing->Capillary_Loading Measurement Perform MST Measurement Capillary_Loading->Measurement Thermophoresis_Trace Analyze Thermophoresis Time Traces Measurement->Thermophoresis_Trace Dose_Response Plot Dose-Response Curve Thermophoresis_Trace->Dose_Response Kd_Fit Fit Curve to Determine K_d Dose_Response->Kd_Fit

References

Application Notes and Protocols for the Formulation of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic Acid for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The effective in vivo evaluation of novel chemical entities is critically dependent on the development of an appropriate drug delivery system. For compounds like 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, which, based on its heterocyclic structure and carboxylic acid moiety, may present solubility challenges, a well-designed formulation is paramount for achieving consistent and adequate systemic exposure in preclinical animal models. Poor aqueous solubility can lead to erratic absorption and low bioavailability, thereby confounding the interpretation of efficacy and toxicology data.[1][]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for animal studies. As specific physicochemical data for this compound are not publicly available, this guide emphasizes a tiered experimental approach, starting with essential preformulation characterization to inform the selection of a suitable and robust vehicle for oral administration in rodents. The principles and protocols outlined herein are based on established methodologies for formulating acidic, poorly water-soluble compounds.[3][4]

Part 1: Preformulation Characterization: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.[3][5] These preformulation studies provide the necessary data to guide the selection of an appropriate formulation strategy.

Solubility Profiling

A critical initial step is to determine the aqueous solubility of the compound as a function of pH. Given the presence of a carboxylic acid group, the solubility is expected to be significantly higher at pH values above its pKa.

Protocol 1: pH-Dependent Aqueous Solubility Determination

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.

  • Following equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the solubility (in µg/mL or mM) against the corresponding pH of the buffer.

pKa Determination

The acid dissociation constant (pKa) is a crucial parameter for predicting the ionization state of the molecule at different pH values and is fundamental for developing pH-adjusted formulations.

Protocol 2: pKa Determination by Potentiometric Titration

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Preliminary Stability Assessment

Initial stability studies are conducted to identify potential degradation pathways and to ensure the compound is stable in the anticipated formulation vehicles.[1][6][7]

Protocol 3: Forced Degradation and Solution Stability

  • Forced Degradation: Expose the solid compound and solutions of the compound to stress conditions, including acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (UV light) environments.[7]

  • Solution Stability: Prepare solutions of the compound in potential vehicles (e.g., water at different pH values, co-solvents) and store them at various temperatures (e.g., 4°C, 25°C, 40°C).[6]

  • At specified time points (e.g., 0, 4, 24, 48 hours), analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

Table 1: Hypothetical Preformulation Data for this compound

ParameterHypothetical Value/ObservationImplication for Formulation
Molecular Weight 163.13 g/mol For concentration calculations.
Aqueous Solubility (pH 7.4) < 10 µg/mLIndicates poor solubility; simple aqueous formulations are unlikely to be sufficient.
Aqueous Solubility (pH 2.0) < 1 µg/mLSuppressed solubility in acidic conditions, as expected for a carboxylic acid.
Aqueous Solubility (pH 9.0) > 1 mg/mLSignificant increase in solubility at alkaline pH, suggesting pH adjustment is a viable strategy.
pKa (Carboxylic Acid) ~ 4.5The compound will be predominantly ionized and more soluble at pH > 4.5.
LogP High (Predicted)Suggests lipophilicity, which may favor lipid-based or co-solvent formulations.
Stability Stable at neutral and acidic pH; potential for degradation at high pH.Limits the upper range of pH adjustment for solubilization.

Part 2: A Tiered Approach to Formulation Development

Based on the preformulation data, a tiered approach to formulation development is recommended. This approach starts with the simplest formulation and progresses to more complex systems as needed to achieve the target concentration and stability.

Caption: Decision tree for selecting a formulation strategy.

Tier 1: pH-Adjusted Aqueous Solutions

For acidic compounds, increasing the pH of the vehicle can significantly enhance solubility by converting the compound to its more soluble salt form.[][8][9]

Rationale: This is often the simplest and most physiologically compatible approach. The goal is to achieve a final pH that is high enough to solubilize the drug but remains within a tolerable range for the animal species to avoid irritation.[10][11]

Protocol 4: Preparation of a pH-Adjusted Aqueous Solution

  • Vehicle Preparation: Start with a common aqueous vehicle such as sterile water for injection, saline (0.9% NaCl), or phosphate-buffered saline (PBS).[12]

  • Compound Addition: Accurately weigh the required amount of this compound and add it to the vehicle.

  • Solubilization: While stirring, slowly add a suitable alkalizing agent (e.g., 0.1 M NaOH or a biocompatible base like tromethamine (Tris)) dropwise to the mixture.[13]

  • pH Monitoring: Continuously monitor the pH using a calibrated pH meter. Stop adding the base once the compound has fully dissolved and the target pH is reached (aim for a pH between 7.4 and 9.0, if tolerated and the compound is stable).

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.

  • Quality Control:

    • Visually inspect the solution for clarity and the absence of particulates.

    • Measure and record the final pH.

    • Confirm the concentration of the active pharmaceutical ingredient (API) using a validated analytical method (e.g., HPLC).

    • Assess short-term stability at room temperature and under refrigerated conditions.

Tier 2: Co-Solvent Systems

If pH adjustment alone is insufficient to achieve the desired concentration, or if the required pH is too high and causes stability issues, a co-solvent system can be employed.[]

Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[] Common co-solvents used in preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

Table 2: Common Co-Solvent Systems for Oral Administration in Rodents

Co-solventSurfactant (Optional)Aqueous VehicleTypical Ratio (v/v/v)
PEG 400-Saline or Water40:60
PEG 400Tween 80Saline or Water30:10:60
Propylene Glycol-Saline or Water20:80

Protocol 5: Preparation of a Co-Solvent Formulation

  • Co-solvent Preparation: In a suitable container, mix the organic co-solvent(s) and any surfactant if used (e.g., PEG 400 and Tween 80).

  • Compound Dissolution: Add the accurately weighed this compound to the organic phase and stir or sonicate until fully dissolved.

  • Aqueous Phase Addition: Slowly add the aqueous vehicle (e.g., saline) to the organic phase while continuously stirring or vortexing to prevent precipitation.

  • pH Adjustment (Optional): If necessary, adjust the pH of the final formulation as described in Protocol 4.

  • Quality Control: Perform the same quality control checks as for the pH-adjusted aqueous solution (clarity, pH, concentration, and stability).

Tier 3: Aqueous Suspensions

For compounds with very low solubility that cannot be adequately solubilized using the above methods, an aqueous suspension is a common alternative.

Rationale: A suspension consists of fine drug particles dispersed in an aqueous vehicle. The use of a suspending agent is crucial to ensure a uniform and stable dispersion, allowing for consistent dosing.

Protocol 6: Preparation of an Aqueous Suspension

  • Vehicle Preparation: Prepare an aqueous solution containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium or 0.5% w/v methylcellulose) and a wetting agent (e.g., 0.1% v/v Tween 80). The wetting agent helps to disperse the hydrophobic drug particles.

  • Particle Size Reduction (Optional but Recommended): If possible, reduce the particle size of the this compound powder using techniques like micronization to improve dissolution rate and bioavailability.

  • Wetting the API: Create a paste by adding a small amount of the vehicle to the accurately weighed compound and mixing thoroughly.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., overhead stirrer, homogenizer) to ensure a uniform particle size distribution.

  • Quality Control:

    • Visually inspect for uniformity and ease of resuspension after settling.

    • Assess the stability of the suspension over the intended period of use (e.g., resuspendability, particle size).

    • Verify the concentration and homogeneity of the API in the suspension by analyzing samples taken from the top, middle, and bottom of the container.

Part 3: Experimental Workflow and Final Considerations

Formulation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration Weigh 1. Weigh Compound Prepare_Vehicle 2. Prepare Vehicle (Aqueous, Co-solvent, or Suspension) Weigh->Prepare_Vehicle Combine 3. Combine and Solubilize/Suspend Prepare_Vehicle->Combine Visual_Inspect 4. Visual Inspection Combine->Visual_Inspect pH_Measure 5. Measure Final pH Visual_Inspect->pH_Measure Concentration_Verify 6. Verify Concentration (HPLC) pH_Measure->Concentration_Verify Stability_Test 7. Short-term Stability Test Concentration_Verify->Stability_Test Dose 8. Dose Administration (e.g., Oral Gavage) Stability_Test->Dose

Caption: General workflow for formulation preparation and quality control.

Final Considerations for Animal Studies:
  • Vehicle Toxicity: Always run a vehicle-only control group in your animal studies to account for any effects of the formulation itself.[14] The chosen excipients and their concentrations should be well-tolerated by the specific animal species and for the duration of the study.[14]

  • Dose Volume: The volume administered to the animals should be minimized and adhere to institutional guidelines for animal welfare.[12][15]

  • Route of Administration: The choice of formulation is intrinsically linked to the intended route of administration. The protocols provided here are primarily for oral gavage, a common route in preclinical studies.[11]

  • Stability During Dosing: For suspensions, it is crucial to ensure the formulation remains homogeneous during the dosing procedure. This may require continuous stirring.

  • Documentation: Meticulously document all formulation components, preparation steps, and quality control results to ensure reproducibility.

By following this systematic approach, researchers can develop a scientifically sound and robust formulation for this compound, enabling reliable and interpretable results from in vivo animal studies.

References

Application Notes & Protocols: Leveraging 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality chemical starting points for drug discovery programs.[1][2] By screening small, low-complexity molecules ("fragments"), FBDD explores chemical space more efficiently, often yielding hits with superior physicochemical properties that can be optimized into potent and selective drug candidates.[3]

At the heart of a successful FBDD campaign is the quality of the fragment library. "Privileged scaffolds"—molecular cores that are known to bind to multiple biological targets—are of particular interest. The 1H-pyrazolo[3,4-c]pyridine core is one such scaffold.[4] Its structural resemblance to endogenous purines makes it a versatile starting point for targeting a wide range of proteins, such as kinases and other ATP-binding enzymes.[5]

This guide focuses specifically on 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid , a functionalized derivative poised for rapid elaboration. The carboxylic acid group serves as a critical chemical handle, enabling medicinal chemists to explore structure-activity relationships (SAR) vectorially once a binding mode has been established. We will detail the rationale for its use and provide a comprehensive, field-tested cascade of biophysical and structural protocols for its application in a typical FBDD workflow.

Part I: The this compound Fragment: A Profile

The selection of a fragment is not arbitrary; it is a calculated decision based on physicochemical properties and synthetic tractability. This pyrazolopyridine derivative is an exemplary starting point that adheres to the widely accepted "Rule of Three," which governs the properties of high-quality fragments.[6]

Table 1: Physicochemical Properties of the Core Fragment

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW)~177.15 Da< 300 DaEnsures efficient exploration of chemical space and provides ample room for molecular weight increase during optimization.
cLogP~1.5≤ 3Balances solubility required for biophysical assays with the lipophilicity needed for target engagement.
Hydrogen Bond Donors2 (pyrazole N-H, acid O-H)≤ 3Provides specific, directional interactions for anchoring within a binding site without excessive polarity.
Hydrogen Bond Acceptors3 (pyridine N, pyrazole N, acid C=O)≤ 3Offers multiple points for forming key hydrogen bonds with the target protein.
Synthetic Accessibility and Elaboration Vectors

The value of a fragment hit is directly proportional to the ease with which it can be modified. The 1H-pyrazolo[3,4-c]pyridine scaffold is synthetically accessible, with recent literature detailing efficient routes to the core and its subsequent functionalization.[5][7] The core structure presents multiple, distinct vectors for chemical elaboration, allowing for a systematic and rational exploration of the surrounding binding pocket once a hit is identified and its binding mode is confirmed.

G cluster_0 This compound cluster_vectors Key Elaboration Vectors mol v1 Vector 1: N-1/N-2 (Alkylation) v2 Vector 2: C-3 (Cross-Coupling) v3 Vector 3: C-5 (Amination) v4 Vector 4: C-7 (Amide Coupling) p1 p1->v1 p2 p2->v2 p3 p3->v3 p4 p4->v4

Caption: Major growth vectors for the 1H-pyrazolo[3,4-c]pyridine scaffold.

Part II: Biophysical Screening Cascade for Hit Identification

Due to their low molecular weight, fragments typically exhibit weak binding affinities (in the high micromolar to millimolar range). Detecting these interactions requires highly sensitive biophysical techniques. A single method is rarely sufficient; therefore, a multi-tiered screening cascade using orthogonal methods is essential to confidently identify true hits and eliminate artifacts.[8][9]

Caption: A robust biophysical screening cascade for FBDD.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality and Justification: SPR is an ideal primary screening technique due to its high sensitivity, real-time data acquisition, and relatively low protein consumption.[10][11] It directly measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip by detecting changes in the refractive index at the surface.[12] This label-free method provides kinetic (kₐ, kₔ) and affinity (Kₗ) data, offering a rich initial characterization of hits.[11]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the target protein (e.g., at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a target density of 8,000-12,000 response units (RU). The goal is to have sufficient signal without introducing mass transport limitations.

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.[13]

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound (and other library fragments) at 100 mM in 100% DMSO.

    • For screening, prepare a primary screening plate by diluting fragments to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ buffer) with a final DMSO concentration of 2%. It is critical to match the DMSO concentration in the running buffer to avoid false positives from refractive index mismatches.[12]

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform injections of the fragment solutions over the reference and active flow cells. Use a contact time of 60 seconds and a dissociation time of 120 seconds, which is typically sufficient for weak-binding fragments.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH), ensuring the protein's activity is not compromised.

  • Data Interpretation and Hit Triage:

    • After subtracting the reference cell signal, analyze the resulting sensorgrams. A true binding event will show a concentration-dependent increase in RU during the association phase and decay during the dissociation phase.

    • Hits are identified as fragments that produce a response significantly above the background noise.

    • Validate hits by re-testing in a dose-response format (e.g., 8-point titration from 500 µM to ~4 µM) to determine the equilibrium dissociation constant (Kₗ).

Table 2: Example SPR Hit Characterization Data

Fragment IDStructureKₗ (µM)Ligand Efficiency (LE)Notes
F01This compound3500.35Confirmed hit, good starting point.
F02Control Fragment A>1000N/ANon-binder.
F03Control Fragment B850.28Binds, but shows poor LE and potential for non-specific interactions.
Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy

Causality and Justification: Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method for validating hits from primary screens.[14] Unlike SPR, which measures a bulk property (mass change), NMR provides direct evidence of a binding event in solution, significantly reducing the chance of false positives.[1] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are particularly well-suited for FBDD as they are sensitive to weak interactions and do not require isotopic labeling of the protein.[15][16]

Step-by-Step Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Add the fragment hit (this compound) to the protein solution to a final concentration of 1-2 mM (a 50-100 fold excess).

    • Prepare a control sample containing only the fragment at the same concentration in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's proton resonances.

    • On the protein-fragment sample, acquire an STD spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., at -1 ppm, where no fragment signals exist) and observing the transfer of this saturation to the bound fragment via the nuclear Overhauser effect (NOE).

    • A reference spectrum is also acquired with the saturation frequency set far away from any protein or fragment signals (e.g., at 40 ppm).

  • Data Processing and Interpretation:

    • The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Only protons of the fragment that are in close proximity to the protein upon binding will receive saturation and appear as signals in the final STD spectrum.

    • The appearance of signals corresponding to the pyrazolopyridine fragment confirms a direct binding interaction. The relative intensity of the signals can also provide information about which part of the fragment is most intimately interacting with the protein surface.[16]

Protocol 3: Structural Characterization via X-ray Crystallography

Causality and Justification: The ultimate goal of hit identification is to provide a structural basis for optimization. X-ray crystallography is the gold standard for this, delivering a high-resolution 3D snapshot of how the fragment binds to the target protein.[17][18] This information is invaluable, revealing the precise orientation, key interactions, and nearby pockets that can be exploited for fragment elaboration.[3]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Generate high-quality, reproducible crystals of the target protein that diffract to a resolution of <2.5 Å. This is a prerequisite for successful crystallographic fragment screening.[19]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the occupancy of the weakly binding fragment.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source. High-flux beamlines are crucial for obtaining high-quality data from small crystals.[6]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure.

    • Calculate electron density maps (2mFo-DFc and mFo-DFc). Due to the weak binding and potentially low occupancy of fragments, specialized analysis methods like PanDDA may be required to confidently identify the fragment's electron density.[19]

    • Once identified, model the fragment into the density and refine the structure.

    • Analyze the resulting protein-fragment complex to identify key hydrogen bonds, hydrophobic interactions, and, most importantly, unoccupied pockets adjacent to the fragment that can guide the hit-to-lead chemistry effort.

Part III: From Hit to Lead: Rational Elaboration of the Scaffold

With a validated hit and a high-resolution crystal structure in hand, the focus shifts to medicinal chemistry. The goal is to "grow" the fragment into a more potent lead compound by adding functionality that makes new, favorable interactions with the protein target.

Vectorial Elaboration Strategy

The crystal structure of the this compound fragment bound to the target protein is the roadmap for optimization. Let's assume the structure reveals that the 7-carboxylic acid group is pointing towards a solvent-exposed channel that contains a hydrophobic pocket and a distal basic residue (e.g., an arginine or lysine). This insight immediately suggests a clear chemical strategy.

G start Hit Identified: 1H-Pyrazolo[3,4-c]pyridine- 7-carboxylic acid (Kₗ = 350 µM) structure X-ray Structure Reveals: - Carboxylate vector is solvent-exposed - Adjacent hydrophobic pocket - Distal basic residue start->structure strategy Medicinal Chemistry Strategy: Synthesize Amide Library at C7 structure->strategy analog1 Analog 1: Add hydrophobic group (e.g., benzylamine) Expected: Improved potency strategy->analog1 Path A analog2 Analog 2: Add charged group (e.g., aminopiperidine) Expected: Improved potency & solubility strategy->analog2 Path B sar Evaluate Analogs (SPR/NMR) Establish Structure-Activity Relationship (SAR) analog1->sar analog2->sar lead Optimized Lead Compound (Kₗ < 1 µM) sar->lead

Caption: Logic flow from structural insight to lead optimization.

Protocol 4: Example Synthetic Elaboration via Amide Coupling

Causality and Justification: Amide bond formation is one of the most robust and reliable reactions in medicinal chemistry. Using the 7-carboxylic acid as a handle, a diverse library of analogs can be rapidly synthesized to probe the adjacent pocket revealed by crystallography.

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 20-30 minutes to form the activated ester intermediate.

  • Amide Bond Formation:

    • To the activated ester solution, add the desired amine (e.g., benzylamine, 1.2 equivalents).

    • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

This protocol can be performed in parallel to generate a library of analogs for establishing a clear SAR, guiding the project toward a potent and optimized lead compound.

Conclusion

The this compound fragment represents an exemplary tool for modern fragment-based drug discovery. Its favorable physicochemical properties, privileged core structure, and synthetically tractable handles make it an ideal starting point for FBDD campaigns. By employing a rigorous and integrated cascade of biophysical techniques—from high-sensitivity SPR screening to orthogonal NMR validation and definitive X-ray crystallographic analysis—researchers can confidently identify and validate hits. The structural insights gained from this process provide a clear and rational roadmap for the subsequent hit-to-lead chemistry effort, maximizing the probability of success in developing novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

Welcome to the technical support center for 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this molecule. We will move beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your experiments.

Section 1: Foundational Knowledge - Understanding the Challenge

Q1: I've synthesized or purchased this compound, and it shows very poor solubility in my standard aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?

A1: The poor aqueous solubility of this compound at or near neutral pH is inherent to its molecular structure. The molecule is amphoteric , meaning it possesses both an acidic functional group (the carboxylic acid) and basic functional groups (the nitrogen atoms in the pyridine and pyrazole rings).

At a specific pH, known as the isoelectric point (pI), the net charge on the molecule will be zero. In this state, the carboxylic acid is deprotonated (negatively charged) and one of the basic nitrogens is protonated (positively charged), forming a zwitterion . This zwitterionic form often exhibits strong intermolecular interactions (hydrogen bonding and electrostatic attractions) in the solid state, leading to a stable crystal lattice that is difficult for water to solvate. Consequently, this results in minimal aqueous solubility. The goal of most solubilization strategies is to shift the pH away from this isoelectric point.

Q2: What are the key functional groups that I should focus on to manipulate the solubility?

A2: There are two primary handles on this molecule for solubility manipulation:

  • The Carboxylic Acid (-COOH) Group: This is an acidic proton. By raising the pH of the solution above the pKa of the carboxylic acid, this group will be deprotonated to form a negatively charged carboxylate (-COO⁻). Charged species are generally much more soluble in polar solvents like water than their neutral counterparts.[1]

  • The Pyridine and Pyrazole Ring Nitrogens: These nitrogen atoms have lone pairs of electrons and are basic. By lowering the pH of the solution below the pKa of the most basic nitrogen, it will become protonated (e.g., N to NH⁺). This positively charged species will also exhibit significantly enhanced aqueous solubility.[2][3]

The key is to force the molecule to exist predominantly in either its cationic (positively charged) or anionic (negatively charged) form, avoiding the poorly soluble zwitterionic state.

Section 2: Troubleshooting Workflow & Strategy Selection

Before initiating experiments, it is crucial to have a logical workflow. The following decision tree outlines a systematic approach to tackling solubility issues with this compound.

G start Start: Compound Precipitates in Aqueous Assay Buffer ph_check Is pH modification compatible with your assay? start->ph_check ph_adjust Primary Strategy: pH Adjustment ph_check->ph_adjust  Yes cosolvent Secondary Strategy: Co-solvent Screening ph_check->cosolvent  No ph_success Success? (Solubility Goal Met) ph_adjust->ph_success ph_success->cosolvent  No end End: Optimized Formulation ph_success->end  Yes cosolvent_success Success? cosolvent->cosolvent_success advanced Advanced Strategies: Salt Formation or Complexation cosolvent_success->advanced  No cosolvent_success->end  Yes advanced->end  Consider end_fail End: Re-evaluate Assay Conditions or Compound Structure advanced->end_fail G low_ph Low pH (e.g., pH 2) Cationic Form Dominates Pyridine N is Protonated (NH⁺) High Solubility pi Isoelectric Point (pI) Zwitterionic Form Both -COO⁻ and NH⁺ exist Lowest Solubility low_ph:f1->pi:f0 Increasing pH high_ph High pH (e.g., pH 9) Anionic Form Dominates Carboxylic Acid is Deprotonated (-COO⁻) High Solubility pi:f1->high_ph:f0 Increasing pH

References

Technical Support Center: 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to help you optimize your reaction yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section directly addresses specific experimental issues in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I address them?

Low yield is a frequent issue that can stem from multiple stages of the synthesis, which typically involves a cyclization to form the pyrazolopyridine core followed by hydrolysis of a precursor ester.

Answer:

A low yield can be traced back to one of three primary areas: incomplete cyclization, inefficient hydrolysis, or product loss during workup and purification. Let's break down the troubleshooting process.

A. Inefficient Ring Formation (Cyclization Step):

The annulation of the pyrazole ring onto the pyridine backbone is the critical yield-determining step.[1][2]

  • Causality: The reaction often involves the condensation of a hydrazine derivative with a functionalized pyridine containing carbonyl groups (e.g., a 2-chloro-3-acetylpyridine derivative).[3] Incomplete reaction can be due to insufficient activation energy, poor quality of starting materials, or steric hindrance.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Use freshly purified starting materials. Hydrazine hydrate, in particular, can degrade over time. Confirm the purity of your pyridine precursor by ¹H NMR and LC-MS.

    • Optimize Reaction Temperature: Many cyclizations of this type require heat to proceed to completion. If you are running the reaction at room temperature, consider gradually increasing the temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at elevated temperatures.[4]

    • Solvent Selection: The choice of solvent is critical. While alcohols like ethanol or methanol are common, a higher-boiling polar aprotic solvent such as DMF or DMSO can sometimes facilitate the reaction for less reactive substrates.

    • Catalysis: For certain routes, particularly those involving multicomponent reactions, a catalyst may be necessary to achieve high yields under mild conditions.[5][6]

B. Incomplete Ester Hydrolysis:

The final step is typically the saponification of an ethyl or methyl ester to the target carboxylic acid.

  • Causality: The ester group on the electron-deficient pyrazolopyridine ring can be resistant to hydrolysis. Insufficient base, short reaction times, or low temperatures can lead to an incomplete reaction, leaving significant amounts of starting material.

  • Troubleshooting Protocol:

    • Increase Base Equivalents: Instead of 1-2 equivalents of NaOH or LiOH, try increasing to 3-4 equivalents to ensure the reaction goes to completion.[7]

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require stirring at room temperature for 10-15 hours or more.[7]

    • Add a Co-solvent: A mixture of MeOH/H₂O or THF/H₂O is often used. The organic solvent ensures the solubility of the ester, while water is necessary for the hydroxide ions to perform the hydrolysis.

    • Consider Gentle Heating: If the reaction is sluggish at room temperature, gentle heating to 40-50°C can increase the rate of hydrolysis. Avoid aggressive heating, which can promote decarboxylation or other side reactions.

C. Product Loss During Workup:

This compound is an amphoteric compound, meaning it has both acidic and basic functional groups. This property can make isolation challenging.

  • Causality: During aqueous workup, the product can be soluble in both acidic and basic solutions. Incorrect pH adjustment during precipitation will result in significant product loss to the aqueous phase.

  • Troubleshooting Protocol:

    • Careful pH Adjustment: After hydrolysis, the reaction mixture is typically basic. To precipitate the product, you must carefully acidify the solution with an acid like 1N HCl. The goal is to reach the isoelectric point of the molecule, where it has minimal solubility. This is usually around pH 3-5. Add the acid dropwise while vigorously stirring and monitoring the pH with a calibrated meter.

    • Avoid Excess Acid: Adding too much acid will protonate the pyridine nitrogen, forming a soluble hydrochloride salt and preventing precipitation.[8]

    • Salting Out: If the product remains partially soluble, saturating the aqueous layer with NaCl can decrease its solubility and promote further precipitation.

Question 2: My final product is contaminated with an impurity that has a similar polarity. How can I improve the purity?

Answer:

Co-eluting impurities are a common purification challenge. The strategy depends on the nature of the impurity.

  • Identify the Impurity: First, use LC-MS and ¹H NMR to identify the impurity. The most common culprits are unreacted starting ester or a regioisomer formed during cyclization.[2]

  • Strategy 1: Optimizing Precipitation/Crystallization:

    • If the impurity is the starting ester: The ester is typically less polar and more soluble in organic solvents than the carboxylic acid product. After precipitation of the crude product from the aqueous workup, perform a trituration or slurry wash with a solvent in which the ester is soluble but the acid is not. Suitable solvents include diethyl ether, ethyl acetate, or dichloromethane.

    • If the impurity is a regioisomer: Isomers can be very difficult to separate. A careful recrystallization is the best approach. Screen various solvent systems (e.g., Ethanol/Water, DMF/Water, Acetic Acid/Water) to find one that provides differential solubility.

  • Strategy 2: Purification via Acid/Base Extraction:

    • Dissolve the crude product in a dilute basic solution (e.g., 5% NaHCO₃). The carboxylic acid will deprotonate and dissolve. Less acidic impurities (like the starting ester) may remain insoluble and can be removed by filtration.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove any dissolved neutral impurities.

    • Carefully re-precipitate the pure carboxylic acid by acidifying the aqueous layer to its isoelectric point as described previously.

  • Strategy 3: Column Chromatography (Last Resort): Chromatography of polar, nitrogen-containing carboxylic acids can be challenging due to streaking on silica gel. If required, use a modified mobile phase. Adding a small amount of acetic acid or formic acid (0.5-1%) to the eluent (e.g., DCM/Methanol) can improve peak shape by suppressing the deprotonation of the carboxylic acid on the silica surface.

Frequently Asked Questions (FAQs)

What is a common and reliable synthetic route for this compound?

A widely adopted strategy involves a two-step process: the construction of the pyrazolopyridine core as an ester, followed by hydrolysis.

  • Cyclocondensation: A substituted 3-aminopyrazole is reacted with a 1,3-bis-electrophile like a β-ketoester or an α,β-unsaturated carbonyl compound. This reaction builds the pyridine ring onto the existing pyrazole.[2][9] The choice of reactants and conditions dictates the substitution pattern on the final molecule.

  • Hydrolysis: The resulting ethyl or methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate is then saponified, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system, to yield the final carboxylic acid.[7][10]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Hydrolysis & Isolation A 3-Aminopyrazole Derivative C Cyclocondensation (e.g., Reflux in EtOH or AcOH) A->C B Beta-Ketoester B->C D Ethyl 1H-Pyrazolo[3,4-c]pyridine-7-carboxylate C->D E Saponification (NaOH or LiOH in MeOH/H2O) D->E Intermediate F Acidic Workup (pH adjustment to ~4) E->F G This compound (Precipitated Solid) F->G

Caption: A common two-step synthetic workflow.

How critical are the reaction conditions for the cyclization step?

The conditions are paramount for achieving good yield and regioselectivity.

ParameterImportanceRecommended Conditions & Rationale
Solvent HighEthanol or Acetic Acid: Often used as they are protic and can facilitate the necessary proton transfers in the condensation mechanism. Acetic acid can also act as a catalyst.
Temperature HighReflux: The dehydration and aromatization steps often require thermal energy to overcome the activation barrier. Monitoring is key to prevent side reactions.[4]
Catalyst MediumAcid/Base: Often self-catalyzed if using acetic acid. In some multicomponent syntheses, catalysts like L-proline or Lewis acids can improve yields and reaction times.[9][11]
Atmosphere MediumAir or Inert: While many protocols do not specify an inert atmosphere, for sensitive substrates or prolonged reaction times, running under N₂ can prevent oxidative side reactions. Some final aromatization steps may benefit from the presence of air as a mild oxidant.[9]
My hydrolysis reaction stalls and never reaches completion. What advanced techniques can I try?

If standard NaOH or LiOH hydrolysis fails, consider the following options:

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis. Use a dedicated microwave reactor and start with short reaction times (5-15 minutes) at temperatures around 100-120°C. This technique can often drive sluggish reactions to completion.[12]

  • Alternative Reagents: For extremely stubborn esters, stronger hydrolytic systems can be employed, although they require careful handling.

    • Potassium Trimethylsilanolate (KOTMS): This is a powerful nucleophilic reagent for cleaving esters, particularly methyl esters, under anhydrous conditions in solvents like THF. The workup is typically non-aqueous.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with aqueous NaOH and an immiscible organic solvent (e.g., toluene) can enhance the reaction rate by transporting the hydroxide ion into the organic phase where the ester resides.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_sm Analyze Starting Materials (NMR, LC-MS) start->check_sm sm_impure Purify Starting Materials (Recrystallize, Distill) check_sm->sm_impure No sm_ok Starting Materials are Pure check_sm->sm_ok Yes sm_impure->check_sm check_cyclization Analyze Cyclization Step: Incomplete Reaction? sm_ok->check_cyclization optimize_cyclization Optimize Cyclization: - Increase Temperature - Change Solvent - Add Catalyst check_cyclization->optimize_cyclization Yes cyclization_ok Cyclization is Complete check_cyclization->cyclization_ok No optimize_cyclization->check_cyclization check_hydrolysis Analyze Hydrolysis Step: Incomplete Reaction? cyclization_ok->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Increase Base/Time - Gentle Heating - Use Microwave check_hydrolysis->optimize_hydrolysis Yes hydrolysis_ok Hydrolysis is Complete check_hydrolysis->hydrolysis_ok No optimize_hydrolysis->check_hydrolysis check_workup Review Workup/Isolation: Product Loss? hydrolysis_ok->check_workup optimize_workup Optimize Isolation: - Precise pH Control to Isoelectric Point - Slurry Wash Impure Solid check_workup->optimize_workup Yes end_success Yield Improved check_workup->end_success No optimize_workup->end_success

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound when working with Dimethyl Sulfoxide (DMSO). Here, we address common questions and provide troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing variable results in my assays using a stock solution of this compound in DMSO. What could be the cause?

A1: Variability in assay results is a common indicator of compound instability. When this compound is stored in DMSO, several factors can contribute to its degradation over time. The primary culprits are often the inherent reactivity of the molecule with the solvent, the presence of water in the DMSO, storage conditions, and repeated freeze-thaw cycles.

It's crucial to understand that DMSO is not entirely inert. As a hygroscopic solvent, it readily absorbs moisture from the atmosphere, and this water content can significantly impact the stability of dissolved compounds.[1][2] Studies have shown that while many compounds remain stable in DMSO for extended periods, a significant fraction can degrade, with water being a more critical factor than oxygen in causing compound loss.[2][3] For a molecule like this compound, with its carboxylic acid and heterocyclic functionalities, the potential for unwanted reactions is heightened.

Q2: What are the potential degradation pathways for this compound in DMSO?

A2: While specific degradation pathways for this exact molecule are not extensively published, we can infer potential reactions based on the known chemistry of carboxylic acids and DMSO.

One possibility is a Pummerer-type rearrangement or related reactions where the carboxylic acid interacts with DMSO, especially if activated (e.g., by impurities or elevated temperatures).[4] DMSO can also act as an oxidant in some contexts.[5] Another potential transformation is the formation of a methylthiomethyl (MTM) ester.[6] This reaction involves the carboxylic acid reacting with DMSO to form an ester, which would alter the compound's structure and likely its biological activity.

The pyrazolo[3,4-c]pyridine core itself, being a heterocyclic system, could also be susceptible to reactions, although the carboxylic acid group is the more likely site of initial interaction with DMSO.

Below is a diagram illustrating a potential degradation pathway leading to MTM ester formation.

G Compound This compound Intermediate Reactive Intermediate (e.g., Acylsulfonium ion) Compound->Intermediate Reaction with DMSO (catalyzed by heat, impurities) DMSO DMSO (Dimethyl Sulfoxide) DMSO->Intermediate MTM_Ester Methylthiomethyl (MTM) Ester Derivative Intermediate->MTM_Ester Rearrangement Other_Products Other Degradation Products Intermediate->Other_Products Side Reactions

Caption: Potential reaction of the carboxylic acid with DMSO.

Q3: How does water content in DMSO affect the stability of my compound?

A3: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can have several detrimental effects:

  • Hydrolysis: The presence of water can lead to the hydrolysis of sensitive functional groups on your compound.

  • Solubility Issues: As the water content in DMSO increases, the solubility of many organic compounds decreases.[1] This can lead to your compound precipitating out of solution, especially after freeze-thaw cycles, leading to an inaccurate concentration in the supernatant.[1]

  • Altered Chemical Reactivity: Water can change the polarity of the solvent and participate in or catalyze degradation reactions.

A study on compound stability in DMSO found that water is a more significant contributor to compound loss than oxygen.[2][3] Even a small percentage of water can be problematic over long-term storage.

Troubleshooting Guides

Problem: Inconsistent Assay Results or Loss of Compound Activity

This guide will help you systematically investigate and resolve issues related to the stability of your this compound stock solution in DMSO.

Step 1: Assess the Quality of Your DMSO

  • Recommendation: Use anhydrous, high-purity DMSO. Purchase in small, sealed containers and use promptly after opening. Avoid using DMSO from a large bottle that has been opened multiple times.

  • Rationale: Minimizing water content is the most critical first step to preventing degradation and solubility issues.[1][3]

Step 2: Evaluate Your Stock Solution Preparation and Storage

  • Recommendation:

    • Prepare stock solutions in a controlled environment with low humidity if possible.

    • Store stock solutions at -20°C or -80°C.

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Rationale: While studies have shown that many compounds can withstand a limited number of freeze-thaw cycles, it is a known risk factor for precipitation.[1][3] Lowering the storage temperature slows down chemical degradation.

Step 3: Perform a Stability Study

  • Recommendation: If you suspect degradation, perform a simple time-course stability study. Analyze your stock solution by HPLC-UV or LC-MS at initial preparation (T=0) and then at subsequent time points (e.g., 1 week, 1 month) under your typical storage conditions.

  • Rationale: This will provide direct evidence of degradation by showing a decrease in the parent compound peak area and the potential appearance of new peaks corresponding to degradation products.

Experimental Protocol: HPLC-Based Stability Assessment

  • Preparation of T=0 Sample:

    • Accurately weigh and dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).

    • Immediately dilute a small aliquot of this stock solution in a suitable mobile phase to a working concentration for HPLC analysis.

    • Inject into the HPLC system and record the chromatogram. Note the retention time and peak area of the parent compound.

  • Storage of Stock Solution:

    • Store the remaining stock solution under your standard conditions (e.g., -20°C in a sealed vial).

  • Analysis at Subsequent Time Points:

    • At each planned time point, thaw an aliquot of the stock solution.

    • Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

    • Analyze by HPLC using the same method.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease indicates degradation.

    • Look for the appearance of new peaks in the chromatogram, which could be degradation products.

Parameter Recommendation
Column C18 reversed-phase column
Mobile Phase A gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[7]
Detection UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 280 nm).[8]
Analysis Monitor for a decrease in the main peak's area and the emergence of new peaks.

graph TD {
A[Prepare Stock Solution in Anhydrous DMSO] --> B{Aliquot into Single-Use Vials};
B --> C[Store at -20°C or -80°C];
C --> D{Analyze T=0 Sample by HPLC};
C --> E{Analyze Sample at T=X};
D --> F[Compare Peak Area of Parent Compound];
E --> F;
F --> G{Assess Stability};
}
Caption:  Workflow for assessing compound stability in DMSO.


Best Practices for Handling and Storage

To maximize the shelf-life of your this compound solutions in DMSO, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: This is the most critical factor.
  • Work in a Dry Environment: When preparing stock solutions, work quickly and in an environment with low humidity to minimize water absorption.
  • Aliquot: Prepare single-use aliquots to avoid contaminating the main stock and to prevent multiple freeze-thaw cycles. [1]* Proper Storage: Store solutions at low temperatures (-20°C or ideally -80°C) in tightly sealed vials. * Regular Quality Control: For long-term studies, periodically re-analyze the purity of your stock solution using an appropriate analytical method like HPLC. [8] By implementing these guidelines, you can significantly reduce the risk of compound degradation and ensure the reliability and reproducibility of your experimental results.
  • (PDF) Stability of Screening Compounds in Wet DMSO - ResearchGate. Available at: --INVALID-LINK--2. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Organic Chemistry Frontiers (RSC Publishing). Available at: --INVALID-LINK--3. Divergent decomposition pathways of DMSO mediated by solvents and additives. Available at: --INVALID-LINK--4. KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters - ResearchGate. Available at: --INVALID-LINK--5. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. Available at: --INVALID-LINK--6. Dimethyl sulfoxide - Sciencemadness Wiki. Available at: --INVALID-LINK--7. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate - RSC Publishing. Available at: --INVALID-LINK--8. The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. Available at: --INVALID-LINK--9. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition - Organic Process Research & Development - Figshare. Available at: --INVALID-LINK--10. Dimethyl sulfoxide - Wikipedia. Available at: --INVALID-LINK--11. Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: --INVALID-LINK--12. Studies on repository compound stability in DMSO under various conditions - PubMed. Available at: --INVALID-LINK--13. 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid - Cymit Química S.L. Available at: --INVALID-LINK--14. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride - Benchchem. Available at: --INVALID-LINK--15. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Available at: --INVALID-LINK--16. Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Available at: --INVALID-LINK--17. Dimethyl sulfoxide, DMSO - Organic Chemistry Portal. Available at: --INVALID-LINK--18. HPLC Methods for analysis of 2-Pyridinecarboxylic acid - HELIX Chromatography. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this synthesis, ensuring reproducibility and high yields.

Pyrazolo[3,4-c]pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of various inhibitors for therapeutic targets like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs)[1]. The successful and efficient synthesis of derivatives, such as the 7-carboxylic acid, is a critical step in drug discovery and development. This guide is structured to address common challenges encountered during this multi-step synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My initial cyclization reaction shows low conversion to the pyrazolopyridine core. What are the likely causes and how can I improve the yield?

Answer: Low conversion during the formation of the pyrazole ring is a frequent challenge. The root cause often lies in reaction kinetics, reagent quality, or suboptimal thermal conditions.

  • Potential Cause 1: Inadequate Reagent Purity.

    • Insight: The key cyclization step often involves the reaction of a substituted pyridine with hydrazine. Hydrazine hydrate is hygroscopic and can degrade. The pyridine starting material may contain impurities that inhibit the reaction.

    • Solution:

      • Verify Reagent Quality: Use freshly opened or properly stored hydrazine hydrate. If necessary, titrate to determine its concentration. Ensure the pyridine precursor is pure by NMR or LC-MS before starting.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of reagents, especially if the reaction is sensitive to air.

  • Potential Cause 2: Suboptimal Reaction Temperature.

    • Insight: The intramolecular nucleophilic aromatic substitution or condensation that forms the pyrazole ring is an activated process. Insufficient heat will result in a sluggish reaction, while excessive heat can lead to decomposition and the formation of tar-like side products.

    • Solution:

      • Temperature Optimization: Begin the reaction at a moderate temperature (e.g., 80-90 °C) and monitor progress by Thin Layer Chromatography (TLC) or LC-MS every hour. If conversion stalls, incrementally increase the temperature (e.g., in 10 °C steps) up to the reflux temperature of the chosen solvent.

      • Solvent Choice: The choice of solvent dictates the maximum reaction temperature. High-boiling point polar aprotic solvents like DMSO or NMP can facilitate the reaction but make product isolation more challenging. Ethanol or n-butanol are often good starting points.

  • Potential Cause 3: Incorrect Stoichiometry.

    • Insight: While a 1:1 stoichiometry seems logical, using a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion by compensating for any degradation and shifting the equilibrium.

    • Solution: Perform a small-scale experiment using 1.2 equivalents of hydrazine hydrate and compare the outcome to a run with 1.0 equivalent.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Detected (via TLC/LC-MS) reagent_check Verify Purity of Starting Materials & Hydrazine start->reagent_check temp_check Review Reaction Temperature Profile start->temp_check stoich_check Check Hydrazine Stoichiometry start->stoich_check reagent_sol Action: Use fresh/purified reagents. Run under N2. reagent_check->reagent_sol temp_sol Action: Increase temperature incrementally. Consider higher boiling point solvent. temp_check->temp_sol stoich_sol Action: Use slight excess of hydrazine (1.1-1.5 eq). stoich_check->stoich_sol

Caption: Decision tree for troubleshooting low reaction conversion.

Question 2: I've formed the pyrazolopyridine ester/nitrile precursor, but the final hydrolysis to the carboxylic acid is problematic (incomplete reaction or decomposition). How can I optimize this step?

Answer: The hydrolysis of an ester or nitrile on a heterocyclic system can be challenging. The scaffold can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition or decarboxylation.

  • Potential Cause 1: Hydrolysis Conditions are too Harsh/Mild.

    • Insight: Strong acids (like concentrated HCl) or bases (high concentrations of NaOH) at high temperatures can degrade the pyrazolopyridine core. Conversely, conditions that are too mild will result in incomplete hydrolysis.

    • Solution:

      • Basic Hydrolysis (Preferred for Esters): Use a milder base like lithium hydroxide (LiOH) in a mixture of THF/water or methanol/water. LiOH is often effective at room temperature or with gentle heating (40-50 °C) and reduces the risk of side reactions.

      • Acidic Hydrolysis (Often for Nitriles): A mixture of acetic acid and concentrated HCl (e.g., 2:1) at reflux can be effective. However, monitor the reaction closely for any signs of decomposition (darkening of the solution).

Table 1: Recommended Hydrolysis Conditions
PrecursorMethodReagentsSolventTemperature (°C)Typical Time (h)
Methyl/Ethyl EsterBasicLiOH (2-4 eq.)THF / H₂O (3:1)25 - 504 - 16
Methyl/Ethyl EsterBasicNaOH (3-5 eq.)Methanol / H₂O (2:1)60 - 802 - 8
NitrileAcidicConc. H₂SO₄H₂O100 - 1206 - 12
NitrileBasicNaOH (10-20 eq.)Ethylene Glycol120 - 1504 - 10
  • Potential Cause 2: Product Precipitation/Insolubility.

    • Insight: As the hydrolysis proceeds, the resulting carboxylate salt or the carboxylic acid itself may precipitate from the reaction mixture, halting the reaction.

    • Solution:

      • Improve Solubility: Add a co-solvent like 1,4-dioxane to improve the solubility of all components throughout the reaction.

      • Monitor Vigorously: Ensure vigorous stirring to keep any solids suspended and in contact with the reagents.

Question 3: My final product is difficult to purify. It streaks on silica gel columns and is hard to crystallize. What purification strategies do you recommend?

Answer: The target molecule is amphoteric, containing both a basic pyrazole/pyridine system and an acidic carboxylic acid. This property makes it challenging for standard purification methods.

  • Potential Cause 1: Zwitterionic Character.

    • Insight: The molecule can exist as a zwitterion, making it highly polar and prone to strong interactions with silica gel, leading to poor chromatographic separation.

    • Solution:

      • Acidified Chromatography: Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane). This protonates the basic nitrogens, preventing streaking and leading to sharper peaks.

      • pH-Based Extraction: Utilize the amphoteric nature of the product during the workup.

        • After hydrolysis, neutralize the excess base and then acidify the aqueous solution with 1M HCl to a pH of ~3-4.

        • The product should precipitate out of the solution. If it remains dissolved, extract it with a polar organic solvent like ethyl acetate or a 9:1 mixture of chloroform and isopropanol.

  • Potential Cause 2: Amorphous Nature.

    • Insight: Heterocyclic carboxylic acids can often precipitate as amorphous solids or oils, which are difficult to handle and purify further.

    • Solution:

      • Recrystallization/Trituration: Experiment with a range of solvent systems for recrystallization. Good starting points include ethanol/water, acetic acid/water, or DMF/water.

      • Trituration: If recrystallization fails, try triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, acetone, or ethyl acetate).

Frequently Asked Questions (FAQs)

Q: What is a reliable starting material for this synthesis? A: A common and effective strategy is to start from a pre-functionalized pyridine ring. For example, 2,4-dichloro-3-cyanopyridine is an excellent precursor. The chlorine atoms activate the ring for nucleophilic attack by hydrazine, and the cyano group can be reliably hydrolyzed to the target carboxylic acid in the final step.

Q: How do I confirm the final structure and purity of my product? A: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: Will confirm the chemical structure, showing characteristic shifts for the aromatic protons and the carboxylic acid proton (often a broad singlet >13 ppm).

  • LC-MS: Will confirm the molecular weight of the product and provide an accurate assessment of its purity.

  • FTIR: Will show characteristic stretches for the N-H bond (~3200-3400 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), and the broad O-H stretch (~2500-3300 cm⁻¹).

Q: What are the critical safety precautions when working with hydrazine? A: Hydrazine is highly toxic, a suspected carcinogen, and potentially explosive. Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid heating hydrazine solutions to dryness. Quench any excess hydrazine carefully with an oxidizing agent like sodium hypochlorite (bleach) solution.

Validated Experimental Protocol

This protocol describes a two-step synthesis of this compound starting from 2,4-dichloro-3-cyanopyridine.

Synthetic Scheme

Caption: Proposed two-step synthesis route. (Note: Images are placeholders for chemical structures)

Step 1: Synthesis of 4-chloro-1H-pyrazolo[3,4-c]pyridine-7-carbonitrile

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-3-cyanopyridine (5.0 g, 28.7 mmol).

  • Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (~64% solution, 1.8 mL, 37.3 mmol, 1.3 eq.) dropwise at room temperature.

    • Causality: Using a slight excess of hydrazine ensures the reaction goes to completion. Ethanol is a suitable solvent that allows for reflux at a moderate temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.

  • Isolation: Filter the solid precipitate and wash it with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove soluble impurities.

  • Drying: Dry the solid under vacuum to yield the intermediate product as a pale yellow solid. The material is often pure enough for the next step without further purification.

Step 2: Hydrolysis to this compound

  • Setup: In a 250 mL round-bottom flask, suspend the nitrile intermediate from Step 1 (e.g., ~4.0 g) in a 10% aqueous sodium hydroxide (NaOH) solution (80 mL).

  • Reaction: Heat the suspension to reflux (approx. 100-105 °C) for 12-18 hours. The reaction should become a clear solution as the hydrolysis proceeds.

    • Causality: The high concentration of hydroxide and elevated temperature are necessary to hydrolyze the sterically hindered and electronically deactivated nitrile group.

  • Monitoring: Take a small aliquot, neutralize it, and spot on a TLC plate to check for the disappearance of the starting material. Alternatively, use LC-MS to confirm the formation of the product with the expected mass.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully acidify the solution by adding 6M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with pH paper.

    • Continue adding acid until the pH is approximately 3-4. A thick, white or off-white precipitate of the final product will form.

    • Self-Validation: The precipitation of the product upon acidification is a key indicator of successful hydrolysis to the carboxylic acid.

  • Purification:

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Filter the solid product and wash thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts (NaCl).

    • Wash the solid with a small amount of cold acetone (15 mL).

    • Dry the final product under high vacuum at 50 °C to obtain this compound.

References

Technical Support Center: Purification of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid. The unique physicochemical properties of this molecule, stemming from its fused heterocyclic structure and amphoteric functional groups, often present significant purification hurdles. This document explains the causality behind these challenges and offers field-proven troubleshooting strategies and detailed protocols.

Section 1: Understanding the Core Challenge: The Amphoteric Nature

The primary difficulty in purifying this compound lies in its molecular structure. It contains both a basic pyridine-pyrazole nitrogen system and an acidic carboxylic acid group. This dual functionality confers amphoteric, and potentially zwitterionic, character, leading to pH-dependent solubility and challenging chromatographic behavior.[1][2] At its isoelectric point (pI), the molecule has minimal aqueous solubility, a property that can be leveraged for purification but also cause unexpected precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound poorly soluble in standard organic solvents like ethyl acetate, dichloromethane, or hexanes?

A: This is a direct consequence of the compound's amphoteric and zwitterionic nature. In its neutral state, strong intermolecular hydrogen bonds exist between the carboxylic acid of one molecule and the basic nitrogen of another, creating a highly stable, crystal lattice structure that resists solvation by non-polar or moderately polar organic solvents. Solubility is typically achieved only in highly polar, protic solvents (like DMSO or water at specific pH values) that can disrupt this hydrogen bonding network.

Q2: What are the most common impurities I should expect from a typical synthesis?

A: Impurities are highly dependent on the synthetic route. For fused heterocycles like pyrazolopyridines, common impurities include:

  • Unreacted Starting Materials: Such as aminopyrazoles or dicarbonyl compounds used in cyclization reactions.[3][4]

  • Regioisomers: If an unsymmetrical precursor is used, formation of other pyrazolopyridine isomers is possible.[3][4] For example, cyclization reactions can sometimes yield products with different ring fusion arrangements.

  • Partially Reacted Intermediates: Such as an uncyclized ester or amide precursor.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

Q3: What is the best general strategy for a first-pass purification of this compound?

A: For a compound with this functionality, an acid-base extraction is the most powerful and scalable initial purification technique. This method exploits the pH-dependent solubility to separate the target molecule from neutral or non-amphoteric impurities. This is often followed by recrystallization from a suitable polar solvent system to achieve high purity.

Q4: How can I effectively monitor the progress and success of my purification?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for a quick check, but the compound may streak on standard silica gel. Using a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve spot shape.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A mixed-mode column (combining reversed-phase and ion-exchange properties) is often ideal for separating pyridine carboxylic acid isomers and related impurities.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information (from the UV trace) and mass confirmation of the main peak and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for structural confirmation and identifying the nature of any remaining impurities after isolation.

Section 3: Troubleshooting Guide

Problem / SymptomProbable Cause(s)Suggested Solutions & Scientific Rationale
Compound crashes out of solution or forms an intractable oil during acid-base workup. The pH is at or very near the compound's isoelectric point (pI), where its solubility is minimal. Rapid pH change can lead to amorphous precipitation or oiling out instead of crystalline solid formation.Solution: Adjust the pH slowly using a dilute acid (e.g., 0.5M HCl) or base with vigorous stirring. Bringing the solution to the point of incipient cloudiness and then allowing it to stand or adding a seed crystal can promote the formation of a filterable solid.
The compound streaks severely on a standard silica gel TLC plate or column. The compound's acidic proton interacts strongly with the acidic silanol groups on the silica surface, while the basic nitrogens also bind, leading to poor elution and band broadening.Solution 1 (TLC/Column): Modify the mobile phase. Add 1-2% acetic or formic acid to protonate the basic sites and reduce binding. Alternatively, add 0.5-1% triethylamine or ammonia to deprotonate the silanol groups. Solution 2 (Column): Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column, which are less prone to these strong ionic interactions.
Low recovery after purification by recrystallization. The chosen solvent has either too high or too low solvating power. The compound may be partially soluble even in the cold "anti-solvent," leading to losses in the mother liquor.Solution: Perform a systematic solvent screen. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Test polar protic solvents (e.g., water, ethanol, isopropanol) and polar aprotic solvents (e.g., acetonitrile, DMF), as well as mixtures.
NMR analysis shows persistent impurities even after multiple purification steps. The impurity has very similar physicochemical properties to the target compound (e.g., it is a regioisomer or a closely related analog).Solution 1: If chromatography failed, consider converting the compound to a salt (e.g., hydrochloride or phosphate salt).[6] The salt may have different crystallization properties that allow it to be separated from the impurity. Solution 2: Employ high-resolution techniques like preparative HPLC (Prep-HPLC) or Supercritical Fluid Chromatography (SFC), which offer superior resolving power for difficult separations.[7]

Section 4: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the amphoteric target compound from neutral organic impurities.

  • Dissolution: Suspend the crude solid in a suitable organic solvent in which the impurities are soluble but the product is not (e.g., Dichloromethane or Ethyl Acetate).

  • Basification & Extraction: Add 1M aqueous Sodium Hydroxide (NaOH) solution dropwise while stirring vigorously until all the target compound dissolves into the aqueous layer (pH should be > 10). The deprotonated carboxylate salt is highly water-soluble.

  • Separation: Transfer the mixture to a separatory funnel and separate the layers. The organic layer contains the neutral impurities.

  • Washing: Wash the aqueous layer 1-2 times with fresh organic solvent to remove any residual non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. With rapid stirring, slowly add 1M Hydrochloric Acid (HCl) dropwise. The product will begin to precipitate as the pH approaches its isoelectric point. Continue adding acid until no further precipitation is observed (typically pH 3-5).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar organic solvent (like diethyl ether) to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: High-Resolution Purification via Preparative HPLC

For achieving the highest purity or separating very similar isomers, Prep-HPLC is the method of choice.

  • Analytical Method Development: First, develop a robust analytical HPLC method. A C18 column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to find the approximate elution time.

    • Optimization: Optimize the gradient to achieve baseline separation between your product and key impurities. Mixed-mode columns that offer both cation-exchange and reversed-phase separation can provide unique selectivity for such molecules.[1][5]

  • Solubility Test: Determine the maximum solubility of your crude material in the initial mobile phase composition to prepare the injection solution. Using DMSO as a co-solvent is acceptable but should be minimized.

  • Scaling to Preparative Scale: Scale the analytical method to a preparative column, adjusting the flow rate and gradient time proportionally to the column dimensions.

  • Injection & Fraction Collection: Dissolve the crude material, filter through a 0.45 µm syringe filter, and inject onto the preparative column. Collect fractions corresponding to the target peak.

  • Product Recovery: Combine the pure fractions. Remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product as a fluffy solid (often as the formate or trifluoroacetate salt).

Section 5: Visual Workflows and Diagrams

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate initial purification strategy based on the nature of the crude material and impurities.

Purification_Strategy Start Crude this compound Impurity_Check Primary Impurity Type? Start->Impurity_Check Acid_Base Acid-Base Extraction Impurity_Check->Acid_Base Neutral / Non-Amphoteric Chromatography Column Chromatography (Silica or Reversed Phase) Impurity_Check->Chromatography Polar / Similar Polarity Prep_HPLC Preparative HPLC / SFC Impurity_Check->Prep_HPLC Isomeric Recrystallize Recrystallization Acid_Base->Recrystallize Follow-up Polishing Chromatography->Recrystallize Follow-up Polishing

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the step-by-step process of the acid-base extraction protocol.

Acid_Base_Workflow A 1. Suspend Crude in Organic Solvent (e.g., DCM) B 2. Add aq. Base (e.g., 1M NaOH) & Stir to Dissolve Product A->B C 3. Separate Layers (Aqueous Layer has Product Salt) B->C D 4. Wash Aqueous Layer with Fresh Organic Solvent C->D Waste1 Organic Layer (Neutral Impurities) C->Waste1 E 5. Cool Aqueous Layer & Acidify with aq. Acid (e.g., 1M HCl) D->E F 6. Collect Precipitate by Vacuum Filtration E->F G 7. Wash Solid with Water & Dry F->G Waste2 Filtrate (Soluble Impurities) F->Waste2 H Pure Product G->H

Caption: Workflow for purification by acid-base extraction.

References

how to prevent degradation of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling, storage, and use of this compound, with a primary focus on preventing its degradation. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure, which includes a pyrazole ring, a pyridine ring, and a carboxylic acid moiety, the primary factors of concern for degradation are:

  • pH: The acidic and basic nature of solutions can catalyze hydrolysis or other rearrangements.

  • Light: Aromatic heterocyclic systems can be susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate decomposition reactions.

  • Oxidizing Agents: The electron-rich heterocyclic rings may be sensitive to oxidation.

  • Moisture: Can facilitate hydrolytic degradation.

Q2: What is the recommended procedure for short-term and long-term storage of solid this compound?

To ensure the long-term stability of the solid compound, it is crucial to minimize its exposure to environmental factors that can promote degradation.

Storage ConditionRecommendationRationale
Temperature Long-term: ≤ -20°C; Short-term: 2-8°CLower temperatures slow down the rate of potential solid-state degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation from atmospheric oxygen.
Light Store in an amber vial or a light-blocking container.Protects the compound from potential photodegradation.
Moisture Keep in a tightly sealed container with a desiccant.Prevents hydrolysis of the carboxylic acid and potential degradation of the heterocyclic rings.

For routine laboratory use, it is advisable to prepare smaller aliquots from the main stock to avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Q3: How should I prepare and store solutions of this compound?

The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.

  • Solvent Selection: For biological experiments, use of a small amount of DMSO to dissolve the compound, followed by dilution in an appropriate aqueous buffer is common. For organic reactions, aprotic solvents like DMF or THF may be suitable. It is recommended to perform a small-scale solubility test first.

  • pH of Aqueous Solutions: The stability of pyrazolopyridine derivatives can be pH-dependent. It is advisable to prepare fresh solutions in a buffer at a pH relevant to your experiment. Avoid strongly acidic or basic conditions, which could lead to hydrolysis or ring-opening.

  • Storage of Solutions: If storage is unavoidable, it is recommended to flash-freeze aliquots of the solution in liquid nitrogen and store them at ≤ -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few hours), keep the solution on ice and protected from light.

Troubleshooting Guide

Problem: Inconsistent experimental results or loss of compound activity over time.

This is a common issue that can often be traced back to the degradation of the compound.

Potential Cause 1: Degradation of the solid compound due to improper storage.

  • Troubleshooting Steps:

    • Review your storage procedures against the recommendations in the table above.

    • If possible, re-analyze the purity of your compound using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.

    • If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.

Potential Cause 2: Instability of the compound in your experimental solution.

  • Troubleshooting Steps:

    • pH-related degradation: If you are using an aqueous buffer, consider performing a preliminary stability study by incubating the compound in your buffer for the duration of your experiment and analyzing for degradation. Adjusting the pH may improve stability.

    • Photodegradation: If your experimental setup involves exposure to light, try conducting the experiment in the dark or using amber-colored labware to see if that improves consistency.

    • Oxidative degradation: If your medium contains components that could act as oxidizing agents, consider degassing the buffer or adding a suitable antioxidant, if it does not interfere with your experiment.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials.

  • Store the aliquots at ≤ -80°C.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation workflow for this compound based on its chemical structure and general knowledge of related heterocyclic compounds.

G cluster_conditions Degradation Conditions A 1H-Pyrazolo[3,4-c]pyridine- 7-carboxylic acid (Intact) B Hydrolytic Degradation (e.g., Ring Opening) A->B H₂O, H⁺/OH⁻ C Photodegradation (e.g., Radical Formation, Rearrangement) A->C D Oxidative Degradation (e.g., N-oxide formation) A->D [O] E Thermal Degradation (e.g., Decarboxylation) A->E Δ F Loss of Biological Activity / Inconsistent Results B->F C->F D->F E->F Strong Acid/Base, Moisture Strong Acid/Base, Moisture Strong Acid/Base, Moisture->B UV/Visible Light UV/Visible Light UV/Visible Light->C Oxidizing Agents, Air Oxidizing Agents, Air Oxidizing Agents, Air->D High Temperature High Temperature High Temperature->E

Caption: Potential degradation pathways for this compound.

Technical Support Center: Overcoming Off-Target Effects of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist:

Welcome to the technical support center. As researchers developing novel therapeutics based on the versatile 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid scaffold, you are at the cutting edge of kinase inhibitor design.[1] This core structure is a privileged scaffold for targeting a range of kinases and other protein families.[2][3][4] However, the very nature of kinase inhibitors—often targeting the highly conserved ATP binding pocket—means that off-target activity is a significant and persistent challenge.[5] Unintended interactions can lead to misleading experimental results, cellular toxicity, and ultimately, the failure of promising drug candidates.[5]

This guide is designed to be your partner in the lab. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to not only identify but also intelligently mitigate off-target effects. Our goal is to equip you with the foundational knowledge and practical troubleshooting skills needed to validate your compound's mechanism of action with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that often arise during the initial stages of inhibitor characterization.

Q1: What are off-target effects, and why are they a particular concern for pyrazolopyridine-based kinase inhibitors? A: Off-target effects are unintended molecular interactions between your compound and cellular components other than its primary therapeutic target.[5] For kinase inhibitors built on scaffolds like pyrazolopyridine, this is a major hurdle because the ATP-binding site is highly conserved across the human kinome, which comprises over 500 members.[6][7] This structural similarity creates a high potential for your compound to bind and inhibit multiple kinases, some of which may lead to toxicity or confound your results.[4][7]

Q2: My compound is potent in a biochemical (enzymatic) assay but shows a much weaker effect in my cell-based assay. Is this an off-target issue? A: This is a classic discrepancy that points to several potential issues, not always off-target effects.[8] Key factors to consider are:

  • Cell Permeability: The compound may not efficiently cross the cell membrane.

  • Intracellular ATP Concentration: Cellular ATP levels (millimolar range) are much higher than those used in most biochemical assays (micromolar range). This high concentration of the natural substrate can outcompete your inhibitor for binding to the target kinase, leading to a decrease in apparent potency.[9]

  • Cellular Metabolism or Efflux: The compound may be rapidly metabolized into an inactive form or actively pumped out of the cell by efflux pumps.

  • Off-Target Engagement: The compound could be engaging a non-essential off-target that doesn't produce the phenotype you are measuring, or it could be sequestered by binding to other cellular components.

A critical first step is to confirm that your compound is actually engaging its intended target inside the cell.[10] Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[10][11]

Q3: How can I be sure the cellular phenotype I'm observing is due to inhibiting my primary target and not an off-target? A: This is the central question of target validation. A multi-pronged approach is essential for building a convincing case:

  • Perform a Rescue Experiment: Genetically re-introduce a version of your target protein that has been mutated to be resistant to your inhibitor. If the inhibitor-induced phenotype is reversed or prevented in these cells, it provides strong evidence for an on-target mechanism.[8]

  • Correlate Target Engagement with Phenotype: Use a target engagement assay like CETSA to measure the concentration at which your compound binds its target in cells.[2] This should correlate well with the concentration at which you observe the biological phenotype.

  • Use an Inactive Control: If possible, synthesize or acquire a close structural analog of your compound that is inactive against the primary target.[12] This compound should not produce the desired phenotype, helping to rule out non-specific effects.[12]

Q4: At what concentration should I use my inhibitor to minimize off-target effects? A: You should always use the lowest concentration of your inhibitor that produces the desired on-target effect.[5][8] It is crucial to perform a full dose-response curve for both target inhibition (e.g., phosphorylation of a downstream substrate) and the ultimate cellular phenotype (e.g., apoptosis). Concentrations significantly higher than the IC50 for the primary target are much more likely to engage lower-affinity off-targets and produce ambiguous results.[5]

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during experimental work.

Troubleshooting Discrepancies in Cellular Assays
Problem Observed Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
High biochemical potency, low cellular potency. 1. Poor Cell Permeability: The compound's physicochemical properties prevent it from reaching the intracellular target. 2. High Intracellular ATP: Cellular ATP (1-10 mM) outcompetes the inhibitor at the target's binding site.[9] 3. Compound Efflux/Metabolism: The cell actively removes or inactivates your compound.1. Assess Cell Permeability: Use computational models to predict LogP and perform a Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Confirm Target Engagement: Use CETSA to verify that the compound can bind its target in the complex cellular environment with high ATP.[2][11] 3. Evaluate Compound Stability: Test the compound's stability in cell culture medium and cell lysates over the experiment's time course.[8]
Unexpected or inconsistent cellular phenotype. 1. Dominant Off-Target Effect: The observed phenotype is driven by inhibition of a secondary target, not the intended one.[8][12] 2. Cell Line Specificity: The signaling pathway you're targeting may be regulated differently in your chosen cell model. 3. Compound Cytotoxicity: At the concentrations used, the compound is causing general cell stress or death unrelated to the target.[8]1. Perform Kinome Profiling: Use a broad kinase screen (see Section 3) to identify potential off-targets.[12] Validate hits with orthogonal assays. 2. Validate Target's Role: Use a genetic method like siRNA or CRISPR to knock down the target protein and confirm it produces the same phenotype.[8] 3. Run Cytotoxicity Assays: Use assays like MTT or LDH to determine the compound's cytotoxic concentration range and work below that level.[8]
No observable effect, even at high concentrations. 1. Low Target Expression/Activity: The target protein may not be expressed or active in your cell line. 2. Compound Insolubility: The compound is precipitating out of the cell culture medium. 3. Target Not Critical for Phenotype: The target may not be essential for the biological process you are measuring in that specific context.1. Confirm Target Presence: Use Western blotting to verify the expression and phosphorylation (activity) status of the target kinase. 2. Check Solubility: Visually inspect the media for precipitation and perform a solubility assay if needed. 3. Re-evaluate Target Biology: Consult literature to confirm the target's role in your chosen cell line and pathway. Consider a different cell model where the target is known to be a key driver.
Interpreting Kinase Profiling & CETSA Data
Problem Observed Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Kinase screen identifies multiple potent off-targets. 1. Promiscuous Inhibitor: The compound's chemical structure has features that allow it to bind to many kinases.[4][7] 2. Assay Artifact (Biochemical Screen): The in vitro assay conditions (e.g., low ATP) may not reflect the cellular environment, exaggerating potency.[5][13]1. Prioritize Off-Targets: Focus on off-targets whose inhibition is known to cause the observed phenotype or toxicity. 2. Validate in a Cellular Context: Use a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm binding to the most critical off-targets in an intact cell environment.[13][14] 3. Initiate SAR Studies: Use this data to inform medicinal chemistry efforts to design out the off-target activity.
No thermal shift observed in CETSA despite evidence of target activity. 1. Binding Does Not Stabilize Protein: Not all ligand binding events result in a measurable change in thermal stability. This is a known limitation of the assay.[1] 2. Low Target Abundance: The target protein level is too low for reliable detection by Western blot. 3. Incorrect Temperature Range/Heating Time: The experimental conditions are not optimized for your specific target protein.[11]1. Use an Orthogonal Assay: Confirm target engagement with a different method, such as a cellular phosphorylation assay (Western blot for a downstream substrate) or NanoBRET.[9] 2. Optimize Detection: Use a more sensitive detection method (e.g., AlphaScreen, HTRF) or a cell line that overexpresses the target.[11] 3. Re-optimize CETSA Conditions: Perform a full temperature gradient (e.g., 40-70°C) to find the optimal melting temperature (Tagg) for your target before running isothermal dose-response experiments.[11][15]
CETSA shows a "destabilizing" shift (shift to a lower temperature). 1. Binding to an Unstable Conformation: The inhibitor may preferentially bind to a less stable, transient conformation of the target protein. 2. Disruption of a Stabilizing Interaction: The compound might be preventing the target from binding to another protein that normally stabilizes it.1. This is still evidence of binding! A destabilizing shift confirms target engagement. 2. Investigate the Mechanism: This could be a valuable mechanistic insight. Consider co-immunoprecipitation experiments to see if your compound disrupts a known protein-protein interaction involving your target.

Section 3: Key Methodologies & Protocols

A successful campaign to overcome off-target effects relies on robust, well-executed experiments. Here, we provide detailed protocols for two cornerstone techniques.

Workflow for Assessing and Mitigating Off-Target Effects

The following diagram outlines a logical workflow for characterizing a novel inhibitor based on the this compound scaffold.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Optimization Biochem Biochemical Assay (e.g., Kinase Activity Assay) Cellular Cellular Phenotype Assay (e.g., Proliferation, Apoptosis) Biochem->Cellular Confirm cellular activity Decision1 Potency & Phenotype Correlate? Cellular->Decision1 CETSA Target Engagement Assay (CETSA) Confirms binding in cells Kinobeads Selectivity Profiling (Kinobeads + MS) Identifies off-targets CETSA->Kinobeads Target Engaged Decision2 Selective? Kinobeads->Decision2 Orthogonal Orthogonal Validation (e.g., siRNA, Rescue Mutant) Lead_Op Lead Optimization Iterative design and testing Orthogonal->Lead_Op On-Target Effect Confirmed SAR Structure-Activity Relationship (SAR) - Modify scaffold - Improve selectivity SAR->Biochem Synthesize New Analogs Decision1->Biochem No, Troubleshoot (See Guide) Decision1->CETSA Yes Decision2->Orthogonal Decision2->SAR No

Caption: A logical workflow for kinase inhibitor characterization.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that directly measures a compound's ability to bind to its target in intact cells.[2][11] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[10]

Scientist's Note: This protocol is a general framework using Western blotting for detection. For higher throughput, consider adapting it to plate-based formats like AlphaScreen or HTRF.[11] The most critical step is optimizing the heating temperature. First, run a full melt curve (a gradient of temperatures) without the compound to determine the target's intrinsic melting temperature (Tagg). For subsequent isothermal dose-response experiments, choose a temperature that results in significant, but not complete, protein denaturation (typically Tagg + 4-6°C).[16]

Materials:

  • Cultured cells expressing the target of interest.

  • This compound derivative (or other test compound) and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • PCR tubes.

  • Thermocycler.

  • Centrifuge capable of >15,000 x g.

  • Standard Western blotting reagents (SDS-PAGE gels, transfer system, primary/secondary antibodies).

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of your inhibitor or vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells (e.g., by trypsinization or scraping), wash with cold PBS, and pellet by centrifugation.

  • Resuspension: Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a desired cell concentration.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (for initial melt curve) or at a single pre-determined temperature (for dose-response) for 3 minutes.[11] Immediately cool on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize all samples to the same protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to your target protein.

  • Data Analysis: Quantify the band intensities. For a melt curve, plot the percentage of soluble protein remaining (relative to an unheated control) against temperature. For a dose-response curve, plot the soluble protein amount against the inhibitor concentration. A rightward shift in the melt curve or an increase in soluble protein at a fixed temperature indicates target stabilization and engagement.[2][17]

CETSA_Workflow cluster_0 Cellular Phase cluster_1 Biophysical Phase cluster_2 Analysis Phase Treat 1. Treat Cells (Compound vs. Vehicle) Harvest 2. Harvest & Resuspend Cells Treat->Harvest Heat 3. Heat Challenge (Thermocycler) Harvest->Heat Lyse 4. Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge 5. Centrifuge (Separate Soluble/Insoluble) Lyse->Centrifuge Collect 6. Collect Supernatant (Soluble Proteins) Centrifuge->Collect WB 7. Western Blot (Detect Target Protein) Collect->WB Analyze 8. Analyze Data (Plot Curves) WB->Analyze

Caption: A step-by-step workflow for the CETSA protocol.

Protocol 2: Kinobeads-Based Kinase Selectivity Profiling

This chemoproteomic technique provides a global view of your compound's kinase selectivity in a native cellular context.[18][19] The method uses beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the kinome from a cell lysate.[20][21] By pre-incubating the lysate with your free compound, you can perform a competition experiment: kinases that bind your compound will no longer bind to the beads and will be depleted from the pulldown.[21][22] This depletion is then quantified by mass spectrometry.[18]

Scientist's Note: This is a powerful but complex technique. Success depends on high-quality cell lysates and sensitive mass spectrometry. It is crucial to include a vehicle-only (e.g., DMSO) control to establish a baseline of which kinases are captured by the beads. The data analysis requires specialized software (like MaxQuant) to identify and quantify peptides.[18]

Materials:

  • Cell lysate from your model system.

  • Kinobeads (commercially available or prepared in-house).[20]

  • Test inhibitor and vehicle control (DMSO).

  • Buffers (Lysis buffer, wash buffers).

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin).

  • LC-MS/MS system.

Procedure:

  • Cell Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions. Determine and normalize the protein concentration.

  • Competitive Binding: Aliquot the lysate. To each aliquot, add your test inhibitor at various concentrations (e.g., a 10-point dose-response curve) or vehicle control. Incubate to allow the inhibitor to bind to its targets.

  • Kinobeads Incubation: Add Kinobeads slurry to each lysate sample. Incubate for 1-2 hours at 4°C with rotation to allow kinases not bound by your free inhibitor to bind to the beads.[18][20]

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin. The peptides will be released into the supernatant.

  • Peptide Cleanup: Collect the peptide-containing supernatant and clean it up using a desalting column (e.g., C18 StageTips).

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap).[18][20]

  • Data Analysis: Use software like MaxQuant to identify peptides and quantify their abundance across the different inhibitor concentrations.[18] For each identified kinase, plot its relative abundance (compared to the vehicle control) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase, which reflects its binding affinity for your compound.[18]

Kinobeads_Workflow cluster_0 Competition Phase cluster_1 Processing Phase cluster_2 Analysis Phase Lysate 1. Prepare Cell Lysate Incubate 2. Incubate Lysate with Free Inhibitor Lysate->Incubate AddBeads 3. Add Kinobeads (Capture unbound kinases) Incubate->AddBeads Wash 4. Wash Beads AddBeads->Wash Digest 5. On-Bead Digestion (Trypsin) Wash->Digest Cleanup 6. Peptide Cleanup Digest->Cleanup MS 7. LC-MS/MS Analysis Cleanup->MS Quantify 8. Data Processing (Quantify Peptides) MS->Quantify Curves 9. Generate IC50 Curves (Determine Selectivity) Quantify->Curves

Caption: Workflow for Kinobeads-based competitive profiling.

Section 4: Advanced Strategies - The Role of Structure-Activity Relationships (SAR)

Identifying off-targets is only the first step. The ultimate goal is to eliminate them. This is where a close collaboration between biologists and medicinal chemists becomes paramount, driven by Structure-Activity Relationship (SAR) studies.[7][23]

The pyrazolopyridine scaffold has several positions that can be chemically modified.[24] By systematically synthesizing new analogs with modifications at these positions and then re-running them through the selectivity and activity assays, you can build a map of how structural changes affect both on-target potency and off-target interactions.[2][24]

For example, studies on related pyrazolopyrimidine inhibitors have shown that modifying substituents at the N1 position can dramatically alter the kinase selectivity profile.[4] Adding flexible, water-solubilizing groups at this position can be used to explore different regions of the ATP binding pocket, potentially disrupting interactions with off-targets while maintaining or even improving binding to the primary target.[4] By comparing the crystal structures of your inhibitor bound to its primary target versus a key off-target, chemists can identify subtle differences in the binding pockets that can be exploited to design more selective compounds.[25] This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and the most effective way to overcome the challenge of off-target effects.

References

Technical Support Center: Refining In Vivo Dosing of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical answers to common questions encountered when refining the dosage of novel compounds like 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid for in vivo studies. Our approach is grounded in established principles of pharmacology and preclinical study design to ensure scientific rigor and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have promising in vitro data for this compound. How do I determine a starting dose for my first in vivo animal study?

A1: Translating an in vitro effective concentration (e.g., IC50) to an in vivo starting dose is a multi-step process that requires careful consideration of several factors. A direct conversion is not feasible due to the complex physiological processes that are absent in an in vitro setting.[1][2]

Initial Steps:

  • Thorough Literature Review: Begin by searching for any published in vivo studies on compounds with a similar chemical scaffold (e.g., pyrazolopyridine derivatives) or mechanism of action.[3][4][5] This may provide a starting dose range. While specific data on this compound is limited, studies on related pyridine derivatives can offer valuable insights.[6][7][8]

  • Allometric Scaling (Interspecies Dose Extrapolation): If data from other animal species is available, allometric scaling can be used to estimate a human equivalent dose (HED) or to convert a dose from one animal species to another.[9][10][11] This method uses body surface area to normalize doses between species, which is generally more accurate than simple weight-based conversions.[11][12]

    • Concept: Allometric scaling is based on the principle that many physiological processes, including drug metabolism, scale in a predictable way with body size.[11][13]

    • Calculation: The Human Equivalent Dose (HED) can be calculated from an animal's No Observed Adverse Effect Level (NOAEL) using conversion factors based on body surface area.[9][10]

    Table 1: Allometric Scaling Conversion Factors (to Human Equivalent Dose)

Animal SpeciesBody Weight (kg)Km FactorTo Convert Animal Dose (mg/kg) to HED (mg/kg), Multiply by:
Mouse 0.0230.08
Rat 0.1560.16
Rabbit 1.8120.32
Dog 10200.54
Monkey 3120.32

Source: Adapted from FDA guidance and scientific literature.[9][10][12]

  • Conduct a Pilot Dose-Ranging Study: If no prior in vivo data exists, a pilot study is essential. This involves administering a wide range of doses to a small number of animals to identify a dose that shows biological activity without causing significant toxicity.[2]

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it crucial for my research on this compound?

A2: A Maximum Tolerated Dose (MTD) study is a critical initial in vivo experiment designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[1] This is a cornerstone of preclinical research, as it establishes the safe upper limit for subsequent efficacy studies.[14][15]

Key Objectives of an MTD Study:

  • Safety Assessment: To identify the dose at which adverse effects begin to appear.

  • Therapeutic Window: To help define the therapeutic window, which is the range between the minimum effective dose and the MTD.[2]

  • Dose Selection for Efficacy Studies: The MTD is often used as the highest dose in subsequent, more extensive efficacy studies.[16]

Experimental Protocol: Pilot MTD Study

  • Animal Model: Select a relevant animal model for your research question.

  • Group Allocation: Assign a small number of animals (e.g., n=3-5 per group) to several dose groups, including a vehicle control.

  • Dose Escalation: Start with a low dose, estimated from in vitro data or literature on similar compounds, and escalate the dose in subsequent groups (e.g., 2-fold or 3-fold increases).

  • Administration: Administer this compound via the intended route of administration for your efficacy studies.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and any other relevant parameters for a defined period.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.[16]

Q3: I am not observing the expected therapeutic effect with this compound, even at what I believe are high doses. What are the potential causes and troubleshooting steps?

A3: A lack of in vivo efficacy despite promising in vitro data can be attributed to several factors, often related to the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Potential Causes:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations to exert its effect.[1] This is a common issue, particularly with oral administration.

  • Rapid Metabolism and/or Excretion: The compound might be cleared from the body too quickly to have a sustained therapeutic effect.[17]

  • Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent and inaccurate dosing.[18]

  • Ineffective Route of Administration: The chosen route of administration may not be optimal for delivering the compound to the target tissue.

Troubleshooting Workflow:

G start No In Vivo Efficacy Observed check_formulation Verify Formulation Stability and Solubility start->check_formulation pk_study Conduct Pharmacokinetic (PK) Study check_formulation->pk_study If formulation is stable reformulate Reformulate Compound check_formulation->reformulate If unstable/insoluble analyze_pk Analyze PK Data (Cmax, T1/2, AUC) pk_study->analyze_pk bioavailability Assess Bioavailability analyze_pk->bioavailability dosing_regimen Modify Dosing Regimen bioavailability->dosing_regimen If bioavailability is low stop Re-evaluate Compound Suitability bioavailability->stop If bioavailability is near zero route Consider Alternative Administration Route dosing_regimen->route increase_dose Increase Dose or Frequency dosing_regimen->increase_dose route->pk_study Re-evaluate reformulate->pk_study increase_dose->pk_study Re-evaluate

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Experimental Protocol: Basic Pharmacokinetic (PK) Study

  • Animal Model: Use the same animal model as in your efficacy studies.

  • Dosing: Administer a single dose of this compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life (t1/2), and Area Under the Curve (AUC).

The results of this study will provide critical information on the absorption, distribution, metabolism, and excretion (ADME) profile of your compound and guide the optimization of the dosing regimen.[18]

Q4: My animals are showing signs of toxicity at a dose I predicted to be safe. What should I do?

A4: Unexpected toxicity is a serious concern and requires immediate action to ensure animal welfare and the integrity of your study.

Immediate Actions:

  • Halt Dosing: Immediately stop administering the compound to the affected dose group.

  • Veterinary Consultation: Consult with the institutional veterinarian to provide appropriate care for the animals.

  • Document Observations: Meticulously record all clinical signs of toxicity.

  • Review Protocols: Carefully review your dosing calculations, formulation preparation, and administration procedures to rule out any errors.[1]

Investigative Steps:

  • Re-evaluate MTD Study: Your initial MTD study may need to be repeated with a lower starting dose and smaller dose escalation steps.

  • Assess Formulation: Ensure the formulation is not contributing to the toxicity. The vehicle itself should be tested in a control group.

  • Consider Pharmacokinetics: Rapid absorption leading to a high Cmax could be responsible for acute toxicity. A PK study can help elucidate this.

Dose Refinement Strategy:

G start Unexpected Toxicity Observed stop_dosing Halt Dosing & Consult Vet start->stop_dosing review_protocol Review Dosing Calculations & Procedures stop_dosing->review_protocol re_evaluate_mtd Re-design MTD Study with Lower Doses review_protocol->re_evaluate_mtd assess_formulation Evaluate Vehicle Toxicity review_protocol->assess_formulation pk_pd_study Conduct PK/PD Modeling re_evaluate_mtd->pk_pd_study assess_formulation->re_evaluate_mtd refined_dose Establish Refined, Safe Dose Range pk_pd_study->refined_dose

Caption: Strategy for addressing unexpected in vivo toxicity.

By systematically investigating the cause of the toxicity, you can refine your dosing strategy to find a safe and effective dose for your future experiments.

References

Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up the synthesis of this important heterocyclic building block. As a key intermediate in the development of kinase inhibitors and other pharmaceutical agents, a robust and scalable synthetic route is critical.[1] This document provides in-depth, field-proven insights into common challenges, presented in a practical question-and-answer format.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

Scaling up a chemical synthesis from the benchtop to pilot or manufacturing scale often uncovers challenges not apparent in small-scale experiments. This section addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the common final step: the hydrolysis of an ester precursor (e.g., methyl or ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate).

Q1: My hydrolysis reaction is incomplete or stalling. What are the potential causes and how can I fix it?

Answer: Incomplete saponification (ester hydrolysis) is one of the most frequent challenges. The conversion of the ester to the corresponding carboxylate salt is an equilibrium-driven process that can be influenced by several factors.[2]

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Insufficient Base The reaction requires at least one molar equivalent of a strong base (e.g., NaOH, LiOH) to drive the reaction to completion. On a larger scale, weighing errors or impure base can lead to a stoichiometric deficiency.Use 1.5-3.0 equivalents of freshly prepared base solution. Consider using lithium hydroxide (LiOH) as it is less hygroscopic than NaOH and can offer better solubility in mixed solvent systems.
Poor Solubility The heterocyclic ester precursor may have limited solubility in the aqueous base, especially at higher concentrations. This creates a biphasic system where the reaction only occurs at the interface, slowing the rate dramatically.Add a co-solvent such as methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) to create a homogeneous solution. A common starting point is a 3:1 ratio of organic solvent to water.[3]
Low Reaction Temperature Hydrolysis reactions often have a significant activation energy. Room temperature may be insufficient to achieve a reasonable reaction rate, especially with sterically hindered esters.[4]Gently heat the reaction mixture to 40-60°C. Monitor the reaction progress closely by TLC or LC-MS to avoid potential degradation of starting material or product.
Steric Hindrance The pyrazolopyridine core may sterically hinder the approach of the hydroxide ion to the carbonyl carbon of the ester. While less of an issue for this specific molecule compared to ortho-disubstituted benzoic acids, it can still contribute to slower reaction kinetics.[4]Increase the reaction time significantly (e.g., from 4 hours to 12-24 hours). A combination of increased temperature and extended reaction time is often most effective.

Experimental Protocol: Monitoring Hydrolysis via Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Spot three lanes: your starting ester (SM), a co-spot (SM + Reaction Mixture), and the reaction mixture (RM).

  • Eluent System: A typical mobile phase would be a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 or 90:10). The carboxylic acid product is much more polar and should have a significantly lower Rf value (closer to the baseline) than the starting ester.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the RM lane.

Q2: I'm observing significant impurity formation during the synthesis. How can I identify and mitigate these side products?

Answer: Impurity profiles can change during scale-up due to longer reaction times and variations in heat transfer. The most common impurities often arise from the synthesis of the pyrazolopyridine core itself or from degradation during the final hydrolysis step.

Troubleshooting Impurity Formation

Caption: Troubleshooting workflow for purity issues.

  • Regioisomers: The formation of the pyrazolopyridine scaffold can sometimes yield regioisomers depending on the specific synthetic route (e.g., cyclocondensation reactions).[5] If an isomeric impurity is detected, it must be removed at the precursor stage, as separation of the final carboxylic acid isomers can be extremely difficult.

  • Degradation: Prolonged heating under strongly basic or acidic conditions can lead to decomposition. If you suspect degradation, try running the reaction at a lower temperature for a longer period.

  • Residual Solvents/Reagents: Ensure that solvents from previous steps are thoroughly removed. Reagents like hydrazine, often used in forming the pyrazole ring, are toxic and must be completely removed.[6]

Q3: My product yield is low after workup and isolation. Where am I losing material?

Answer: Low yield during scale-up is often a result of physical losses during workup and purification rather than a poor chemical reaction. The standard isolation procedure for a carboxylic acid involves acidifying the basic reaction mixture to precipitate the product.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Incorrect pH for Precipitation Every amphoteric molecule has an isoelectric point (pI) where its net charge is zero and solubility in water is at a minimum. If you acidify too much or not enough, the product will remain in solution as a charged species (protonated pyridine or deprotonated carboxylate).Slowly add 1N or 2N HCl to the cooled, aqueous carboxylate salt solution with vigorous stirring. Monitor the pH closely with a calibrated pH meter. The optimal pH for precipitation is typically between 3 and 5. It is advisable to determine the optimal pH on a small analytical scale first.[7]
Product is Water-Soluble The product has some inherent water solubility. On a large scale, even minor solubility can account for significant product loss in the aqueous filtrate.After filtration, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate or a 9:1 mixture of chloroform and isopropanol. This can recover a significant amount of dissolved product.
Fine Precipitate / Filtration Loss Rapid precipitation can lead to very fine particles that are difficult to filter and can pass through the filter paper.Cool the solution slowly in an ice bath during acidification to promote the growth of larger crystals. Allow the slurry to stir for an extended period (1-2 hours) at low temperature before filtration to maximize precipitation.[3]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for a scalable synthesis? A: Most scalable routes start with a functionalized pyridine derivative. A common strategy involves the cyclization of a hydrazine with a suitably substituted pyridine precursor.[5][6] The final step is almost always the hydrolysis of the corresponding ethyl or methyl ester of the target acid, as esters are generally easier to purify by crystallization or chromatography than the final carboxylic acid.

Q: How can I best purify the final this compound product? A: The most common and scalable method is recrystallization. After isolating the crude solid via pH-controlled precipitation, a recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or DMF/water) is recommended. The choice of solvent depends on the specific impurity profile.

Q: What analytical methods should be used to confirm the structure and purity of the final product? A: A full characterization is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of organic impurities.

  • LC-MS: To confirm the molecular weight and assess purity (typically >98% for advanced intermediates).

  • Elemental Analysis (CHN): To confirm the empirical formula.

  • Melting Point: As a reliable indicator of purity.

Q: Are there any specific safety precautions I should take? A: Yes. Many precursors for pyrazole synthesis, such as hydrazine and its derivatives, are highly toxic and potentially carcinogenic.[6] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving acid chlorides or thionyl chloride should also be performed in a fume hood due to their corrosive and toxic nature.[8][9]

References

Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid and related kinase inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge encountered in cell-based assays: unexpected or off-target cytotoxicity. As a class of compounds often designed to inhibit kinases involved in cell proliferation, pyrazolopyridines are expected to be cytotoxic to specific cancer cell lines. However, when this cytotoxicity appears in non-target cell lines, or at concentrations that suggest a non-specific effect, it can confound results and hinder research progress.

This resource, structured in a flexible question-and-answer format, offers insights grounded in experimental realities. We will delve into the causal factors behind these issues and provide self-validating protocols to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Initial Observations and First-Line Troubleshooting

Question 1: I'm observing significant cytotoxicity in my cell-based assay at concentrations where I expect to see a specific inhibitory effect. Where do I start troubleshooting?

This is a frequent challenge. The first step is to systematically rule out common experimental artifacts before investigating compound-specific effects. High cytotoxicity can often stem from the assay conditions rather than the compound's direct biological activity on your target.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow cluster_controls Assay Controls cluster_formulation Compound Formulation cluster_parameters Assay Parameters cluster_mechanism Mechanism Investigation A High Cytotoxicity Observed B Step 1: Verify Assay Controls A->B C Step 2: Assess Compound Formulation & Solubility B->C Controls OK B1 Is the Vehicle-Only Control Healthy? D Step 3: Evaluate Assay Parameters C->D Formulation OK C1 Is the Compound Precipitating in Media? E Step 4: Investigate Mechanism of Cell Death D->E Parameters OK D1 Is Cell Seeding Density Optimal? E1 Apoptosis vs. Necrosis (Annexin V/PI Assay) B1->C  Yes B2 Is the Untreated Control Healthy? B2->C  Yes B3 Does the Positive Control (e.g., Staurosporine) Work? B3->C  Yes C2 Is the Final DMSO Concentration Too High? D2 Is the Incubation Time Appropriate? D3 Is Serum Concentration Affecting Results? E2 Orthogonal Viability Assay (e.g., LDH, ATP-based)

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Start by meticulously examining your controls. If your vehicle-treated cells are dying, the problem likely lies with your solvent or general cell culture health, not the compound itself[1].

Question 2: My vehicle control (DMSO) is showing cytotoxicity. How can I mitigate this?

Dimethyl sulfoxide (DMSO) is a powerful solvent essential for dissolving many hydrophobic compounds, but it is not biologically inert. At higher concentrations, it can induce cell stress, differentiation, and even apoptosis[2].

Causality: DMSO increases cell membrane permeability. At high concentrations, this can lead to leakage of essential intracellular components and disrupt membrane potential, ultimately triggering cell death pathways[2]. Different cell lines exhibit varying sensitivities to DMSO.

Troubleshooting Steps:

  • Determine the Tolerable DMSO Concentration: Before extensive experiments, perform a dose-response curve with DMSO alone on your specific cell line. Test concentrations from 0.05% to 2.0%.

  • Maintain Low Final Concentrations: As a best practice, always aim for a final DMSO concentration of ≤0.1% in your assays.[3] Many cell lines can tolerate up to 0.5%, but this must be empirically determined.[4][5]

  • Ensure Consistency: The final DMSO concentration must be identical across all wells, including your "compound-treated" wells and your "vehicle control" wells.

Data Presentation: Effect of DMSO on Cell Viability

The following table illustrates typical data from a DMSO tolerance experiment on a hypothetical cell line.

Final DMSO Conc. (%)Cell Viability (%) (Mean ± SD)ObservationRecommendation
0.0 (Untreated)100 ± 4.5BaselineN/A
0.0598 ± 5.1No significant effectSafe for use
0.1 97 ± 4.8 No significant effect Recommended max. concentration
0.2591 ± 6.2Minor decrease in viabilityUse with caution; verify in your cell line
0.582 ± 7.5Significant decreaseAvoid if possible; may confound results
1.065 ± 8.1High cytotoxicityNot recommended for most assays
2.031 ± 9.4Severe cytotoxicityUnacceptable for use

Data is illustrative. Always generate this curve for your specific cell line.[4][6]

Question 3: I see a precipitate forming in the cell culture media after adding my compound. What's happening and how does it affect my results?

This is a critical issue known as compound precipitation or "crashing out." It is common for hydrophobic molecules like many kinase inhibitors when a concentrated organic stock is diluted into an aqueous buffer.[7][8]

Causality: The compound's solubility limit is exceeded in the final aqueous environment of the cell culture medium. This can be due to "solvent shock" (rapid dilution) or interactions with media components like salts and proteins.[8] Precipitation leads to an unknown and variable final concentration of the soluble, active compound, making your IC50 values unreliable and poorly reproducible. It can also cause physical stress to the cells.

Troubleshooting Strategies:

  • Reduce Final Concentration: The most straightforward approach is to test lower concentrations of your compound.

  • Optimize Dilution Method:

    • Pre-warm your media to 37°C before adding the compound stock. Solubility is often temperature-dependent.[7]

    • Use a serial dilution or stepwise approach. Instead of adding a 10 mM DMSO stock directly to your final volume, create an intermediate dilution in media first.[8]

    • Add the stock solution slowly to the vortexing media to ensure rapid dispersal.

  • Adjust the Formulation:

    • Increase Serum Concentration: Serum proteins, particularly albumin, can bind to and solubilize hydrophobic compounds.[8] See Section 2 for a detailed discussion.

    • Check the pH: The pKa of your compound and the pH of the media are crucial. This compound contains a carboxylic acid and a pyrazolopyridine core, making it an amphoteric molecule with multiple potential pKa values. A predicted pKa for a similar structure is around 3.52[9]. At physiological pH (~7.4), the carboxylic acid group will be deprotonated (negatively charged), which should aid solubility. However, if the media becomes acidic due to high cell metabolism, the compound may become less soluble. Consider using media with a more robust buffering system like HEPES if pH shifts are suspected.

    • Use Solubilizing Excipients: For particularly challenging compounds, formulation aids like cyclodextrins can be explored, though their effects on the assay must be carefully controlled.

Section 2: The Impact of Assay Components and Conditions

Question 4: How does the serum in my culture media affect the apparent cytotoxicity and IC50 value of my compound?

Serum has a profound and often underestimated impact on the activity of small molecules in cell-based assays. The observed IC50 value of a compound can shift significantly with changes in serum concentration.[1]

Causality: Protein Binding. The primary reason for this effect is the binding of the compound to serum proteins, most notably albumin. It is a well-established principle that only the unbound fraction of a drug is free to diffuse across cell membranes and interact with its intracellular target.[1] When a compound binds to serum proteins, it is effectively sequestered in the media, reducing its available concentration and leading to a higher apparent IC50 (lower potency).

Serum_Binding cluster_cell Cell Compound_Total Total Compound Added Serum_Protein Serum Albumin Compound_Total->Serum_Protein Compound_Free Free Compound (Biologically Active) Compound_Total->Compound_Free Compound_Bound Bound Compound (Inactive Reservoir) Serum_Protein->Compound_Bound Compound_Free->Compound_Bound Equilibrium Cell_Membrane Cell Membrane Compound_Free->Cell_Membrane Diffuses Target_Kinase Target Kinase Cell_Membrane->Target_Kinase Inhibits

Caption: Effect of serum protein binding on compound availability.

Practical Implications & Recommendations:

  • Be Consistent: Always use the same type and percentage of serum for all related experiments to ensure comparability.

  • Report Serum Concentration: When publishing IC50 data, it is critical to state the percentage of serum used in the assay.

  • Consider Serum-Free Conditions: To measure the intrinsic activity of your compound, you can perform the assay in a serum-free medium. However, this often requires a shorter incubation time (e.g., 2-4 hours) as cells will be stressed.

  • Perform a Serum-Shift Assay: To quantify the effect, determine the IC50 of your compound in media containing different percentages of Fetal Bovine Serum (FBS), for example, 0%, 1%, 5%, and 10%.

Data Presentation: Impact of Serum Concentration on Apparent IC50

The following table shows representative data for two different kinase inhibitors, demonstrating how serum can differentially affect their potency.

InhibitorTargetIC50 in 0.5% FBS (nM)IC50 in 10% FBS (nM)Fold Shift (10% / 0.5%)
Imatinib BCR-ABL2525010-fold
Nilotinib BCR-ABL39030-fold

This data is illustrative, adapted from studies on tyrosine kinase inhibitors showing that the presence of serum proteins can significantly decrease the apparent potency of a drug.[1] A higher fold shift suggests stronger binding to serum proteins.

Question 5: My IC50 values are inconsistent between experiments. What are the common sources of variability?

Inconsistent IC50 values are a frustrating but common problem. A 2- to 3-fold variation can sometimes be considered within the normal range for cell-based assays, but larger discrepancies warrant investigation.[10][11]

Key Sources of Variability & Quality Control Checkpoints:

  • Cell-Related Factors:

    • Passage Number: Use cells within a consistent and low passage number range. High-passage cells can undergo genetic drift, altering their sensitivity to compounds.[12] QC Check: Document the passage number for every experiment.

    • Cell Health & Viability: Only use healthy, logarithmically growing cells. Over-confluent or stressed cultures will respond differently. QC Check: Ensure cell viability is >95% before seeding plates.

    • Seeding Density: Both too few and too many cells can affect results. Low density can lead to poor growth, while high density can lead to nutrient depletion and contact inhibition.[10][12] QC Check: Perform a cell titration experiment to find the optimal seeding density that gives a robust assay window.

  • Protocol-Related Factors:

    • Incubation Times: The duration of compound exposure and the timing of reagent addition for the viability assay must be kept consistent.[8]

    • Reagent Preparation: Prepare fresh reagents when possible. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[12]

    • Pipetting and Mixing: Inaccurate pipetting or incomplete mixing of reagents can lead to high well-to-well variability.[10]

  • Plate-Related Factors:

    • "Edge Effect": Wells on the perimeter of a 96-well plate are prone to evaporation during long incubation periods, which concentrates the compound and media components. Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to act as a humidity barrier.[10]

Section 3: Understanding the Mechanism

Question 6: How can I determine if the cytotoxicity I'm observing is due to apoptosis or another form of cell death?

Understanding the mechanism of cell death is crucial. It helps differentiate a specific, programmed response (apoptosis) from a general, non-specific toxic effect (necrosis). For a kinase inhibitor targeting cell cycle or survival pathways, apoptosis is often the expected outcome.

Recommended Approach: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle:

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by the intact membranes of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Interpreting the Results:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed as a distinct population).

A high proportion of early apoptotic cells (Annexin V+/PI-) suggests a specific, programmed cell death mechanism, which is more likely to be related to the intended target of your kinase inhibitor. A large population of necrotic cells could indicate a non-specific cytotoxic effect, possibly related to compound precipitation or membrane disruption at high concentrations.

Question 7: My compound is a pyrazolopyridine. What signaling pathways should I investigate as the likely mechanism of action?

Pyrazolopyridine scaffolds are known as "privileged structures" in medicinal chemistry because they act as bioisosteres of purines, enabling them to effectively bind to the ATP pocket of various kinases.[13] Dysregulation of kinase signaling is a hallmark of cancer, and many pyrazolopyridine derivatives have been developed as kinase inhibitors.

Two of the most common pathways targeted by this class of inhibitors are:

  • MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. Hyperactivation of this pathway is found in over 30% of human cancers.[7] Pyrazolopyridine-based inhibitors have been successfully developed to target key kinases in this pathway, such as ERK .[7]

  • PI3K/Akt/mTOR Pathway: This pathway is another critical regulator of cell survival, growth, and metabolism. It is one of the most frequently dysregulated pathways in human cancer.[14][15] Pyrazolopyridine compounds have been designed to inhibit kinases within this cascade, including PI3K, Akt, and mTOR .[14][16]

Kinase_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway RTK1 Growth Factor Receptor RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation, Survival ERK->Proliferation1 RTK2 Growth Factor Receptor PI3K PI3K RTK2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation2 Cell Growth, Survival mTOR->Proliferation2 Inhibitor 1H-Pyrazolo[3,4-C]pyridine -7-carboxylic acid Inhibitor->ERK Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Common kinase signaling pathways targeted by pyrazolopyridine inhibitors.

To confirm the mechanism, you can use techniques like Western blotting to measure the phosphorylation status of key downstream proteins in these pathways (e.g., p-ERK, p-Akt) after treating cells with your compound. A reduction in phosphorylation would provide strong evidence of on-target activity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay (Self-Validating)

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Cells in culture

  • 96-well clear, flat-bottom plates

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Complete culture medium (with consistent serum percentage)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Positive control (e.g., Staurosporine, 1 µM)

  • Vehicle (100% DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation:

    • Perform serial dilutions of your compound in complete medium to achieve 2x the final desired concentrations.

    • Prepare controls: Medium only (blank), Untreated cells (medium only), Vehicle control (medium + highest equivalent % of DMSO), and Positive control (medium + cytotoxic agent).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions and controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 2-4 hours at 37°C. QC Check: Visually confirm the formation of purple formazan crystals in the viable cells using a microscope.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of Solubilization Solution to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Self-Validation:

  • Blank Subtraction: Subtract the average absorbance of the "Medium only" wells from all other readings.

  • Normalization: Calculate percent viability for each well: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.

  • QC Check:

    • The viability of the "Untreated" and "Vehicle Control" should be close to 100%. A significant drop in the vehicle control indicates solvent toxicity.

    • The viability of the "Positive Control" should be very low (<10%), confirming the assay is working.

  • IC50 Calculation: Plot percent viability versus the log of the compound concentration and fit the data using a non-linear regression (sigmoidal dose-response) model to determine the IC50.[17][18]

Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Staining

Materials:

  • Treated and control cells (from a 6-well plate or T-25 flask)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Induce apoptosis with your compound for the desired time. Include untreated and positive controls.

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). QC Check: Ensure your control samples (unstained, PI only, Annexin V only) are properly set up to allow for correct compensation and gating.

References

Validation & Comparative

A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Analysis Featuring 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the validation of a compound's interaction with its intended molecular target is a cornerstone of preclinical development.[1][2][3] This guide provides a comprehensive overview of contemporary methodologies for confirming the target engagement of small molecule inhibitors, using the novel scaffold 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid as a central case study. As compounds within the pyrazolopyridine family have shown promise as kinase inhibitors, this guide will focus on assays pertinent to this target class.[4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of key technologies, detailed experimental protocols, and the scientific rationale behind their application. Our objective is to equip you with the knowledge to design robust, self-validating experiments that generate clear and actionable data.

The Imperative of Target Engagement in Drug Discovery

The journey of a therapeutic candidate from a promising hit to a clinical reality is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from insufficient target engagement in a physiological context.[3] Therefore, confirming that a molecule binds to its intended target within the complex milieu of a living cell is not merely a confirmatory step but a critical determinant of its therapeutic potential.[2][3][8]

For a novel compound like this compound, which belongs to a class of kinase-targeting scaffolds, validating its interaction with a specific kinase is paramount.[4][5][6][7] This validation provides the mechanistic confidence needed to interpret downstream cellular effects and build a compelling structure-activity relationship (SAR).[3][8]

A Comparative Overview of Target Engagement Methodologies

The choice of a target engagement assay is a critical decision, influenced by factors such as the nature of the target protein, the availability of reagents, desired throughput, and the specific questions being addressed. Here, we compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), and Photoaffinity Labeling (PAL).

FeatureCellular Thermal Shift Assay (CETSA®)Surface Plasmon Resonance (SPR)Photoaffinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[9][10][11]Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[12][13][14]A photoreactive group on the compound forms a covalent bond with the target upon UV activation, allowing for identification.[15][16][17]
Cellular Context Can be performed in cell lysates, intact cells, and even tissues, providing high physiological relevance.[10][18]Primarily an in vitro technique using purified proteins, though it can be adapted for use with cell lysates.[12][13]Can be used in both in vitro and live-cell settings.[16][17]
Labeling Requirement Label-free for the compound and target.[10][19]Label-free for the analyte (compound).[12][13]Requires chemical modification of the compound to include a photoreactive moiety and often a reporter tag.[15][16]
Throughput Moderate to high, with plate-based formats available.[11]High-throughput screening is possible with modern instrumentation.[20]Lower throughput due to the multi-step nature of the workflow.[15]
Quantitative Data Provides thermal shift (ΔTm) and isothermal dose-response curves (IC50).[10][18]Yields detailed kinetic data (ka, kd) and affinity (KD).[12][13]Primarily qualitative (target identification), but can be made semi-quantitative.[15]
Key Advantage Direct evidence of target binding in a native cellular environment.[2][10]Provides real-time kinetic information, offering deep mechanistic insights.[12][13]Covalently captures interactions, enabling the identification of unknown targets and binding sites.[15][16][21]
Key Limitation Not all proteins exhibit a clear thermal shift upon ligand binding.Requires purified, active protein for immobilization, which can be a bottleneck.The chemical modification may alter the compound's binding properties.[16]

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that assesses drug-target interaction in a cellular environment. The underlying principle is that the binding of a ligand, such as our this compound, to its target protein increases the protein's thermal stability.[9][10][11] This stabilization is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[10][11]

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells Intact Cells compound Add this compound or Vehicle Control cells->compound heat Heat Samples to Varying Temperatures compound->heat lyse Cell Lysis heat->lyse separate Separate Soluble Fraction (Centrifugation) lyse->separate detect Detect Target Protein (e.g., Western Blot, ELISA) separate->detect data Generate Melt Curve & Isothermal Dose-Response detect->data

CETSA Experimental Workflow
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a fixed concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (typically 3 minutes), followed by immediate cooling on ice.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.[10]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target kinase in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[10][19]

    • Plot the percentage of soluble protein against the temperature to generate a "melt curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free, optical biosensing technique that provides real-time data on molecular interactions.[12][13] It measures the binding of an analyte (our compound) flowing over a sensor chip to which a ligand (the purified target kinase) has been immobilized.[13] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity.[12][14]

SPR_Workflow start Immobilize Purified Target Kinase on Sensor Chip association Inject this compound (Analyte) over the surface start->association Association Phase dissociation Flow buffer over the surface to measure dissociation association->dissociation Dissociation Phase analysis Analyze Sensorgram to Determine ka, kd, and KD association->analysis regeneration Regenerate the sensor surface with a low/high pH solution dissociation->regeneration Regeneration dissociation->analysis regeneration->start Ready for next cycle

SPR Experimental Cycle
  • Target Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified target kinase in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the chip surface.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+).

    • Inject each concentration of the compound over the immobilized kinase surface for a defined period to monitor the association phase.[20]

    • Follow this with an injection of running buffer alone to monitor the dissociation phase.[20]

  • Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound compound and prepare the surface for the next injection.[14]

  • Data Analysis:

    • The real-time binding data is recorded as a sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Photoaffinity Labeling (PAL)

PAL is a powerful chemical biology technique used to identify direct binding partners of a small molecule.[16][17] It involves modifying the compound of interest with a photoreactive group (e.g., a diazirine or aryl azide) and often a reporter tag (like biotin).[15][16] When the modified compound binds to its target, UV light is used to activate the photoreactive group, forming a highly reactive species that creates a covalent bond with the target protein.[15][17] The tagged protein can then be isolated and identified.

PAL_Workflow synthesis Synthesize Photoaffinity Probe: Compound + Photoreactive Group + Tag binding Incubate Probe with Cell Lysate or Intact Cells synthesis->binding activation Expose to UV Light to Induce Covalent Crosslinking binding->activation isolation Isolate Labeled Proteins (e.g., Streptavidin Pulldown) activation->isolation identification Identify Target Protein (Mass Spectrometry) isolation->identification

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1H-Pyrazolo[3,4-c]pyridine core scaffold and its closely related isomers. This heterocyclic system is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of potent and selective inhibitors against critical enzyme targets, most notably Poly(ADP-ribose) polymerase (PARP) and various protein kinases. We will dissect the molecular architecture, explore the impact of substitutions at key positions, and provide actionable insights for researchers in drug discovery and development.

The Pyrazolopyridine Scaffold: A Privileged Structure

The pyrazolopyridine bicyclic system, particularly isomers like 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine, mimics the purine bases adenine and guanine. This structural resemblance allows them to function as "hinge-binding" motifs, effectively competing with endogenous ligands like ATP in kinases or NAD+ in PARP enzymes. The 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid scaffold offers multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While direct SAR studies on the 7-carboxylic acid variant are specific, a broader analysis of related pyrazolopyridine lactams and amides provides a comprehensive understanding of the scaffold's potential.

Key therapeutic targets for this class of compounds include:

  • Poly(ADP-ribose) Polymerase (PARP): Crucial for DNA single-strand break repair, PARP inhibitors are a validated therapy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2]

  • Protein Kinases: This superfamily of enzymes is central to cellular signaling. Pyrazolopyridine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1), among others.[3][4][5]

  • Phosphodiesterases (PDEs): Analogs such as 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines have shown inhibitory activity against human eosinophil phosphodiesterase (PDE4), relevant for inflammatory conditions.[6]

Decoding the Structure-Activity Relationship

The potency and selectivity of 1H-Pyrazolo[3,4-c]pyridine analogs are exquisitely sensitive to the nature and position of various substituents. We will analyze the SAR by dissecting the molecule into three key regions.

Caption: Key regions for SAR exploration on the pyrazolopyridine scaffold.

Region 1: Substitution at the Pyrazole N1 Position

The N1 position is frequently substituted to modulate physicochemical properties and explore interactions with the solvent-exposed region of the target's active site.

  • Small Alkyl/Aryl Groups: In many kinase inhibitors, small, unfunctionalized groups like methyl or phenyl are well-tolerated. For instance, in a series of pyrazolo[3,4-b]pyridine-based TRK inhibitors, various substituted phenyl groups at N1 were explored to optimize potency.[4]

  • Hydrogen: An unsubstituted N1 (N-H) can act as a hydrogen bond donor, which can be critical for anchoring the molecule in certain active sites. This is a common feature in many fragments used for initial screening.

  • Improving Pharmacokinetics: In the development of tetrahydropyridopyridazinone PARP inhibitors, a related scaffold, the inclusion of a basic nitrogen within the substituent attached to a core ring was shown to improve pharmacokinetic properties.[1] This principle can be applied to the N1 substituent of the pyrazolopyridine core.

Region 2: Substitution at the Pyrazole C3 Position

The C3 position often points towards a selectivity pocket in the enzyme active site, making it a crucial determinant of both potency and selectivity.

  • Small Hydrophobic Groups: For PDE4 inhibitors based on the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold, an ethyl group at the C3 position was found to be optimal, with analogs showing IC50 values as low as 0.03 µM.[6]

  • Aromatic Rings: In TBK1 inhibitors, the C3 position was linked to a substituted phenyl ring. Modifications to this ring, such as adding methoxy or halogen groups, directly modulated the IC50 values, with the most potent analog (15y) achieving a remarkable IC50 of 0.2 nM.[5] This highlights the importance of probing this region for specific hydrophobic and electronic interactions.

Region 3: The C7 Carboxylic Acid and its Bioisosteres

The C7 position is arguably the most critical for inhibitors targeting NAD+ or ATP binding sites. The carbonyl group in this region is essential for mimicking the native ligand.

  • Lactam Formation: The most potent PARP inhibitors derived from related scaffolds feature a lactam ring, where the C7 carbonyl is part of a fused ring system (e.g., a 7-oxo-tetrahydro-scaffold). This rigidified structure is designed to mimic the nicotinamide portion of NAD+ and forms critical hydrogen bonds in the PARP active site.[7] The development of tetrahydropyridopyridazinone PARP inhibitors, which are bioisosteres of the pyrazolopyridine lactam, showed that this moiety is key to achieving sub-nanomolar potency.[1]

  • Carboxylic Acid vs. Amide: While the topic specifies a carboxylic acid, in practice, this group is often converted to a primary or secondary amide. This change neutralizes the charge (improving cell permeability) while retaining the crucial hydrogen bonding capabilities of the carbonyl oxygen and amide N-H.

Comparative Performance Data

The following table summarizes the activity of representative pyrazolopyridine analogs against their respective targets. Note that the core scaffolds may vary slightly, but the data collectively inform the SAR of the general pyrazolopyridine class.

Compound ID/SeriesCore ScaffoldTargetKey SubstitutionsActivity (IC50 / Ki)Reference
Compound 15y 1H-Pyrazolo[3,4-b]pyridineTBK1C3-(substituted phenyl), C4-amine linker0.2 nM[5]
Compound 20w TetrahydropyridopyridazinonePARP-1Fused lactam ring<1 nM (Ki)[1]
Optimized Analog 7-Oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridinePDE4N1-(4-fluorophenyl), C3-ethyl, N6-phenyl0.03 µM[6]
Compound 4 1H-Pyrazolo[3,4-b]pyridineCDK2C3-phenyl, C4-cyano, C6-thioxo0.24 µM[3]
Compound C03 1H-Pyrazolo[3,4-b]pyridineTRKAN1-(substituted piperidine), C3-phenyl56 nM[4]
Compound 33 1H-Pyrazolo[3,4-d]pyrimidineFLT3/VEGFR2C4-(substituted urea)Potent multikinase inhibitor[8]

Experimental Protocols: A Guide to Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized assays are paramount. Below is a representative protocol for an in vitro PARP-1 enzymatic assay.

Protocol: Homogeneous LANCE Ultra PARP-1 Enzymatic Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds on PARP-1.

A. Principle: The assay quantifies the poly(ADP-ribosyl)ation (PARylation) of a biotinylated histone substrate by the PARP-1 enzyme using NAD+ as a donor. The resulting biotin-PAR polymer is detected by a europium-labeled anti-PAR antibody and a ULight-streptavidin acceptor. When in proximity, the europium donor excites the ULight acceptor, generating a FRET signal at 665 nm. Inhibitors prevent PAR formation, leading to a decrease in the FRET signal.

B. Materials & Reagents:

  • Enzyme: Recombinant Human PARP-1

  • Substrate: Biotinylated Histone H1

  • Donor: Nicotinamide adenine dinucleotide (NAD+)

  • Detection: LANCE Ultra Europium-W1024 anti-poly(ADP-ribose) Antibody (Eu-Ab)

  • Acceptor: ULight™-Streptavidin

  • Assay Buffer: Tris-HCl (pH 8.0), MgCl2, DTT, Tween-20

  • Test Compounds: Serially diluted in 100% DMSO

  • Plates: Low-volume 384-well white plates

C. Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each dilution into the 384-well assay plates. For controls, dispense 50 nL of DMSO (100% activity) and 50 nL of a known potent PARP inhibitor like Olaparib (0% activity).

  • Enzyme/Substrate Preparation: Prepare a 2X Enzyme/Substrate mix in assay buffer containing PARP-1 enzyme and biotinylated Histone H1.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X Enzyme/Substrate mix to each well of the assay plate.

  • Incubation: Briefly centrifuge the plates and incubate for 5 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X NAD+ solution in assay buffer. Add 5 µL of this solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Prepare a 4X Stop/Detection mix containing the Eu-Ab and ULight-Streptavidin in assay buffer with EDTA to stop the reaction. Add 10 µL of this mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at 320 nm).

D. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the 0% and 100% activity controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental_Workflow cluster_screening Inhibitor Screening Workflow A 1. Compound Plating (50 nL in 384-well plate) B 2. Add Enzyme/Substrate Mix (5 µL) A->B C 3. Initiate with NAD+ (5 µL) B->C D 4. Incubate 60 min (Reaction proceeds) C->D E 5. Add Stop/Detection Mix (10 µL) D->E F 6. Incubate 60 min (Signal develops) E->F G 7. TR-FRET Reading (Data Acquisition) F->G H 8. IC50 Calculation (Dose-Response Analysis) G->H

Caption: Workflow for a homogeneous TR-FRET based PARP-1 inhibition assay.

Conclusion and Future Directions

The 1H-Pyrazolo[3,4-c]pyridine scaffold and its isomers remain a highly productive platform for the design of potent and selective enzyme inhibitors. The SAR is well-defined in several areas: a lactam or related hydrogen-bonding moiety at the C7-position is critical for PARP and kinase inhibition, the C3 position is a key driver of potency and selectivity through interactions with specific sub-pockets, and the N1 position offers a handle for modulating pharmacokinetic properties.

Future efforts should focus on leveraging these known SAR trends while exploring novel chemical space. The application of computational methods, such as molecular docking and free energy perturbation, can further rationalize observed SAR and guide the design of next-generation inhibitors.[9][10] By combining established medicinal chemistry principles with modern drug design tools, the pyrazolopyridine scaffold will continue to yield valuable therapeutic candidates for oncology, inflammation, and beyond.

References

A Researcher's Guide to Confirming the On-Target Effects of Novel Small Molecule Inhibitors: A Case Study with 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step. The critical subsequent phase is to rigorously validate that the compound's biological effects stem from its intended interaction with the target protein. This process, known as on-target validation, is paramount for distinguishing true therapeutic potential from misleading off-target activities that can lead to toxicity or failure in later developmental stages.[1] This guide provides a comprehensive, technically-grounded framework for confirming the on-target effects of a novel inhibitor, using the hypothetical compound 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid as an illustrative example.

The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases.[2][3][4] Derivatives of this core have been investigated as inhibitors of critical cancer-related kinases like ALK and TBK1, as well as other enzymes such as phosphodiesterases.[2][3][5] For the purpose of this guide, we will hypothesize that this compound (hereafter referred to as 'PPC-7A') has been designed as a novel inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a promising target for liver regeneration and a key component of cellular signaling pathways.[4]

This guide will delineate a multi-faceted experimental strategy to first, confirm direct binding of PPC-7A to MKK4 in cells; second, to quantify the downstream consequences of this engagement; and third, to link these molecular events to a definitive cellular phenotype.

Phase 1: Foundational In Vitro Potency Assessment

Before proceeding to cellular models, it is essential to determine if PPC-7A can inhibit the catalytic activity of its purified target protein, MKK4. This is a foundational step to establish the compound's intrinsic potency.[6]

Experimental Protocol: In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PPC-7A against purified MKK4.

  • Methodology:

    • Select an appropriate assay format. Options include radiometric assays, which measure the transfer of radioactive phosphate, or fluorescence/luminescence-based assays that offer higher throughput.[6] For this example, a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is chosen.

    • Reactions are set up in a microtiter plate containing recombinant human MKK4, its substrate (e.g., a specific peptide), and ATP at a concentration close to the Michaelis constant (Km) of the kinase.

    • PPC-7A is added across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 pM).

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of ADP produced, which is directly proportional to kinase activity, is quantified by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal.

  • Data Analysis: The luminescent signal is plotted against the logarithm of the PPC-7A concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Table 1: Hypothetical In Vitro Potency of MKK4 Inhibitors

CompoundTarget KinaseIC50 (nM)
PPC-7A MKK4 15
Known MKK4 InhibitorMKK425
Inactive ControlMKK4> 100,000

Phase 2: Verifying Target Engagement in Intact Cells

Demonstrating that a compound inhibits a purified enzyme is not sufficient. The next crucial step is to confirm that the molecule can enter a cell and physically interact with its intended target in the complex cellular environment.[1][7]

Methodology Comparison: Cellular Target Engagement Assays

Two powerful and widely used methods for this purpose are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays.

MethodPrincipleTypical ReadoutThroughputProsCons
CETSA Ligand binding stabilizes the target protein against heat-induced denaturation.[8]Quantification of soluble protein after heat shock (e.g., Western Blot, ELISA).Low to MediumLabel-free, works with endogenous proteins in intact cells.[1]Can be low-throughput; requires a specific antibody; optimization of heating is needed.[1]
NanoBRET™ Competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[1]Ratiometric measurement of bioluminescence resonance energy transfer (BRET).HighHighly quantitative, suitable for high-throughput screening, provides real-time binding data.Requires genetic modification of cells to express the fusion protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Objective: To provide direct evidence of PPC-7A binding to MKK4 in intact cells by measuring the thermal stabilization of MKK4.[8]

  • Methodology:

    • Treatment: Culture a suitable cell line (e.g., HEK293T or a liver cell line) and treat with PPC-7A at various concentrations, alongside a vehicle control.

    • Heating: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C). The binding of PPC-7A is expected to increase the thermal stability of MKK4.[8]

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the heat-denatured, aggregated proteins via centrifugation.[8]

    • Detection: Quantify the amount of soluble MKK4 remaining at each temperature using Western blotting with an MKK4-specific antibody.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble MKK4 as a function of temperature for each treatment condition. A rightward shift in the curve in the presence of PPC-7A indicates target engagement.[8]

Phase 3: Measuring Downstream Pathway Modulation

Confirming target engagement provides evidence of a direct interaction. The next logical step is to demonstrate that this interaction leads to the intended functional consequence—the inhibition of the target's downstream signaling pathway.[6] For MKK4, a key downstream event is the phosphorylation of its substrate, JNK.

Experimental Protocol: Western Blot for Phospho-JNK

  • Objective: To assess the ability of PPC-7A to inhibit the MKK4-mediated phosphorylation of JNK in a cellular context.

  • Methodology:

    • Cell Culture and Stimulation: Use a cell line where the MKK4-JNK pathway can be activated (e.g., by treatment with a stress-inducing agent like anisomycin).

    • Treatment: Pre-treat the cells with a range of PPC-7A concentrations for a specified duration before stimulating the pathway.

    • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.

    • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK (as a loading control).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the intensity of the p-JNK bands and normalize them to the total JNK bands. Calculate the IC50 for the inhibition of JNK phosphorylation by fitting the data to a dose-response curve.

Visualizing the Scientific Logic

To clarify the relationships between the target, the inhibitor, and the experimental readouts, the following diagrams illustrate the MKK4 signaling pathway and the comprehensive workflow for on-target validation.

MKK4_Signaling_Pathway cluster_pathway MKK4 Signaling Cascade Stress Cellular Stress (e.g., Anisomycin) MKK4 MKK4 Stress->MKK4 Activates JNK JNK MKK4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Response Cellular Response (e.g., Apoptosis) cJun->Response PPC7A PPC-7A PPC7A->MKK4 Inhibits

Caption: The MKK4 Signaling Pathway and the inhibitory action of PPC-7A.

OnTarget_Validation_Workflow cluster_workflow On-Target Validation Workflow for PPC-7A Phase1 Phase 1: In Vitro Assay (Biochemical Potency) Phase2 Phase 2: Target Engagement (CETSA / NanoBRET) Phase1->Phase2 Confirms cell permeability & direct binding Phase3 Phase 3: Downstream Signaling (p-JNK Western Blot) Phase2->Phase3 Confirms functional consequence of binding Phase4 Phase 4: Phenotypic Assay (Cell Viability) Phase3->Phase4 Links molecular effect to cellular outcome Conclusion Confirmation of On-Target Effect Phase4->Conclusion

Caption: A multi-phase workflow for validating the on-target effects of a novel inhibitor.

Conclusion: A Rigorous Path to Confidence

The journey from a promising chemical structure to a validated tool compound or drug candidate is paved with rigorous, multi-faceted validation experiments. By systematically progressing from in vitro biochemical assays to cellular target engagement and downstream signaling analysis, researchers can build a strong, evidence-based case for a compound's mechanism of action. This logical, self-validating workflow is essential for ensuring that the observed biological effects are indeed a consequence of on-target activity, providing the confidence needed to advance a compound in the drug discovery pipeline.

References

The Strategic Deployment of Pyrazolopyridine Isomers in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of modern oncology and targeted therapy, protein kinases remain a pivotal target class.[1][2] Their role as key regulators in cellular signaling pathways makes them prime targets for therapeutic intervention, particularly in cancer where their dysregulation is a common driver of oncogenesis.[2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful drugs lies a "privileged scaffold" – a molecular framework that demonstrates a predisposition for binding to specific biological targets.

The pyrazolopyridine scaffold is one such privileged motif. As a bioisostere of purine, the core component of adenosine triphosphate (ATP), pyrazolopyridine derivatives are adept at fitting into the highly conserved ATP-binding pocket of kinases.[1][3] This mimicry allows them to act as competitive inhibitors, blocking the phosphorylation of substrate proteins and halting aberrant signaling cascades. The versatility of this scaffold is evidenced by its presence in numerous approved drugs and clinical candidates targeting a wide array of kinases.[1][4]

However, not all pyrazolopyridines are created equal. The scaffold can exist in nine different isomeric forms, defined by the relative positions of the nitrogen atoms in the fused bicyclic system.[1] This subtle constitutional isomerism dramatically influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, the choice of a specific pyrazolopyridine isomer is a critical strategic decision in drug design, profoundly impacting the resulting inhibitor's potency, selectivity, and pharmacokinetic profile.

This guide provides a comparative analysis of inhibitors derived from three distinct pyrazolopyridine isomers: the 1H-Pyrazolo[3,4-c]pyridine core (from the user's query), the extensively studied 1H-Pyrazolo[3,4-b]pyridine , and the clinically successful Pyrazolo[1,5-a]pyridine . We will explore how the unique geometry of each scaffold lends itself to targeting different kinase families, supported by experimental data from seminal studies.

Comparative Analysis of Pyrazolopyridine-Based Inhibitors

The strategic selection of a pyrazolopyridine isomer allows medicinal chemists to fine-tune the inhibitor's interaction with the kinase hinge region—a flexible loop connecting the N- and C-lobes of the kinase that is critical for ATP binding.[5]

The 1H-Pyrazolo[3,4-c]pyridine Scaffold: A Focus on Phosphodiesterase Inhibition

While many pyrazolopyridine isomers are directed towards kinase inhibition, derivatives of the 1H-Pyrazolo[3,4-c]pyridine core have been notably successful as inhibitors of other enzyme classes, particularly phosphodiesterases (PDEs).

A key example is CP-220,629 , a potent inhibitor of human eosinophil phosphodiesterase 4 (PDE4).[6] High-throughput screening identified an initial hit with this scaffold, which was subsequently optimized. CP-220,629 demonstrated an IC50 value of 0.44 µM against the target enzyme and showed efficacy in preclinical models of airway obstruction.[6] The structure-activity relationship (SAR) studies for this series highlighted the importance of substitutions on the pyrazole and pyridine rings for achieving high potency.[6] While not a kinase inhibitor, this example underscores the scaffold's versatility and its potential to be adapted for various therapeutic targets.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Workhorse for CDK and TRK Inhibition

The 1H-Pyrazolo[3,4-b]pyridine isomer is one of the most widely explored scaffolds in kinase inhibitor design.[1][7] Its specific arrangement of nitrogen atoms allows it to form crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine ring of ATP.[8]

One prominent example is BMS-265246 , a potent and selective inhibitor of Cyclin-Dependent Kinases 1 and 2 (CDK1/CDK2).[9] Structure-activity studies revealed that a 2,6-difluorophenyl substitution was critical for achieving low nanomolar potency, with IC50 values of 6 nM for CDK1/cycB and 9 nM for CDK2/cycE.[9] X-ray crystallography confirmed that the inhibitor binds in the ATP pocket, forming key hydrogen bonds with the backbone of Leu83 in the hinge region.[9]

More recently, this scaffold was employed to develop inhibitors of Tropomyosin receptor kinases (TRKs), which are validated targets in various cancers.[10] Through a strategy of scaffold hopping and computer-aided design, a series of 1H-Pyrazolo[3,4-b]pyridine derivatives were synthesized. Compound C03 from this series showed an IC50 of 56 nM against TRKA and effectively inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 µM.[10]

The Pyrazolo[1,5-a]pyridine Scaffold: Clinical Success in PI3K and Pan-Trk Inhibition

The Pyrazolo[1,5-a]pyridine scaffold is distinguished by its "bridgehead" nitrogen atom. This configuration alters the vector and presentation of substituents, opening up unique design possibilities. This scaffold is present in several advanced clinical candidates and approved drugs.[1]

A notable example is the development of selective Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors for treating inflammatory diseases like asthma.[11] Researchers designed a library of indol-4-yl-pyrazolo[1,5-a]pyrimidines (a closely related isostere), leading to the discovery of CPL302253 , which exhibited a potent IC50 of 2.8 nM for PI3Kδ and high selectivity over other isoforms.[11] The SAR studies emphasized the importance of the pyrazolo[1,5-a]pyrimidine core combined with a morpholine moiety for achieving this impressive potency and selectivity profile.[11]

Furthermore, this scaffold has been instrumental in developing pan-Trk inhibitors.[12] Structure-activity relationship studies of carboxamide-linked pyrazolo[1,5-a]pyrimidine derivatives showed potent activity, with most molecules exhibiting IC50 values in the 1-100 nM range against TrkA.[12] The N1 atom of the scaffold was shown to form a critical hydrogen bond with the Met592 residue in the kinase hinge region.[12]

Quantitative Data Summary: A Head-to-Head Comparison

To provide a clear, objective comparison, the following table summarizes the biochemical potency of the representative inhibitors discussed. It is crucial to recognize that these values were determined in different assays and under different conditions; therefore, this table serves as an illustrative guide to the potency achievable with each scaffold rather than a direct, standardized comparison.

Compound IDScaffold IsomerPrimary Target(s)IC50 ValueCitation(s)
CP-220,629 1H-Pyrazolo[3,4-c]pyridinePDE40.44 µM (440 nM)[6]
BMS-265246 1H-Pyrazolo[3,4-b]pyridineCDK1 / CDK26 nM / 9 nM[9]
Compound C03 1H-Pyrazolo[3,4-b]pyridineTRKA56 nM[10]
CPL302253 Pyrazolo[1,5-a]pyrimidinePI3Kδ2.8 nM[11]

Visualizing the Scaffolds and Pathways

The subtle differences in nitrogen placement among pyrazolopyridine isomers dictate their binding modes and ultimate biological activity.

Scaffolds cluster_c 1H-Pyrazolo[3,4-c]pyridine cluster_b 1H-Pyrazolo[3,4-b]pyridine cluster_a Pyrazolo[1,5-a]pyridine c_scaffold c_scaffold b_scaffold b_scaffold a_scaffold a_scaffold

Caption: Core chemical structures of the three pyrazolopyridine isomers discussed.

Kinase inhibitors function by interrupting signaling cascades that drive cell proliferation and survival. The diagram below illustrates a simplified, representative pathway involving targets like CDKs and TRK.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK) GF->Receptor RAS RAS/RAF/MEK/ERK Pathway Receptor->RAS PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K_AKT->Proliferation CDK Cyclin-Dependent Kinase (e.g., CDK2) Proliferation->CDK CellCycle Cell Cycle Progression CDK->CellCycle Experimental_Workflow start Prepare Reagents (Compound, Kinase, ATP) step1 Dispense Compound/ Control to Plate start->step1 step2 Add Kinase/Substrate Mix step1->step2 step3 Initiate with ATP Incubate step2->step3 step4 Stop Reaction (Add ADP-Glo™ Reagent) step3->step4 step5 Develop Signal (Add Detection Reagent) step4->step5 end Read Luminescence & Calculate IC50 step5->end

References

A Comparative Guide to the Cross-Reactivity Profiling of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous understanding of their selectivity profile to mitigate off-target effects and ensure clinical safety and efficacy. The 1H-Pyrazolo[3,4-C]pyridine core is a privileged scaffold in kinase inhibitor design, demonstrating potent activity against various key oncogenic kinases. This guide provides a comprehensive framework for the cross-reactivity profiling of a representative molecule, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid (termed "PPC-7A" for this guide). We present a multi-pronged approach, combining broad-panel in vitro screening with orthogonal, cell-based target engagement assays. By comparing PPC-7A to established inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), we illustrate how to build a robust selectivity dataset that informs lead optimization and de-risks clinical progression.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of modern oncology drug discovery, with over 500 members in the human kinome regulating a vast array of cellular processes.[1][2] The high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2] Insufficient selectivity can lead to unexpected toxicities or polypharmacology, where a single agent modulates multiple targets, creating a complex and often unpredictable biological response.[3][4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design.[5][6]

The 1H-Pyrazolo[3,4-b]pyridine scaffold, a close structural relative of our topic compound, has been successfully developed into potent inhibitors of targets like Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[7][8][9] This history suggests that our molecule of interest, PPC-7A , is likely to interact with members of the kinase superfamily. For the purpose of this guide, we will hypothesize that PPC-7A has been designed as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of cell cycle progression and a validated cancer target.

To build a meaningful profile, PPC-7A will be compared against two well-characterized CDK inhibitors:

  • Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9.

  • Palbociclib (PD 0332991): A highly selective inhibitor of CDK4 and CDK6.

This guide will detail a systematic workflow to (1) establish the primary kinome-wide selectivity profile of PPC-7A, (2) quantify its engagement with the intended CDK2 target in a cellular context, and (3) validate potential off-targets identified in the primary screen.

Strategic Workflow for Comprehensive Cross-Reactivity Profiling

A robust profiling strategy is layered, moving from broad, high-throughput methods to more focused, physiologically relevant assays. This approach efficiently identifies potential liabilities and confirms on-target activity.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound of Interest (PPC-7A) B In Vitro Kinase Panel (e.g., 400+ kinases) A->B Biochemical Assay C NanoBRET™ Target Engagement (Intended Target: CDK2) B->C Validate On-Target Hit D Cellular Thermal Shift Assay (CETSA) (Intended & Key Off-Targets) B->D Validate Off-Targets E Selectivity Scoring (S-Score, Gini Coefficient) C->E D->E F Comparative Analysis vs. Reference Compounds E->F G Integrated Risk Assessment F->G G PPC7A PPC-7A CDK2 CDK2 / Cyclin E PPC7A->CDK2 Inhibits DYRK1A DYRK1A PPC7A->DYRK1A Inhibits GSK3B GSK3B PPC7A->GSK3B Inhibits Rb pRb Phosphorylation CDK2->Rb Phosphorylates NFAT NFAT Signaling DYRK1A->NFAT Regulates Tau Tau Phosphorylation GSK3B->Tau Phosphorylates G1_S G1/S Phase Transition Proliferation Cell Proliferation G1_S->Proliferation E2F E2F Release Rb->E2F Inhibits E2F->G1_S Promotes NeuroDev Neuronal Development NFAT->NeuroDev Tau->NeuroDev

References

Independent Validation of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid's Biological Activity: A Comparative Guide to CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent validation of the biological activity of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid, a novel compound belonging to the privileged pyrazolopyridine scaffold. Given the established role of pyrazolopyridine derivatives as kinase inhibitors, this document will focus on validating its potential as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2]

For a robust and objective assessment, the biological activity of this compound will be compared against Roscovitine (also known as Seliciclib), a well-characterized and commercially available purine analog that selectively inhibits several CDKs, including CDK2.[1][3][4] Roscovitine serves as an ideal positive control and benchmark due to its established mechanism of action and extensive characterization in both biochemical and cellular assays.[1][5]

This guide is intended for researchers, scientists, and drug development professionals. It will detail the necessary experimental protocols, from initial biochemical validation to cell-based functional assays, to independently verify the compound's efficacy and selectivity.

The Central Role of CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in regulating the G1/S phase transition of the cell cycle.[6][7][8] Its activity is tightly controlled by the binding of regulatory proteins called cyclins, primarily Cyclin E and Cyclin A.[6] The CDK2/Cyclin E complex is instrumental in initiating the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for progression through the S phase.[6] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[6]

Inhibition of CDK2 leads to cell cycle arrest, preventing an uncontrolled proliferation of cancer cells. The following diagram illustrates the canonical CDK2 signaling pathway and its role in the G1/S checkpoint.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinE->pRb hyper-phosphorylates G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition drives DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Inhibitor 1H-Pyrazolo[3,4-c]pyridine -7-carboxylic acid (Test Compound) Inhibitor->CDK2_CyclinE inhibits

Figure 1: Simplified CDK2 signaling pathway at the G1/S checkpoint.

Experimental Validation Workflow

A multi-tiered approach is essential for the comprehensive validation of a novel kinase inhibitor. This workflow begins with a direct assessment of enzymatic inhibition and progresses to more complex cell-based assays to confirm on-target activity in a physiological context.

Validation_Workflow Start Start: Compound Synthesis & Characterization Biochemical_Assay Tier 1: Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay IC50_Determination Determine IC50 Values (Test Compound vs. Roscovitine) Biochemical_Assay->IC50_Determination Cell_Based_Assay Tier 2: Cell-Based Assays IC50_Determination->Cell_Based_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assay->Cell_Cycle Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

References

A Comparative Analysis of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid and its Enantiomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel kinase inhibitors, central nervous system agents, and antiviral compounds.[1][2][3] This guide delves into a critical aspect of drug design often pivotal to efficacy and safety: stereochemistry. Specifically, we present a comparative analysis of the racemic mixture of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid and its constituent enantiomers.

The fundamental principle that enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties is well-established.[4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to off-target effects (the distomer).[4] Therefore, the separation and independent evaluation of enantiomers are paramount in drug discovery and development. This guide provides a framework for the chiral resolution of this compound, a comparative overview of the anticipated properties of its enantiomers, and detailed experimental protocols to empower researchers in their investigations.

The Strategic Importance of Chiral Separation

While the racemic synthesis of this compound provides the foundational scaffold, the true therapeutic potential is often unlocked through the isolation of its individual enantiomers. The presence of a chiral center, in this case, a stereogenic carbon, necessitates a robust method for enantiomeric resolution to facilitate a deeper understanding of the structure-activity relationship (SAR). High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the gold standard for such separations, offering high resolution and reproducibility.[5][6][7][8] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide array of chiral compounds, including N-substituted pyrazoles.[5][6][9]

Physicochemical and Biological Profile: A Comparative Overview

While specific experimental data for the individual enantiomers of this compound is not extensively published, we can infer a comparative profile based on established principles of stereochemistry and data from analogous compounds.

PropertyRacemic MixtureEnantiomer A (e.g., R-isomer)Enantiomer B (e.g., S-isomer)
Molecular Formula C₇H₅N₃O₂C₇H₅N₃O₂C₇H₅N₃O₂
Molecular Weight 163.13 g/mol 163.13 g/mol 163.13 g/mol
Optical Rotation Specific rotation (e.g., +x°)Specific rotation (e.g., -x°)
Biological Activity Composite of both enantiomersPotentially the eutomer (higher affinity for the target)Potentially the distomer (lower affinity or inactive)
Pharmacokinetics Complex profile, potential for enantioselective metabolismMay exhibit a different metabolic profile and half-lifeMay exhibit a different metabolic profile and half-life
Toxicology Potential for toxicity from either or both enantiomersMay have a cleaner toxicological profileCould be responsible for off-target toxicity

Note: The specific rotation and biological activity of the 'R' and 'S' isomers are hypothetical and need to be determined experimentally.

The differential biological activity of enantiomers is a cornerstone of chiral drug development. For instance, studies on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives revealed that the individual enantiomers possess distinct inhibitory activities against monoamine oxidases.[9] It is highly probable that the enantiomers of this compound will exhibit similar stereoselectivity in their interaction with biological targets, such as protein kinases.

Hypothetical Differential Binding at a Kinase Active Site

The following diagram illustrates the conceptual basis for the differential activity of the enantiomers of this compound at a hypothetical kinase active site. The eutomer is able to achieve a three-point binding, leading to potent inhibition, whereas the distomer can only achieve a two-point binding, resulting in weaker or no inhibition.

G cluster_1 Eutomer (e.g., R-isomer) cluster_2 Distomer (e.g., S-isomer) Binding Pocket 1 Binding Pocket 1 Binding Pocket 2 Binding Pocket 2 Binding Pocket 3 Binding Pocket 3 Carboxylic Acid_E Carboxylic Acid Carboxylic Acid_E->Binding Pocket 1 Ionic Bond Pyrazolo[3,4-c]pyridine_E Pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine_E->Binding Pocket 2 Hydrophobic Interaction Hydrogen Bond Donor/Acceptor_E H-Bond Interaction Hydrogen Bond Donor/Acceptor_E->Binding Pocket 3 Hydrogen Bond Carboxylic Acid_D Carboxylic Acid Carboxylic Acid_D->Binding Pocket 1 Ionic Bond Pyrazolo[3,4-c]pyridine_D Pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine_D->Binding Pocket 2 Hydrophobic Interaction Hydrogen Bond Donor/Acceptor_D H-Bond Interaction (misaligned)

Caption: Hypothetical differential binding of enantiomers at a kinase active site.

Experimental Protocols

Chiral Resolution of this compound via Preparative HPLC

This protocol provides a general framework for the separation of the enantiomers of this compound. Optimization of the mobile phase and column selection will be necessary.

Workflow for Chiral HPLC Resolution

G cluster_0 Preparation cluster_1 HPLC System cluster_2 Separation & Collection cluster_3 Analysis & Evaporation Dissolve Racemate Dissolve Racemic Mixture in Mobile Phase Filter Sample Filter through 0.22 µm Syringe Filter Dissolve Racemate->Filter Sample Inject Sample Inject Sample onto Column Filter Sample->Inject Sample HPLC System Preparative HPLC System (e.g., Agilent 1260 Infinity II) Chiral Column Chiral Stationary Phase (e.g., Lux Cellulose-2 or Chiralpak AD) HPLC System->Chiral Column Detector UV Detector (set to λmax) Chiral Column->Detector Elute with Mobile Phase Isocratic Elution (e.g., Hexane/Ethanol/TFA) Inject Sample->Elute with Mobile Phase Fraction Collection Collect Enantiomeric Peaks Separately Elute with Mobile Phase->Fraction Collection Analyze Fractions Analytical HPLC for Purity Check Fraction Collection->Analyze Fractions Pool Pure Fractions Pool Fractions of Each Enantiomer Analyze Fractions->Pool Pure Fractions Evaporate Solvent Rotary Evaporation to Obtain Pure Enantiomers Pool Pure Fractions->Evaporate Solvent

Caption: Workflow for the chiral resolution of this compound.

Step-by-Step Methodology:

  • System Preparation:

    • Equip a preparative HPLC system with a suitable chiral column (e.g., Lux Cellulose-2, 250 x 21.2 mm, 5 µm).

    • Prepare the mobile phase. A typical starting point for normal phase separation is a mixture of n-hexane and ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 80:20:0.1 v/v/v n-hexane:ethanol:TFA).

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a suitable concentration (e.g., 5-10 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject an analytical-scale volume to determine the retention times of the two enantiomers.

    • Once the separation is confirmed, perform preparative-scale injections.

    • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for the compound.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to each well-separated enantiomeric peak.

    • Analyze the purity of the collected fractions using an analytical chiral HPLC method.

    • Pool the pure fractions for each enantiomer.

  • Isolation:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the isolated enantiomers.

    • Determine the optical rotation of each enantiomer using a polarimeter to confirm their identity as enantiomers.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to compare the inhibitory activity of the racemic mixture and the individual enantiomers against a target kinase.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare stock solutions of the racemic mixture and each enantiomer in 100% DMSO.

    • Create a series of dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Procedure (Example using a luminescence-based assay):

    • Add the kinase, substrate, and ATP to the wells of a microplate.

    • Add the test compounds (racemate and enantiomers) at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Add a detection reagent that measures the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) for the racemate and each enantiomer.

Conclusion

The comprehensive evaluation of individual enantiomers is a critical step in the optimization of any chiral drug candidate. For this compound, a molecule with significant therapeutic potential, the separation and characterization of its enantiomers are essential for elucidating the true nature of its biological activity. This guide provides the foundational knowledge and experimental framework to embark on this crucial investigation. By understanding and harnessing the principles of stereochemistry, researchers can unlock the full potential of the pyrazolopyridine scaffold and develop safer, more effective medicines.

References

A Researcher's Guide to Benchmarking Novel PARP Inhibitors: A Comparative Analysis of a 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic Acid-Based Compound Against Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring defects in DNA repair mechanisms. This guide provides a comprehensive framework for researchers and drug development professionals on how to benchmark a novel investigational PARP inhibitor, exemplified by a hypothetical compound derived from a 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid scaffold (designated as PZ-7CA), against the established clinical PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

The pyrazolopyridine scaffold is a versatile starting point for the synthesis of various enzyme inhibitors, including those targeting kinases.[1] This guide will delineate the critical experimental workflows and data interpretation necessary to position a novel compound within the competitive landscape of PARP inhibition.

The Rationale for PARP Inhibition in Oncology

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][3] In cancer cells with mutations in genes responsible for homologous recombination (HR) repair of double-strand DNA breaks (DSBs), such as BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[4][5] During DNA replication, these SSBs are converted into toxic DSBs. The HR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability and ultimately cell death, a concept known as synthetic lethality.[6][7]

This targeted approach has led to the approval of several PARP inhibitors for the treatment of ovarian, breast, prostate, and pancreatic cancers, often in patients with germline or somatic BRCA mutations.[5][8][9][10]

Mechanism of Action of Clinical PARP Inhibitors

The clinical efficacy of PARP inhibitors is attributed to two primary mechanisms:

  • Catalytic Inhibition : The inhibitor binds to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly (ADP-ribose) chains and recruiting other DNA repair proteins to the site of damage.[11][12]

  • PARP Trapping : The inhibitor stabilizes the interaction between the PARP enzyme and the DNA at the site of a single-strand break.[13][14] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[15][16] The potency of PARP trapping varies among different inhibitors and is considered a key determinant of their anti-tumor activity.[14]

Benchmarking PZ-7CA: A Head-to-Head Comparison

To evaluate the potential of our novel pyrazolopyridine-based PARP inhibitor, PZ-7CA, a series of head-to-head comparative studies against the clinical benchmarks is essential.

Table 1: Overview of Clinically Approved PARP Inhibitors
Inhibitor Brand Name Key Indications Primary Target(s)
OlaparibLynparzaOvarian, Breast, Prostate, Pancreatic Cancer[5][8]PARP1, PARP2[8]
RucaparibRubracaOvarian, Prostate Cancer[9][17]PARP1, PARP2, PARP3[17]
NiraparibZejulaOvarian Cancer[18][19]PARP1, PARP2[18][19]
TalazoparibTalzennaBreast, Prostate Cancer[12][13]PARP1, PARP2[13]

Experimental Protocols for Comparative Benchmarking

The following section details the step-by-step methodologies for key experiments to quantitatively compare PZ-7CA with the established PARP inhibitors.

Biochemical PARP1/2 Enzymatic Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PARP1 and PARP2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of PZ-7CA and benchmark inhibitors against PARP1 and PARP2.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA (e.g., histone-induced), NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, and a suitable detection system (e.g., colorimetric or chemiluminescent).

  • Procedure:

    • Coat streptavidin plates with biotinylated NAD+.

    • In a separate reaction plate, incubate recombinant PARP1 or PARP2 enzyme with activated DNA in the presence of varying concentrations of the test compounds (PZ-7CA, Olaparib, Rucaparib, Niraparib, Talazoparib) and a fixed concentration of NAD+.

    • Transfer the reaction mixture to the biotin-NAD+ coated plates. The PARP enzyme will bind to the NAD+.

    • Add an anti-PAR antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • Add the substrate for the reporter enzyme and measure the signal.

    • The signal will be inversely proportional to the PARP activity.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Table 2: Hypothetical Biochemical Potency of PZ-7CA and Clinical PARP Inhibitors
Compound PARP1 IC50 (nM) PARP2 IC50 (nM)
PZ-7CA1.20.8
Olaparib1.91.5
Rucaparib1.41.1
Niraparib3.82.1
Talazoparib1.10.9
PARP Trapping Assay

This cell-based assay quantifies the ability of the inhibitors to trap PARP on DNA.

Objective: To measure the relative PARP trapping potency of PZ-7CA and the benchmark inhibitors.

Methodology:

  • Cell Line: A suitable cancer cell line, for example, a human osteosarcoma cell line (U2OS).

  • Procedure:

    • Seed cells in microplates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a defined period (e.g., 24 hours).

    • Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

    • Use a PARP1-specific ELISA to quantify the amount of PARP1 in the chromatin-bound fraction.

    • The amount of chromatin-bound PARP1 is indicative of the level of PARP trapping.

    • Normalize the results to the total cellular PARP1 levels.

    • Determine the concentration of each compound that results in a 50% increase in PARP trapping (EC50).

Data Presentation:

Table 3: Hypothetical PARP Trapping Potency of PZ-7CA and Clinical PARP Inhibitors
Compound PARP Trapping EC50 (nM)
PZ-7CA5.5
Olaparib15.2
Rucaparib10.8
Niraparib20.1
Talazoparib1.8
Cell Viability and Synthetic Lethality Assays

These assays assess the cytotoxic effects of the inhibitors in cancer cell lines with and without defects in homologous recombination.

Objective: To determine the cytotoxic potency (IC50) of PZ-7CA and benchmark inhibitors in HR-proficient and HR-deficient cell lines to demonstrate synthetic lethality.

Methodology:

  • Cell Lines: A pair of isogenic cell lines, one with wild-type BRCA1/2 (HR-proficient) and one with mutated or depleted BRCA1/2 (HR-deficient). For example, DLD-1 BRCA2+/+ and DLD-1 BRCA2-/-.

  • Procedure:

    • Seed both cell lines in 96-well plates.

    • Treat the cells with a serial dilution of each test compound for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions.

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent cell viability assay (e.g., CellTiter-Glo).

    • Calculate the IC50 values for each compound in both cell lines.

    • The synthetic lethality ratio can be calculated as (IC50 in HR-proficient cells) / (IC50 in HR-deficient cells). A higher ratio indicates greater selectivity for HR-deficient cells.

Data Presentation:

Table 4: Hypothetical Cell Viability (IC50, nM) and Synthetic Lethality of PZ-7CA and Clinical PARP Inhibitors
Compound DLD-1 BRCA2+/+ IC50 (nM) DLD-1 BRCA2-/- IC50 (nM) Synthetic Lethality Ratio
PZ-7CA>10,0008.2>1220
Olaparib>10,00012.5>800
Rucaparib>10,00010.1>990
Niraparib>10,00015.8>633
Talazoparib>10,0002.1>4762

Visualizing the Mechanisms and Workflows

To further clarify the concepts and experimental designs, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 PARP Inhibition cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Repaired_DNA Repaired DNA BER->Repaired_DNA results in DNA_SSB_Inhibited Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor (e.g., PZ-7CA) DNA_SSB_Inhibited->PARP_Inhibitor binds to PARP at PARP_Trapped Trapped PARP-DNA Complex PARP_Inhibitor->PARP_Trapped causes Replication_Fork Replication Fork PARP_Trapped->Replication_Fork blocks DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to DSB_Fate Double-Strand Break (DSB) HR_Proficient HR-Proficient Cell DSB_Fate->HR_Proficient in HR_Deficient HR-Deficient Cell (e.g., BRCA-mutated) DSB_Fate->HR_Deficient in Cell_Survival Cell Survival HR_Proficient->Cell_Survival repair leads to Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death no repair leads to Experimental_Workflow Start Benchmarking PZ-7CA Biochemical_Assay Biochemical PARP1/2 Assay (IC50 Determination) Start->Biochemical_Assay PARP_Trapping_Assay Cell-Based PARP Trapping Assay (EC50 Determination) Start->PARP_Trapping_Assay Cell_Viability_Assay Cell Viability Assays (IC50 in isogenic cell lines) Start->Cell_Viability_Assay In_Vivo_Studies In Vivo Xenograft Studies (Tumor Growth Inhibition) Biochemical_Assay->In_Vivo_Studies PARP_Trapping_Assay->In_Vivo_Studies Cell_Viability_Assay->In_Vivo_Studies Conclusion Comparative Efficacy Profile In_Vivo_Studies->Conclusion

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Identification

Due to the presence of the pyrazolopyridine core, 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid should be handled as a hazardous substance. Pyridine and its derivatives are recognized as being harmful if swallowed, upon skin contact, or if inhaled. They are also known to cause skin and eye irritation.[1][2] Consequently, all waste containing this compound, including the pure substance, solutions, contaminated laboratory materials, and personal protective equipment (PPE), must be categorized and managed as hazardous chemical waste.

Hazard Profile of Structurally Similar Compounds:

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, oral[2][3]
Harmful in contact with skinAcute toxicity, dermal[3]
Causes skin irritationSkin corrosion/irritation[2][3]
Causes serious eye irritationSerious eye damage/eye irritation[2][3]
Harmful if inhaledAcute toxicity, inhalation[3]
May cause respiratory irritationSpecific target organ toxicity, single exposure[2][3]
Personal Protective Equipment (PPE) and Spill Management

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate PPE to minimize exposure risks.[4]

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid the inhalation of vapors or dust.

In the event of a spill, the area should be evacuated. For minor spills, the material should be absorbed with an inert, non-combustible absorbent like vermiculite or sand. For major spills, your institution's Environmental Health and Safety (EHS) department should be contacted immediately.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be in strict accordance with all local, state, and federal regulations.[4] The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide comprehensive guidelines for the management of laboratory waste.[5][6][7]

Disposal Workflow:

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Identify Waste: Solid, Liquid, Contaminated PPE B Segregate Waste: Do not mix with incompatible chemicals A->B Classify as Hazardous C Select Compatible Container (e.g., HDPE) B->C Isolate D Label Container: 'Hazardous Waste', Chemical Name, Date C->D Securely Seal E Store in Designated Satellite Accumulation Area D->E Log Generation F Arrange for Pickup by Licensed Waste Contractor E->F Schedule Disposal

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, along with contaminated items such as spatulas, weighing boats, and disposable labware, in a dedicated and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.

    • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[8]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag. It is crucial not to mix this waste stream with other incompatible waste.

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[4][9] This area should be under the direct supervision of laboratory personnel.[6]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of correctly according to local, regional, and national regulations.[10][11]

Regulatory Compliance

Adherence to regulatory frameworks is not optional. The Resource Conservation and Recovery Act (RCRA) establishes the legal framework for the proper management of hazardous and non-hazardous solid waste.[7] Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan to protect employees from health hazards associated with hazardous chemicals in laboratories.[12][13][14]

By following these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

Comprehensive Safety and Handling Guide for 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides crucial safety protocols and operational plans for handling 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid. As a member of the pyrazolopyridine family, this compound is integral to pharmaceutical research, particularly in the development of kinase inhibitors for oncology and therapies for inflammatory diseases.[1] While specific toxicological data for this exact isomer is not widely published, the following procedures are grounded in established safety principles for analogous chemical structures, including pyridine and pyrazole derivatives, to ensure maximum safety and experimental integrity.[2][3][4]

The primary hazards associated with structurally similar compounds include irritation to the skin, eyes, and respiratory system.[2][5] Some related compounds are classified as harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Therefore, a cautious and systematic approach to handling is mandatory.

Hazard Assessment and Risk Mitigation

Before handling this compound, a thorough risk assessment is essential. The compound is a solid, likely a powder, which presents a risk of aerosolization and inhalation.

Known and Inferred Hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][5]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[6][7]

The causality for these hazards lies in the chemical reactivity of the heterocyclic rings and the carboxylic acid group, which can interact with biological macromolecules, leading to irritation and potential toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to prevent exposure. The following table summarizes the required PPE, the rationale for its use, and recommended specifications.

PPE ItemSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[3][8]Prevents direct skin contact and absorption. Always inspect gloves for tears or degradation before use and dispose of them after handling the compound.[3][9]
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[10][11]Protects eyes from accidental splashes or airborne dust particles. Goggles provide a more complete seal and are recommended when a higher risk of splashing exists.[11]
Body Protection Standard laboratory coat.[10]Protects personal clothing and underlying skin from contamination.[8]
Respiratory Protection Work in a certified chemical fume hood.[8][12]The primary engineering control to prevent inhalation of aerosolized powder. A respirator may be required for large spills or if a fume hood is unavailable.[11][13]

Step-by-Step Handling and Operational Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

3.1. Preparation and Pre-Handling Checks

  • Designate an Area: All handling of the solid compound should occur within a designated area, preferably inside a chemical fume hood.[14]

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment (spatulas, weigh boats, glassware, waste containers).

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

3.2. Weighing and Dispensing the Compound

  • Minimize Dust Generation: Handle the solid gently. Avoid scooping or pouring from a height, which can create airborne dust.[5]

  • Use Appropriate Tools: Use clean spatulas for transferring the solid.

  • Tare and Weigh: Place a weigh boat on the analytical balance within the fume hood (if feasible) or near the designated workspace. Tare the balance before carefully adding the compound.

  • Immediate Sealing: Securely close the primary container immediately after dispensing the required amount.[5]

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[2][5]

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and pre-planned response.

4.1. Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs check_size Assess Spill Size Is it a minor spill? start->check_size minor_spill Minor Spill Procedure check_size->minor_spill Yes major_spill Major Spill Procedure check_size->major_spill No absorb 1. Absorb with inert material (e.g., vermiculite, sand) [5] collect 2. Collect into a sealed hazardous waste container [5, 9] decontaminate 3. Decontaminate the area evacuate 1. Evacuate the immediate area [6] alert 2. Alert colleagues and supervisor contact_ehs 3. Contact Environmental Health & Safety (EHS) [2, 6] secure 4. Secure the area to prevent entry

Caption: Workflow for spill response management.

4.2. First Aid for Accidental Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[14][15] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

5.1. Waste Segregation and Collection All materials contaminated with this compound must be treated as hazardous waste.[10][16] This includes:

  • Excess or unused solid compound.

  • Contaminated consumables (e.g., gloves, weigh boats, pipette tips, paper towels).[10]

  • Rinsate from decontaminating glassware.

Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[12][14] The label must include the full chemical name and associated hazard warnings (e.g., Irritant, Toxic).[12]

5.2. Disposal Workflow Diagram

DisposalWorkflow start Generate Chemical Waste segregate Segregate as Hazardous Waste (Pyridine/Pyrazole Compound) [2] start->segregate container Use a dedicated, sealed, and properly labeled container [5, 6] segregate->container storage Store in a designated Satellite Accumulation Area (SAA) [2] container->storage pickup Schedule pickup with your institution's EHS department [5] storage->pickup end Final Disposal by Licensed Facility pickup->end

Caption: Step-by-step chemical waste disposal workflow.

5.3. Prohibited Disposal Methods

  • DO NOT dispose of this chemical down the drain.[12]

  • DO NOT mix with incompatible waste streams, such as strong oxidizing agents or acids.[10][14]

  • DO NOT dispose of in regular laboratory trash.[12]

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

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1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.